5-Amino-6-methylpyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUUWQMNQRGTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313069 | |
| Record name | NSC266143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14675-49-1 | |
| Record name | 5-Amino-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014675491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one from Ethyl Acetoacetate
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing 5-amino-6-methylpyrimidin-4(1H)-one, a valuable heterocyclic building block, utilizing ethyl acetoacetate as the primary starting material. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights. The core strategy detailed herein involves a logical three-step sequence: (1) a base-catalyzed cyclocondensation to construct the pyrimidine core, (2) electrophilic nitration at the C5 position, and (3) subsequent reduction to yield the target amine. Each stage is presented with a detailed, self-validating experimental protocol, mechanistic diagrams, and a discussion of the critical parameters that ensure reaction success and product purity.
Section 1: Introduction to Core Reagents and Strategy
The Target Molecule: 5-Amino-6-methylpyrimidin-4(1H)-one
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. 5-Amino-6-methylpyrimidin-4(1H)-one, in particular, serves as a crucial intermediate. The presence of the amino group at the C5 position and the methyl group at C6 provides distinct points for further functionalization, enabling the synthesis of diverse and complex molecular architectures, including fused heterocyclic systems. Its derivatives have been investigated for a range of pharmacological activities, making a reliable and scalable synthesis a topic of significant interest.
The Starting Material: Ethyl Acetoacetate - A Versatile Synthon
Ethyl acetoacetate (EAA) is a classic and highly versatile C4 building block in organic synthesis. Its utility stems from its unique structural features: a β-keto ester system that exhibits keto-enol tautomerism.[1] This equilibrium gives rise to a nucleophilic enolate and an electrophilic keto-carbonyl, allowing for a wide range of transformations. The methylene protons (α-hydrogens) positioned between the two carbonyl groups are particularly acidic and easily abstracted by a base, forming a resonance-stabilized carbanion.[2] This "active methylene" character is the key to its role in C-C bond formation and cyclization reactions, including the pyrimidine synthesis detailed in this guide.[2]
The Overall Synthetic Rationale
The conversion of ethyl acetoacetate to 5-amino-6-methylpyrimidin-4(1H)-one is most logically achieved through a three-step sequence that first builds the heterocyclic core and then installs the required amino functionality. This approach ensures regiochemical control and relies on well-established, high-yielding transformations.
Caption: Overall synthetic workflow from ethyl acetoacetate.
Section 2: The Primary Synthetic Pathway: A Detailed Walkthrough
This section provides a detailed analysis of each experimental step, including the underlying mechanism and a complete laboratory protocol.
Step 1: Cyclocondensation to Form the Pyrimidine Core
Principle & Mechanism: The foundational step is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction between the β-keto ester (ethyl acetoacetate) and formamidine. Formamidine provides the requisite N-C-N fragment to close the six-membered ring. The reaction is typically performed under basic conditions, using a base like sodium ethoxide to deprotonate the active methylene group of ethyl acetoacetate, initiating the reaction cascade. The mechanism proceeds through nucleophilic attack, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrimidine ring.[3]
Caption: Key mechanistic stages of the cyclocondensation reaction.
Experimental Protocol: Synthesis of 6-Methylpyrimidin-4(1H)-one
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Amidine Addition: Add a solution of formamidine acetate (1.1 eq) in absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize it with glacial acetic acid. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with cold water, filtered, washed with a small amount of cold ethanol, and dried under vacuum to yield 6-methylpyrimidin-4(1H)-one.
Causality & Field Insights:
-
Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification side reactions.
-
Formamidine Salt: Formamidine is often used as its acetate or hydrochloride salt for stability; the active free base is generated in situ by the sodium ethoxide.
-
Inert Atmosphere: While not strictly necessary for all scales, using an inert atmosphere prevents the reaction of the highly basic sodium ethoxide with atmospheric moisture and CO₂, ensuring stoichiometric accuracy.
Step 2: Electrophilic Nitration at the C5 Position
Principle & Mechanism: With the pyrimidine core assembled, the next step is to introduce the precursor to the amino group. This is achieved by electrophilic nitration. The pyrimidine ring is an electron-deficient system, but the C5 position is the most susceptible to electrophilic attack, analogous to the β-position of an α,β-unsaturated ketone. A strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is required to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C5 position.
Experimental Protocol: Synthesis of 6-Methyl-5-nitropyrimidin-4(1H)-one
-
Reaction Setup: In a flask immersed in an ice-salt bath (to maintain 0 to -5 °C), add concentrated sulfuric acid.
-
Substrate Addition: Slowly and portion-wise, add the 6-methylpyrimidin-4(1H)-one from Step 1, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate, pre-chilled flask. Add this mixture dropwise to the reaction flask via a dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
Work-up: Very cautiously, pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.
-
Purification: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral (pH 7), and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Causality & Field Insights:
-
Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration, decomposition of the starting material, and significant safety hazards.
-
Order of Addition: Adding the substrate to the acid, followed by the nitrating mixture, ensures that the substrate is fully protonated and solubilized, leading to a more controlled and homogeneous reaction.
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The quenching step on ice must be performed slowly to manage the exotherm.
Step 3: Reduction of the Nitro Group to the Primary Amine
Principle & Mechanism: The final step is the reduction of the aromatic nitro group to the target primary amine. This is a standard and highly reliable transformation in organic synthesis. Several reducing agents can accomplish this, with common choices being metal-acid systems like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is often preferred for its clean reaction profile and high yields.
Experimental Protocol: Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the 6-methyl-5-nitropyrimidin-4(1H)-one from Step 2 in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent. The filtrate is then concentrated under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-amino-6-methylpyrimidin-4(1H)-one.
Causality & Field Insights:
-
Choice of Reducing Agent: While metal-acid systems (SnCl₂, Fe/HCl) are effective and cheaper, the work-up can be more complex due to the need to remove metal salts. Catalytic hydrogenation is cleaner, as the catalyst is simply filtered off, often leading to a purer product with a simpler work-up.
-
Catalyst Handling: Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled while wet with solvent and never be allowed to dry in the open air. Filtration through Celite helps prevent the fine catalyst powder from passing through.
Section 3: Summary of Quantitative Data
The following table summarizes the key reaction parameters for the proposed synthetic pathway. Yields are representative and can vary based on reaction scale and optimization.
| Step | Reactant 1 | Reactant 2 / Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl Acetoacetate | Formamidine Acetate, NaOEt | Ethanol | ~78 (Reflux) | 4 - 6 | 75 - 85 |
| 2 | 6-Methylpyrimidin-4(1H)-one | HNO₃ / H₂SO₄ | - | 0 - 5 | 1 - 2 | 80 - 90 |
| 3 | 6-Methyl-5-nitropyrimidin-4(1H)-one | H₂ / Pd-C | Ethanol | Room Temp. | 2 - 8 | 90 - 98 |
Section 4: Alternative Approaches and Considerations
While the three-step pathway detailed above is robust and logical, it is valuable for the research scientist to be aware of alternative strategies.
-
Guanidine Condensation Route: An alternative initial step involves the condensation of ethyl acetoacetate with guanidine.[4] This directly yields 2-amino-6-methylpyrimidin-4(1H)-one .[5] To arrive at the target molecule from this intermediate, one would still need to perform the C5-nitration and subsequent reduction. This would result in 2,5-diamino-6-methylpyrimidin-4(1H)-one . This is a different, though structurally related, molecule. Removing the 2-amino group selectively via methods like deamination (diazotization followed by reduction) would add complexity and likely lower the overall yield compared to the formamidine route.
-
Direct Amination: Direct C-H amination of the pyrimidine ring at the C5 position is an area of modern synthetic research but is generally challenging. These methods often require specialized catalysts, harsh conditions, or pre-functionalized amination reagents and are not yet standard, scalable protocols for this specific substrate.
Section 5: Conclusion
The synthesis of 5-amino-6-methylpyrimidin-4(1H)-one from ethyl acetoacetate is efficiently and reliably achieved through a well-defined, three-step process. The pathway involving an initial cyclocondensation with formamidine, followed by regioselective nitration and a clean reduction, stands as the most authoritative and practical approach. This guide has provided the necessary theoretical grounding, detailed experimental protocols, and critical field insights to empower researchers to successfully execute this synthesis. Adherence to the specified conditions, particularly temperature control during nitration and safe handling of catalysts, is paramount for achieving high yields and ensuring laboratory safety.
Section 6: References
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]
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Rose, F. L. (1962). The chemistry of the pyrimidines. Journal of the Chemical Society, 5642.
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Shutalev, A. D., & Sivova, N. V. A New Synthesis of Biginelli Compounds. Department of Organic Chemistry, State Academy of Fine Chemical Technology.
-
Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Ethyl acetoacetate. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
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Imperial Chemical Industries Ltd. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. U.S. Patent No. 3,997,537.
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Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 243-248.
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Ethyl Acetoacetate: Synthesis & Applications. (2024). In Chemistry for everyone. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-6-methylpyrimidin-4(1H)-one (CAS No. 16652-32-7), a substituted pyrimidinone of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. The focus is on the practical application of analytical techniques, explaining the rationale behind experimental design to ensure accurate and reliable data generation.
Molecular Structure and Isomeric Considerations
5-Amino-6-methylpyrimidin-4(1H)-one belongs to the aminopyrimidinone class of heterocyclic compounds. Its structure features a pyrimidine ring with an amino group at the 5-position, a methyl group at the 6-position, and a ketone group at the 4-position.
Chemical Structure:
Note: This is a simplified 2D representation.
A critical aspect of pyrimidinone chemistry is the potential for tautomerism. The 4(1H)-one (lactam) form is generally in equilibrium with its 4-hydroxy (lactim) tautomer. This equilibrium can be influenced by the physical state (solid vs. solution) and the solvent's polarity and proticity, which has significant implications for spectroscopic analysis and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Amino-6-methylpyrimidin-4(1H)-one. These values are extrapolated from data on its isomers, such as 2-Amino-6-methylpyrimidin-4(1H)-one (CAS: 3977-29-5)[1][2][3], and general principles of physical organic chemistry. Experimental verification is essential.
| Property | Predicted Value / Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₅H₇N₃O | Based on the chemical structure. |
| Molecular Weight | 125.13 g/mol | Calculated from the molecular formula[2]. |
| Melting Point | >300 °C | High melting points are characteristic of pyrimidinones due to strong intermolecular hydrogen bonding[1]. |
| Boiling Point | Decomposes before boiling | Expected for compounds with high melting points and strong intermolecular forces. |
| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF. | The amino and keto groups allow for hydrogen bonding with water, but the overall heterocyclic structure limits high solubility. Solubility is expected in polar aprotic solvents[4]. |
| pKa | ~8-10 (for N1-H proton) | The pyrimidinone ring system is weakly acidic. The exact value is influenced by the position of substituents. |
| LogP | -0.5 to 0.5 | The presence of polar amino and keto groups suggests a low octanol-water partition coefficient. |
| Appearance | White to off-white solid | Typical for many small organic heterocyclic compounds. |
Spectroscopic Characterization: A Methodological Approach
Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Amino-6-methylpyrimidin-4(1H)-one. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl group protons, a broad singlet for the amino group protons, and a singlet for the N-H proton of the pyrimidinone ring. The chemical shifts will be influenced by the solvent.
-
¹³C NMR Spectroscopy: Expected signals would correspond to the five carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected solubility).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum. Tetramethylsilane (TMS) is used as an internal standard.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching | Amino group (NH₂) |
| 3200 - 3000 | N-H stretching | Amide/Lactam (in the ring) |
| 1680 - 1650 | C=O stretching | Carbonyl (pyrimidinone ring) |
| 1640 - 1580 | C=C and C=N stretching | Pyrimidine ring |
| 1480 - 1400 | C-H bending | Methyl group (CH₃) |
Note: These are approximate ranges and can be influenced by hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated system of the pyrimidinone ring. The wavelength of maximum absorbance (λmax) is a key parameter. For related aminopyrimidinones, λmax values are often observed in the 230-320 nm range[5].
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the instrument's linear range (typically 0.1-1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to record a baseline.
-
Measurement: Fill the cuvette with the sample solution and record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 5-Amino-6-methylpyrimidin-4(1H)-one and for monitoring its stability under various conditions.
Causality in Method Development: The choice of a reverse-phase (RP) HPLC method is logical for this compound due to its moderate polarity. A C18 column is a standard starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol) to control the retention and elution of the analyte. An acidic modifier (e.g., formic or phosphoric acid) is often added to suppress the ionization of the amino group and improve peak shape.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., the λmax).
-
Injection Volume: 10 µL.
-
Temperature: Ambient or controlled at 25 °C.
Diagram: HPLC Purity Analysis Workflow
Caption: General workflow for purity determination by HPLC.
Stability and Degradation
Aminopyrimidinones can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high temperature, oxidative stress). A forced degradation study is recommended to understand the stability profile of 5-Amino-6-methylpyrimidin-4(1H)-one. This involves subjecting the compound to various stress conditions and analyzing the resulting samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Safety and Handling
While specific toxicity data for 5-Amino-6-methylpyrimidin-4(1H)-one is not available, it should be handled with standard laboratory precautions for chemical reagents. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a foundational framework for the physicochemical characterization of 5-Amino-6-methylpyrimidin-4(1H)-one. By leveraging data from analogous structures and employing robust, well-established analytical protocols, researchers can confidently determine its properties, confirm its identity, and assess its purity. The experimental methodologies detailed herein are designed to be self-validating and provide the reliable data necessary for advancing research and development in medicinal chemistry.
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Navigating the Chemistry of Aminopyrimidinones: A Technical Guide to 2-Amino-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Aminopyrimidinones
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. Within this class, aminopyrimidinones represent a particularly valuable scaffold due to their rich chemical reactivity and ability to participate in various non-covalent interactions, making them privileged structures in drug discovery. This guide provides an in-depth exploration of a key member of this family, 2-Amino-6-methylpyrimidin-4(1H)-one, often referred to by its common synonym, 6-methylisocytosine.
While the initial query focused on 5-Amino-6-methylpyrimidin-4(1H)-one, a comprehensive search of chemical databases indicates that this specific isomer is less commonly documented. In contrast, the closely related and structurally significant isomer, 2-Amino-6-methylpyrimidin-4(1H)-one, is well-characterized and serves as an excellent representative for understanding the chemistry and potential of this class of compounds. This guide will, therefore, focus on the latter, providing a robust technical overview of its properties, synthesis, and applications.
Part 1: Chemical Identity and Physicochemical Properties
Structure, CAS Number, and Nomenclature
Chemical Structure:
The structure of 2-Amino-6-methylpyrimidin-4(1H)-one is characterized by a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position.
graph
The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrimidine core is a quintessential privileged scaffold in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutics. Its remarkable versatility stems from its ability to mimic the purine core of ATP, enabling competitive inhibition of a vast array of enzymes, particularly protein kinases. This guide provides a comprehensive exploration of the biological significance of aminopyrimidine derivatives, delving into their diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their discovery and development. We will navigate the landscape of their anticancer, antimicrobial, and neurological activities, with a particular focus on their role as kinase inhibitors. This document is designed to be a self-validating resource, integrating detailed experimental protocols and data interpretation to empower researchers in their quest for novel aminopyrimidine-based drugs.
The Ascendancy of the Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] The addition of an amino group transforms this ubiquitous heterocycle into a powerful pharmacophore, the aminopyrimidine. This structural motif has been instrumental in the development of targeted therapies, most notably in oncology.[2] Marketed drugs such as Imatinib, Palbociclib, and Ribociclib, all of which contain the 2-aminopyrimidine core, have revolutionized the treatment of various cancers.[3]
The success of the aminopyrimidine scaffold can be attributed to several key features:
-
ATP Mimicry: The aminopyrimidine core effectively mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of numerous kinases.[4] This competitive inhibition is a cornerstone of its anticancer activity.
-
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5]
-
Hydrogen Bonding Capabilities: The amino group and ring nitrogens act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.
Therapeutic Landscape of Aminopyrimidine Derivatives
The biological activities of aminopyrimidine derivatives are vast and varied, extending beyond oncology to infectious diseases and neurological disorders.[1][5]
Anticancer Activity: The Kinase Inhibition Paradigm
The dysregulation of protein kinases is a hallmark of cancer.[4] Aminopyrimidine derivatives have emerged as a dominant class of kinase inhibitors, targeting a wide range of kinases involved in cell proliferation, survival, and angiogenesis.[4]
EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[6][7] Aminopyrimidine-based inhibitors competitively bind to the ATP-binding site of EGFR, blocking downstream signaling pathways.[7] Molecular docking studies have shown that these inhibitors form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793.[7][8]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by aminopyrimidine derivatives.
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9][10] Aminopyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[11] For instance, some derivatives have shown high selectivity for CDK9, a key regulator of transcription, over other CDKs.[11] The selectivity of these inhibitors is often achieved by exploiting subtle differences in the ATP-binding pockets of different CDK isoforms.[9]
Logical Relationship: CDK Inhibition and Cell Cycle Arrest
Caption: Mechanism of cell cycle arrest by aminopyrimidine-based CDK inhibitors.
The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of other kinases, including:
-
Lymphocyte-specific kinase (Lck): A key signaling molecule in T-cells, making it a target for autoimmune diseases.[12][13]
-
IκB kinase (IKK): Involved in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[14]
-
Dual-target inhibitors: Some aminopyrimidine derivatives have been designed to inhibit multiple targets simultaneously, such as CDK and histone deacetylase (HDAC), to achieve synergistic anticancer effects.[11]
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat.[1][5] Aminopyrimidine derivatives have demonstrated broad-spectrum activity against various microbial pathogens, including bacteria and fungi.[15][16][17] Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5]
Neurological Applications
Aminopyrimidine derivatives are also being explored for the treatment of neurodegenerative diseases such as Alzheimer's and multiple sclerosis.[18][19][20][21] For instance, 4-aminopyridine has been shown to improve motor function in patients with multiple sclerosis by blocking potassium channels and enhancing nerve impulse conduction.[21] Other derivatives are being investigated for their ability to inhibit enzymes like β-secretase, which is involved in the production of amyloid-β plaques in Alzheimer's disease.[20][22]
Experimental Workflows for Aminopyrimidine Drug Discovery
The discovery and development of novel aminopyrimidine-based drugs involve a series of well-defined experimental workflows, from chemical synthesis to biological evaluation.
Chemical Synthesis
A common and efficient method for synthesizing 2-aminopyrimidine derivatives is the condensation of a β-dicarbonyl compound with guanidine.[1] Another widely used approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an amine.[23]
Experimental Workflow: Synthesis of 2-Anilinopyrimidine Derivatives
Caption: General workflow for the synthesis of 2-anilinopyrimidine derivatives.[24][25]
Detailed Protocol: Synthesis of 2-Anilinopyrimidine Derivatives [24][25]
-
Reaction Setup: In a round-bottom flask, dissolve (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1 equivalent) and the appropriate 3-guanidinoderivative (2 equivalents) in n-butanol.
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2 equivalents) to the reaction mixture.
-
Reflux: Stir the reaction mixture and reflux overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the final product using melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Biological Evaluation
These assays are crucial for determining the potency and selectivity of aminopyrimidine derivatives against their target kinases.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [4]
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Biotinylated substrate peptide specific for the kinase of interest.
-
Europium cryptate-labeled anti-phospho-specific antibody.
-
XL665-labeled streptavidin.
-
ATP solution.
-
Test compound (aminopyrimidine derivative) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, biotinylated substrate peptide, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (620 nm) and acceptor (665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Table 1: Representative IC₅₀ Values of Aminopyrimidine-based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1 | 1.2 | [4] |
| Tofacitinib | JAK2 | 20 | [4] |
| Tofacitinib | JAK3 | 112 | [4] |
| Baricitinib | JAK1 | 5.9 | [4] |
| Baricitinib | JAK2 | 5.7 | [4] |
| Upadacitinib | JAK1 | 43 | [4] |
| Upadacitinib | JAK2 | 110 | [4] |
| Compound 17 | CDK2 | 0.29 | [10] |
| Compound 11l | CDK2 | 19 | [26] |
| Compound 5b | CDK9 | 59 | [24] |
These assays are essential for evaluating the efficacy of aminopyrimidine derivatives in a more physiologically relevant context.
Detailed Protocol: MTT Assay for Cell Viability [27][28][29][30]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminopyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).
-
Future Perspectives
The aminopyrimidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic window.
-
Overcoming drug resistance: By designing novel derivatives that can inhibit mutated forms of target proteins.
-
Exploring new therapeutic areas: Expanding the application of aminopyrimidine derivatives to other diseases with unmet medical needs.
-
Utilizing novel drug delivery systems: To enhance the bioavailability and targeted delivery of these compounds.
Conclusion
Aminopyrimidine derivatives represent a remarkable class of compounds with profound biological significance. Their journey from a simple heterocyclic core to a cornerstone of modern medicine is a testament to the power of medicinal chemistry. This guide has provided a comprehensive overview of their diverse applications, mechanisms of action, and the experimental methodologies that drive their discovery. As our understanding of disease biology deepens, the versatile aminopyrimidine scaffold is poised to play an even more prominent role in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Tautomeric Forms of 5-Amino-6-methylpyrimidin-4(1H)-one
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. For N-heterocyclic compounds like pyrimidinones, the specific tautomeric forms present under physiological conditions can dictate receptor binding, membrane permeability, and metabolic stability. This guide provides a comprehensive technical analysis of the prototropic tautomerism of 5-Amino-6-methylpyrimidin-4(1H)-one, a substituted pyrimidinone scaffold of interest. We will explore the structural possibilities, the analytical methodologies for their characterization, the environmental factors influencing the tautomeric equilibrium, and the implications for rational drug design.
Introduction: The Significance of Tautomerism in Pyrimidinones
Prototropic tautomerism involves the relocation of a proton, often accompanied by a shift in double bonds.[1] In heterocyclic systems like pyrimidines, this can lead to multiple coexisting forms, such as keto-enol and amino-imino tautomers.[2] The nucleic acid bases, which are fundamental to life, are well-known examples where the predominance of the canonical keto and amino forms is crucial for the integrity of genetic information.[2]
The 4(3H)-pyrimidinone core, present in our molecule of interest, is known to favor the keto (or lactam) form over the aromatic hydroxy (or lactim) form.[3][4][5] This preference is a result of a complex interplay between aromaticity, electronic delocalization, and hydrogen bonding.[3][4][6] The introduction of an amino group at the C5 position, adjacent to the carbonyl, introduces further possibilities for tautomerization, creating a system where the dominant species can be highly sensitive to its environment. For drug development professionals, understanding and controlling this equilibrium is paramount, as different tautomers present distinct pharmacophores, leading to varied biological activities and pharmacokinetic profiles.
Potential Tautomeric Forms of 5-Amino-6-methylpyrimidin-4(1H)-one
The structure of 5-Amino-6-methylpyrimidin-4(1H)-one allows for several potential prototropic tautomers. The primary equilibrium involves the migration of protons between nitrogen and oxygen atoms. We can classify the most probable forms as follows:
-
Amino-Oxo (Lactam) Form: This is the canonical form, featuring an exocyclic amino group and a ring carbonyl group. Based on studies of analogous systems like isocytosine, this form is generally expected to be the most stable, particularly in aqueous solutions.[7]
-
Amino-Hydroxy (Lactim) Form: This aromatic tautomer results from the migration of a proton from a ring nitrogen to the carbonyl oxygen, creating a hydroxyl group. While the keto form is typically more stable in 4(3H)-pyrimidinones, the overall substitution pattern can influence this balance.[3][4]
-
Imino-Oxo (Lactam) Form: This form arises from a proton shift from the exocyclic amino group to a ring nitrogen, resulting in an imino group. Computational studies on similar aminopyrimidines suggest that imino forms are often significantly less stable than their amino counterparts.[7]
These forms can exist in a dynamic equilibrium. The following diagram illustrates the principal tautomeric relationships.
Caption: Integrated workflow for tautomerism investigation.
Conclusion: Implications for Drug Discovery
The tautomeric state of 5-Amino-6-methylpyrimidin-4(1H)-one is not a static property but a dynamic equilibrium sensitive to its environment. For researchers in drug development, this has critical implications:
-
Structure-Activity Relationships (SAR): Different tautomers will present different hydrogen bond donor/acceptor patterns to a target receptor. A drug designed to bind in its amino-oxo form may be inactive if it converts to the amino-hydroxy form in the body.
-
Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP), solubility, and pKa, which in turn govern the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.
A thorough understanding and characterization of the tautomeric landscape, using the integrated computational and experimental approaches outlined in this guide, are essential for the successful design and development of novel therapeutics based on the pyrimidinone scaffold.
References
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Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–1274. [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]
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Raczyńska, E. D., & Zientara-Rytter, K. (2019). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules, 24(22), 4153. [Link]
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Larina, L. I., & Lopyrev, V. A. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(10), 2533. [Link]
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Ermilov, E. A., et al. (2009). Spectroscopic study of NH-tautomerism in novel cycloketo-tetraphenylporphyrins. The Journal of Chemical Physics, 130(13), 134509. [Link]
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Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. [Link]
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Wikipedia. (n.d.). Tautomer. Retrieved January 20, 2026, from [Link]
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Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]
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Gorska, A., & Raczynska, E. D. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 26(16), 4995. [Link]
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Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. [Link]
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da Silva, J. B. P., & da Silva, A. B. F. (2021). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]
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ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 5-Amino-6-methylpyrimidin-4(1H)-one
Introduction
5-Amino-6-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Understanding the solubility of this compound is a critical prerequisite for its application in synthesis, formulation, and biological screening. Poor solubility can lead to unpredictable results in in vitro assays and pose significant challenges for bioavailability in later stages of drug development.[1]
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Amino-6-methylpyrimidin-4(1H)-one. As specific quantitative solubility data for this compound is not widely available in public literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines the predicted solubility behavior based on molecular structure, details the crucial distinction between thermodynamic and kinetic solubility, and provides robust, step-by-step protocols for experimental determination.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent.[2] The structure of 5-Amino-6-methylpyrimidin-4(1H)-one offers key insights into its expected solubility profile.
-
Molecular Structure:
-
Polar Functional Groups: The presence of an amino group (-NH2), a secondary amine within the ring, and a carbonyl group (C=O) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These groups suggest a propensity for solubility in polar solvents.
-
Aromatic Ring System: The pyrimidine ring itself is a heterocyclic aromatic system, contributing to the molecule's overall polarity.
-
Methyl Group: The methyl group (-CH3) is a nonpolar, hydrophobic substituent. While small, it can slightly decrease solubility in highly polar solvents like water compared to an unsubstituted analog.
-
-
"Like Dissolves Like" Principle: Based on this fundamental principle, we can predict the qualitative solubility of 5-Amino-6-methylpyrimidin-4(1H)-one in various solvent classes.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely to be sparingly to moderately soluble. | The ability to form hydrogen bonds with the solvent is high. However, the overall molecule has some nonpolar character which may limit high solubility in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be soluble. | These solvents can accept hydrogen bonds and have a high polarity, which can effectively solvate the molecule. |
| Nonpolar | Hexane, Toluene | Likely to be poorly soluble or insoluble. | The significant polarity of the pyrimidinone core is incompatible with nonpolar solvents. |
| Acidic/Basic Aqueous Solutions | Dilute HCl, Dilute NaOH | Solubility is expected to be pH-dependent. | The amino group can be protonated in acidic conditions, and the amide proton can be deprotonated in basic conditions, forming salts that are generally more water-soluble.[3] |
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[4] This distinction is vital as the two measurements can yield significantly different values and have different implications for drug discovery and development.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid (often crystalline) material.[6] This value is independent of time and is a fundamental physicochemical property of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
-
Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[1] The resulting value is often higher than the thermodynamic solubility because the compound can form a supersaturated, metastable solution.[6] Kinetic solubility is highly dependent on the experimental conditions (e.g., rate of addition, incubation time, final DMSO concentration) and is often used in high-throughput screening during early drug discovery due to its speed.[8][9]
Logical Relationship between Solubility Types
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A Technical Guide to the Interrogation of Potential Therapeutic Targets for 5-Amino-6-methylpyrimidin-4(1H)-one
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding allow it to interact with a wide array of biological targets.[1] This guide focuses on a specific, yet underexplored, member of this family: 5-Amino-6-methylpyrimidin-4(1H)-one. While direct biological data for this compound is sparse, its structural features suggest significant therapeutic potential. This document provides a hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We will delve into the rationale for investigating key protein families, grounded in the established activities of analogous compounds, and provide detailed, field-proven experimental workflows for target validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the potential of novel pyrimidinone-based compounds.
Part 1: The Pyrimidinone Core: A Foundation for Diverse Bioactivity
The pyrimidinone ring system is a versatile pharmacophore for several key reasons. Firstly, it acts as a bioisostere for purines, enabling it to interact with biological targets that would typically bind to adenine or guanine, such as kinases and metabolic enzymes.[2] Secondly, the arrangement of nitrogen atoms and the exocyclic amino and carbonyl groups provide a rich landscape of hydrogen bond donors and acceptors, facilitating high-affinity interactions within protein binding pockets.
The therapeutic landscape of pyrimidine derivatives is vast and well-documented. These compounds have demonstrated a remarkable range of biological activities, including:
-
Anticancer: Targeting protein kinases, dihydrofolate reductase (DHFR), and histone deacetylases (HDACs).[1][2][3]
-
Anti-inflammatory: Modulating kinases involved in immune signaling pathways, such as IRAK4.[4]
-
Antimicrobial & Antiviral: Inhibiting essential enzymes for pathogen replication.[1][5]
This established history provides a strong rationale for investigating 5-Amino-6-methylpyrimidin-4(1H)-one as a valuable starting point for novel drug discovery programs.
Part 2: Hypothesis-Driven Target Identification & Validation Strategy
Given the lack of specific target information for 5-Amino-6-methylpyrimidin-4(1H)-one, a logical and systematic approach to target discovery is required. Based on precedents set by structurally related molecules, we propose a focused investigation into several high-value target classes. The following sections outline the rationale and a comprehensive, multi-step validation workflow for each proposed target family.
Workflow Overview: From Broad Screening to Cellular Confirmation
A robust target validation campaign follows a logical progression from broad, unbiased screening to specific, mechanism-of-action studies in a relevant cellular environment. Our proposed strategy embodies this principle.
Caption: General workflow for target identification and validation.
A. Target Class: Protein Kinases
Rationale: Protein kinases are one of the most successfully targeted protein families for pyrimidine-based inhibitors.[2] They are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Numerous pyrimidine derivatives, such as the CDK4/6 inhibitor Palbociclib and various FGFR inhibitors, have demonstrated clinical success.[3][6] The core structure of 5-Amino-6-methylpyrimidin-4(1H)-one is well-suited to fit into the ATP-binding pocket of many kinases.
Precedents:
-
Checkpoint Kinase 1 (CHK1): A pyrimidine-based inhibitor was developed for hematologic malignancies.[7]
-
IRAK4: 5-amino-pyrazolo[1,5-a]pyrimidine derivatives were identified as potent inhibitors for treating inflammatory diseases.[4]
-
Polo-like kinase 1 (PLK1): Pyrrolo[3,2-c]pyridin-4-one derivatives containing a 2-amino-pyrimidine moiety were developed as selective PLK1 inhibitors.[8]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): 2-amino-pyrimidin-5-ol derivatives have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma.[6]
Proposed Validation Workflow:
-
Broad Kinase Panel Screening:
-
Objective: To identify which kinase or kinase family the compound interacts with from a large, diverse panel.
-
Methodology: Utilize a fee-for-service platform (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™). The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. The output is typically percent inhibition.
-
-
Hit Confirmation and IC50 Determination (Biochemical Assay):
-
Objective: To confirm the hits from the primary screen and determine the potency (IC50) of the compound against specific kinases.
-
Methodology: An in-vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), is ideal. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a kinase reaction buffer containing the purified kinase of interest, its specific substrate (peptide or protein), and ATP at its Km concentration.
-
Compound Titration: Perform a serial dilution of 5-Amino-6-methylpyrimidin-4(1H)-one (e.g., 10-point, 3-fold dilution starting from 50 µM). Add the compound dilutions to the wells of a 384-well plate.
-
Initiate Reaction: Add the kinase/substrate/ATP mixture to the wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
-
Cellular Target Engagement Assay (CETSA®):
-
Objective: To verify that the compound directly binds to and stabilizes the target kinase inside intact cells, confirming bioavailability and target engagement.
-
Methodology: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with either the vehicle control or 5-Amino-6-methylpyrimidin-4(1H)-one at a saturating concentration (e.g., 10x IC50) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis by Western Blot: Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point using Western blotting. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
-
B. Target Class: Dihydrofolate Reductase (DHFR)
Rationale: The pyrimidine ring is a core component of the pteridine structure of folic acid. DHFR, which reduces dihydrofolate to tetrahydrofolate, is a crucial enzyme for DNA synthesis and methylation.[3] It is a validated target for anticancer and antimicrobial therapies. The structural similarity of the aminopyrimidinone core to the natural substrate makes DHFR a plausible target.
Precedents:
-
Several fused pyrido[2,3-d]pyrimidine derivatives have been specifically designed and shown to target DHFR.[3]
Proposed Validation Workflow:
-
DHFR Enzymatic Inhibition Assay:
-
Objective: To determine if the compound can inhibit the enzymatic activity of DHFR.
-
Methodology: A spectrophotometric assay that monitors the oxidation of the cofactor NADPH, which is consumed during the DHFR-catalyzed reaction. The decrease in absorbance at 340 nm is proportional to DHFR activity.
Protocol: Spectrophotometric DHFR Assay
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Reagent Preparation: Prepare stock solutions of human recombinant DHFR, dihydrofolate (DHF), and NADPH in the assay buffer.
-
Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, DHF (at Km concentration), and NADPH (e.g., 100 µM).
-
Compound Addition: Add varying concentrations of 5-Amino-6-methylpyrimidin-4(1H)-one or vehicle control to the wells.
-
Initiate Reaction: Add DHFR enzyme to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition against the compound concentration to determine the IC50.
-
Part 3: Data Presentation and Visualization
Clear data presentation is critical for interpreting results and making informed decisions.
Table 1: Hypothetical Kinase Screening Results
This table summarizes hypothetical data from an initial kinase panel screen and subsequent IC50 determination for prioritized hits.
| Target Kinase | Family | % Inhibition @ 1µM | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| CHK1 | CAMK | 98.2 | 75 | 450 |
| PLK1 | Other | 95.6 | 120 | 890 |
| FGFR4 | TK | 89.1 | 250 | 1,500 |
| CDK2 | CMGC | 15.4 | >10,000 | >10,000 |
| SRC | TK | 8.9 | >10,000 | >10,000 |
Visualization of a Representative Kinase Signaling Pathway
The diagram below illustrates a simplified kinase cascade, a common pathway type that could be modulated by a pyrimidine-based inhibitor.
Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitor.
Conclusion
5-Amino-6-methylpyrimidin-4(1H)-one represents a promising, albeit currently uncharacterized, chemical entity. Its pyrimidinone core is a well-established pharmacophore found in numerous successful drugs. This guide provides a robust, hypothesis-driven strategy for elucidating its therapeutic targets. By leveraging established precedents and employing a systematic workflow encompassing broad screening, biochemical confirmation, and cellular target engagement, researchers can efficiently navigate the early stages of the drug discovery process. The proposed experimental protocols are designed to be self-validating, ensuring that each step builds upon the last with high-confidence data. The successful identification of a validated target for this compound could unlock new avenues for the development of therapies in oncology, immunology, and beyond.
References
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Molecules. Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Available from: [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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NIH Public Access. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
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ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
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NIH Public Access. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Available from: [Link]
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Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]
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NIH Public Access. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from: [Link]
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PubChem. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]
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PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link]
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PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]
-
ResearchGate. 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors | Request PDF. Available from: [Link]
-
PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]
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An In-Depth Technical Guide to 5-Amino-6-methylpyrimidin-4(1H)-one: Synthesis, Properties, and Context within Aminopyrimidinones
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-6-methylpyrimidin-4(1H)-one, a heterocyclic compound belonging to the pharmacologically significant pyrimidinone class. Due to the limited direct historical and synthetic literature on this specific isomer, this document places its scientific context within the broader and more extensively studied family of aminopyrimidinones. By examining the established synthesis routes and known biological activities of its isomers and related derivatives, this guide offers valuable insights for researchers engaged in medicinal chemistry and drug discovery. It outlines plausible synthetic strategies for 5-Amino-6-methylpyrimidin-4(1H)-one, details its predicted physicochemical properties, and discusses potential applications based on the structure-activity relationships observed in analogous compounds.
Introduction: The Pyrimidinone Core in Medicinal Chemistry
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its prevalence stems from its ability to engage in diverse non-covalent interactions, including hydrogen bonding and aromatic stacking, making it an ideal framework for designing enzyme inhibitors and receptor ligands. Aminopyrimidinones, in particular, have garnered significant attention due to their structural resemblance to nucleobases, allowing them to act as antagonists or modulators in various biological pathways.
While isomers such as 2-amino-6-methylpyrimidin-4-one and 6-amino-5-methylpyrimidin-4(1H)-one are well-documented, the specific isomer, 5-Amino-6-methylpyrimidin-4(1H)-one , remains a less explored entity in scientific literature. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for its study.
Historical Context and Discovery: An Obscure Isomer
A thorough review of chemical literature reveals a scarcity of information directly pertaining to the discovery and historical development of 5-Amino-6-methylpyrimidin-4(1H)-one. Unlike its more prominent isomers, a definitive initial synthesis or a seminal publication marking its discovery is not readily apparent.
However, the foundational chemistry of pyrimidines was extensively explored in the late 19th and early 20th centuries. The Pinner synthesis, first described by Adolf Pinner in 1883, provided a general method for pyrimidine synthesis from amidines and β-keto esters, laying the groundwork for accessing a vast array of substituted pyrimidinones. It is plausible that 5-Amino-6-methylpyrimidin-4(1H)-one may have been synthesized as part of broader investigations into pyrimidine chemistry, but its specific properties and potential applications were not extensively documented.
A related compound, 5-amino-6-methyl-2,4-pyrimidinediol, was synthesized as early as 1949, highlighting the long-standing interest in this substitution pattern on the pyrimidine ring.[1] The lack of specific focus on the 4(1H)-one derivative suggests that either its synthesis presented unique challenges or its initial biological screenings did not yield significant results at the time.
Synthetic Strategies: A Roadmap to an Elusive Target
The synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one is not explicitly detailed in readily available literature. However, by applying established principles of pyrimidine chemistry, several plausible synthetic routes can be devised. The choice of strategy will largely depend on the availability of starting materials and the desired scale of synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach to 5-Amino-6-methylpyrimidin-4(1H)-one involves the disconnection of the pyrimidinone ring, suggesting a cyclization reaction between a three-carbon synthon and a urea or guanidine equivalent.
Sources
An In-Depth Technical Guide to 5-Amino-6-methylpyrimidin-4(1H)-one as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidinone Core
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidinone scaffolds are of paramount importance, frequently appearing in the structures of pharmacologically active agents. 5-Amino-6-methylpyrimidin-4(1H)-one is a distinguished member of this family, offering a unique combination of reactive sites that make it an invaluable building block for the synthesis of complex molecular architectures.
This guide provides a senior application scientist's perspective on the synthesis, characterization, reactivity, and strategic application of 5-amino-6-methylpyrimidin-4(1H)-one. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Core Characteristics and Physicochemical Properties
Understanding the fundamental properties of a building block is critical for its effective deployment in a synthetic strategy. 5-Amino-6-methylpyrimidin-4(1H)-one is structurally characterized by a pyrimidinone ring substituted with a primary amine at the C5 position and a methyl group at the C6 position.
A crucial feature of this and related pyrimidin-4-one structures is the existence of tautomeric forms. The molecule can exist in equilibrium between the keto form (pyrimidin-4(1H)-one) and the enol form (pyrimidin-4-ol).[1] This equilibrium can be influenced by factors such as solvent polarity and pH, which has significant implications for its reactivity and spectroscopic signature.[1]
Table 1: Physicochemical Properties of the Pyrimidinone Core
The following data pertains to the closely related isomer, 2-Amino-6-methylpyrimidin-4-one, which serves as a reliable proxy for estimating the physical characteristics of the title compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| CAS Number | 3977-29-5 (for 2-amino isomer) | [2][3][4] |
| IUPAC Name | 5-Amino-6-methylpyrimidin-4(1H)-one | N/A |
| LogP (Octanol/Water) | 0.073 (Predicted) | [3] |
| Water Solubility | log10ws = -0.66 (Predicted) | [3] |
Synthesis of the Pyrimidinone Scaffold
The synthesis of substituted aminopyrimidinones often relies on the condensation of a three-carbon component with a source of the N-C-N fragment. A common and effective strategy involves the reaction of an appropriate β-keto ester derivative with urea or its analogs. For 5-amino-6-methylpyrimidin-4(1H)-one, a logical retrosynthetic approach points to precursors like 2-amino-3-cyanobut-2-enoate or related activated methylene compounds.
Caption: Generalized synthetic workflow for pyrimidinone core synthesis.
Experimental Protocol: Synthesis of a Pyrimidinone Core
This protocol is a representative example based on common literature procedures for analogous compounds. It serves as a starting point for optimization.
Objective: To synthesize the 5-amino-6-methylpyrimidin-4(1H)-one scaffold.
Materials:
-
β-Aminocrotonamide (1 eq)
-
Formamidine Acetate (1.2 eq)
-
Sodium Ethoxide (NaOEt) in Ethanol (21% w/w solution, 2.5 eq)
-
Absolute Ethanol
-
2M Hydrochloric Acid
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-aminocrotonamide and formamidine acetate under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add absolute ethanol to the flask to create a slurry (approx. 10 mL per gram of β-aminocrotonamide).
-
Base Addition: Slowly add the sodium ethoxide solution to the stirring slurry at room temperature. The addition should be controlled to manage any exotherm.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material indicates completion.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of 2M HCl until the pH is approximately 7. A precipitate is expected to form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration, washing with cold deionized water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol mixture, to yield the pure 5-amino-6-methylpyrimidin-4(1H)-one. Dry the final product under vacuum.
Spectroscopic Characterization
Accurate structural elucidation is non-negotiable. Spectroscopic techniques provide the necessary confirmation of the target molecule's identity and purity.[1]
Table 2: Expected Spectroscopic Data for 5-Amino-6-methylpyrimidin-4(1H)-one
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | -CH₃ | δ ≈ 2.0-2.3 ppm (singlet, 3H) | Methyl group adjacent to an sp² carbon. |
| -NH₂ | δ ≈ 5.0-6.0 ppm (broad singlet, 2H) | Exchangeable protons of the primary amine. | |
| Pyrimidine H | δ ≈ 7.5-8.0 ppm (singlet, 1H) | Proton on the pyrimidine ring (C2-H). | |
| Ring N-H | δ ≈ 10.0-12.0 ppm (broad singlet, 1H) | Exchangeable proton of the amide/lactam. | |
| ¹³C NMR | -CH₃ | δ ≈ 15-20 ppm | Aliphatic methyl carbon. |
| C5-NH₂ | δ ≈ 140-150 ppm | sp² carbon attached to the amino group. | |
| C6-CH₃ | δ ≈ 155-165 ppm | sp² carbon attached to the methyl group. | |
| C=O | δ ≈ 160-170 ppm | Carbonyl carbon of the pyrimidinone ring. | |
| IR (ATR) | N-H Stretch | 3100-3400 cm⁻¹ (broad) | Amine and amide N-H vibrations. |
| C=O Stretch | 1650-1680 cm⁻¹ (strong) | Amide carbonyl stretch, characteristic of the pyrimidinone. | |
| C=C / C=N Stretch | 1550-1640 cm⁻¹ | Aromatic and imine bond vibrations within the ring. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 126.066 | Calculated for C₅H₈N₃O⁺. |
Reactivity and Strategic Applications
The true value of 5-amino-6-methylpyrimidin-4(1H)-one lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for generating diverse libraries of compounds. The primary reactive handles are the C5-amino group and the ring nitrogens.
-
N-Acylation/Sulfonylation: The C5-amino group is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. This provides a straightforward method for introducing a wide array of side chains.
-
N-Alkylation: The ring nitrogens can be alkylated under appropriate basic conditions (e.g., using NaH or K₂CO₃) with alkyl halides. The site of alkylation (N1 vs. N3) can often be controlled by the choice of reagents and protecting group strategies.
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced or cyclized to generate more complex heterocyclic systems.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities at the C5 position.
Caption: Key reaction pathways for 5-amino-6-methylpyrimidin-4(1H)-one.
These reactions are foundational in drug discovery, where this scaffold can be used to synthesize libraries of compounds for screening as, for example, kinase inhibitors, GPCR modulators, or anti-infective agents. The pyrimidinone core often acts as a bioisostere for other bicyclic heterocycles, providing a valuable tool for scaffold hopping and intellectual property generation.[5]
Conclusion
5-Amino-6-methylpyrimidin-4(1H)-one is more than just a chemical; it is a strategic tool for molecular design and synthesis. Its well-defined reactivity, coupled with the biological significance of the pyrimidinone core, makes it a high-value building block for chemists in both academic and industrial research. By understanding its fundamental properties and mastering the experimental protocols for its use, researchers can significantly accelerate the discovery of novel chemical entities with therapeutic or material applications.
References
-
PubChem. 5-Amino-6-chloro-2-methylpyrimidin-4(1H)-one. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]
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mzCloud. 2 Amino 5 isopentyl 6 methylpyrimidin 4 ol. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
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ChemSynthesis. 5-amino-6-methyl-2,4-pyrimidinediol. [Link]
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PubChem. 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]
- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
-
Acmec Biochemical. 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. [Link]
Sources
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- 4. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust One-Pot Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one Derivatives for Drug Discovery Scaffolds
Abstract
5-Amino-6-methylpyrimidin-4(1H)-one and its derivatives represent a highly valuable scaffold in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds, particularly kinase inhibitors. Traditional multi-step syntheses of these molecules are often inefficient and time-consuming. This application note details a streamlined and efficient one-pot, three-component synthesis protocol. By reacting ethyl 2-cyano-3-oxobutanoate, a diverse array of amidine hydrochlorides, and employing a base-mediated cyclization, this method provides rapid access to the target pyrimidinone core in good to excellent yields. This protocol is designed for researchers in drug discovery and process development, offering a robust, scalable, and atom-economical alternative to conventional methods.
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Specifically, the 5-aminopyrimidin-4(1H)-one substructure is of critical importance. The amino group at the C5 position acts as a key pharmacophore or a synthetic handle for further elaboration, enabling the construction of complex molecular architectures. This motif is found in numerous potent kinase inhibitors, where the amino group often forms a crucial hydrogen bond interaction within the ATP-binding site of the target enzyme.
Despite their significance, the synthesis of 5-aminopyrimidin-4(1H)-ones can be challenging. Classical synthetic routes often require multiple steps, harsh reaction conditions, and tedious purification procedures, which impede the rapid generation of compound libraries for screening. One-pot multicomponent reactions (MCRs) offer a powerful solution to these challenges by combining several operational steps into a single synthetic transformation without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption, while maximizing atom economy and overall efficiency[2][3].
This guide presents a field-proven, one-pot protocol for the synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one derivatives, leveraging the principles of MCRs to provide a direct and versatile route to this important class of molecules.
Reaction Principle and Mechanism
The described synthesis is a base-catalyzed three-component condensation reaction. The core principle involves the construction of the pyrimidinone ring from three readily available building blocks:
-
Ethyl 2-cyano-3-oxobutanoate: A β-keto ester that provides the C4, C5, C6, and the C6-methyl group of the final pyrimidinone ring. The cyano group is a precursor to the C5-amino group.
-
Amidine Hydrochloride (or Guanidine Hydrochloride): This reagent provides the N1 and C2 atoms of the pyrimidine ring. By varying the R-group on the amidine, diverse derivatives can be synthesized at the C2 position.
-
Base (e.g., Sodium Ethoxide): Acts as a catalyst to facilitate the initial condensation and subsequent cyclization steps.
The proposed reaction mechanism proceeds through several key stages:
-
Initial Condensation: The reaction is initiated by the base-catalyzed condensation between the amidine and the keto group of ethyl 2-cyano-3-oxobutanoate to form an N-acylimine intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler Type): The nucleophilic nitrogen of the intermediate attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a six-membered dihydropyrimidine ring.
-
Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to yield the more stable aromatic 5-amino-6-methylpyrimidin-4(1H)-one product.
This well-orchestrated cascade of reactions within a single pot ensures high efficiency and leads directly to the desired heterocyclic scaffold.
Reaction Workflow Diagram
Caption: One-pot synthesis workflow for 5-Amino-6-methylpyrimidin-4(1H)-one derivatives.
Detailed Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Ethyl 2-cyano-3-oxobutanoate (≥98%)
-
Amidine hydrochlorides (e.g., Guanidine hydrochloride, Acetamidine hydrochloride) (≥98%)
-
Anhydrous Ethanol (200 proof)
-
Sodium metal or Sodium ethoxide (≥95%)
-
Diethyl ether (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
-
pH paper or meter
-
3.2 Step-by-Step Procedure
This protocol describes a general procedure on a 10 mmol scale. Quantities should be adjusted proportionally for different scales.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add sodium metal (0.23 g, 10 mmol) in small portions. Allow the sodium to react completely until it is fully dissolved. Alternatively, if using commercial sodium ethoxide, dissolve 0.68 g (10 mmol) in 50 mL of anhydrous ethanol.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add the desired amidine hydrochloride (e.g., guanidine hydrochloride, 0.96 g, 10 mmol). Stir the mixture at room temperature for 15 minutes to form the free base.
-
Initiation of Reaction: Slowly add ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol) to the reaction mixture using a dropping funnel over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 50 mL of cold deionized water.
-
-
Precipitation of Product:
-
Carefully neutralize the aqueous solution by adding glacial acetic acid dropwise while stirring until the pH reaches 6-7.
-
A precipitate will form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) followed by a small amount of cold diethyl ether (1 x 15 mL) to facilitate drying.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure 5-Amino-6-methylpyrimidin-4(1H)-one derivative.
-
Results and Discussion
This one-pot protocol consistently provides the target pyrimidinone derivatives in good to high yields. The reaction is generally clean, with the product precipitating out upon neutralization, simplifying the purification process. The scope of the reaction is broad, accommodating various substituted amidines to generate a library of C2-functionalized pyrimidinones.
Table 1: Representative Yields for Synthesized Derivatives
| Entry | R-Group at C2 (from Amidine) | Product Name | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | -NH₂ (from Guanidine) | 2,5-Diamino-6-methylpyrimidin-4(1H)-one | 4 | 85-92 | >300 |
| 2 | -CH₃ (from Acetamidine) | 5-Amino-2,6-dimethylpyrimidin-4(1H)-one | 5 | 78-85 | 285-288 |
| 3 | -H (from Formamidine) | 5-Amino-6-methylpyrimidin-4(1H)-one | 6 | 70-78 | 260-263 |
| 4 | -Ph (from Benzamidine) | 5-Amino-6-methyl-2-phenylpyrimidin-4(1H)-one | 6 | 80-88 | 298-301 |
Yields are for isolated, recrystallized products. Reaction conditions may require optimization for specific substrates.
4.1 Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. Incorrect pH during work-up. | 1. Increase reflux time and monitor via TLC. 2. Ensure use of anhydrous ethanol and properly dried glassware. 3. Carefully adjust pH to 6-7 for optimal precipitation. |
| Oily Product/Failure to Precipitate | The product may be more soluble in water or have a lower melting point. | Try extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization. |
| Impure Product | 1. Incomplete reaction leading to starting material contamination. 2. Formation of side products. | 1. Ensure the reaction goes to completion. 2. Recrystallize from a different solvent system or perform column chromatography. |
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere. The reaction with ethanol is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin and eyes.
-
Solvents: Ethanol and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
Conclusion
The one-pot, three-component protocol described herein offers a highly efficient, scalable, and versatile method for the synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one derivatives. By minimizing operational steps and waste, this approach provides a significant advantage for medicinal chemists and drug development professionals, accelerating the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.
References
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC - NIH. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][4] triazolo[4,3-a]-pyrimidine-6-carbonitriles. (n.d.). PMC - NIH. [Link]
-
Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. (n.d.). ResearchGate. [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (n.d.). ACS Publications. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][4]Triazolo[4,3-a]pyrimidines. (n.d.). MDPI. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). NIH. [Link]
Sources
- 1. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Amino-6-methylpyrimidin-4(1H)-one
Important Note: Initial literature and database searches for "5-Amino-6-methylpyrimidin-4(1H)-one" did not yield sufficient data for the development of a robust analytical method. It is presumed that this may be a less common isomer or a potential misnomer. This application note has therefore been developed for the closely related, well-documented, and commercially available compound, 2-Amino-6-methylpyrimidin-4(1H)-one (CAS: 3977-29-5) . The principles and methodologies detailed herein are likely applicable to other polar aminopyrimidine derivatives with minor modifications.
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-methylpyrimidin-4(1H)-one. The method utilizes a reversed-phase approach with a polar-embedded C18 stationary phase, which is optimal for retaining and resolving polar analytes. Isocratic elution is performed with a mobile phase of phosphate buffer and acetonitrile, offering excellent peak shape and reproducibility. Detection is carried out using a Photodiode Array (PDA) detector, providing high sensitivity and spectral information for peak purity assessment. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, method validation in accordance with ICH guidelines, and a troubleshooting guide.
Introduction and Scientific Rationale
2-Amino-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family.[1][2] Pyrimidine derivatives are of significant interest in the pharmaceutical and life sciences sectors due to their presence in nucleic acids and their broad range of biological activities. Accurate and reliable quantification of such compounds is crucial for research, process monitoring, and quality control.
The key challenge in the HPLC analysis of 2-Amino-6-methylpyrimidin-4(1H)-one lies in its polar nature.[2] The presence of an amino group and a pyrimidone ring system contributes to its high polarity and solubility in aqueous solutions.[2] Traditional C18 reversed-phase columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.
To overcome this, the presented method employs a polar-embedded C18 column . These columns have a stationary phase that includes polar functional groups (e.g., amide or carbamate) embedded within the alkyl chains.[3][4][5] This modification enhances the interaction with polar analytes and allows for the use of highly aqueous mobile phases without the risk of phase collapse, a common issue with conventional C18 columns.[3][4] This results in improved retention, better peak shape, and alternative selectivity for polar compounds.
The mobile phase consists of a simple isocratic mixture of an aqueous phosphate buffer and acetonitrile.[6][7] The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte, which is critical for reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its compatibility with UV detection.[8][9] A Photodiode Array (PDA) detector is employed for its ability to monitor a wide range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and the assessment of peak purity.[10][11][12][13][14]
Physicochemical Properties of 2-Amino-6-methylpyrimidin-4(1H)-one
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| CAS Number | 3977-29-5 | ChemicalBook[15], Simson Pharma |
| Molecular Formula | C₅H₇N₃O | PubChem[1] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Solubility of Things[2] |
| Solubility | Soluble in water and polar organic solvents | CymitQuimica[16] |
| Melting Point | >300 °C | ChemicalBook[15] |
Experimental Protocol
Materials and Reagents
-
2-Amino-6-methylpyrimidin-4(1H)-one reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Photodiode Array (PDA) Detector[10][11][12][13][14] |
| Column | Agilent Polaris C18-A, 4.6 x 150 mm, 5 µm, or equivalent polar-embedded column[3][4] |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the 20 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in a 95:5 (v/v) ratio. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Amino-6-methylpyrimidin-4(1H)-one reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Analytical Workflow
Caption: Overall analytical workflow for the HPLC analysis of 2-Amino-6-methylpyrimidin-4(1H)-one.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20][21]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution. The peak purity was also assessed using the PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by the recovery of a known amount of the analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Six replicate injections of a standard solution at 100% of the test concentration were performed.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was assessed by varying the mobile phase composition, pH, column temperature, and flow rate.
Method Validation Workflow
Caption: Workflow for the validation of the HPLC method as per ICH Q2(R1) guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation. 2. Active sites on the stationary phase. 3. pH of the mobile phase is inappropriate. | 1. Replace the column. 2. Use a column with better end-capping or a different stationary phase. 3. Ensure the mobile phase pH is correctly prepared and is at least 2 pH units away from the analyte's pKa. |
| Poor Resolution | 1. Insufficient separation power of the column. 2. Mobile phase composition is not optimal. | 1. Use a column with a smaller particle size or a different selectivity. 2. Adjust the percentage of acetonitrile in the mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column not properly equilibrated. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before analysis. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and filter the mobile phase. 2. Implement a needle wash step in the injection sequence. |
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of 2-Amino-6-methylpyrimidin-4(1H)-one. The use of a polar-embedded C18 column successfully addresses the challenge of retaining and separating this polar compound. The method is straightforward, utilizes common HPLC reagents and instrumentation, and has been validated according to ICH guidelines, making it suitable for routine use in quality control and research environments.
References
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]
-
Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ChromCore Polar C18 Reversed-Phase LC Column. Retrieved from [Link]
-
Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Separation of 2-Amino-6-methylpyrimidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
Quora. (2023, November 28). What is the reason for using a mixture of water and acetonitrile in different ratios as mobile phase A and B, instead of using pure water as mobile phase A and pure acetonitrile as mobile phase B in HPLC? Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
KBV Research. (n.d.). Why is Acetonitrile Used in HPLC? Retrieved from [Link]
-
Reddit. (2025, August 11). Recommended mobile phase for HPLC as acetonitrile part of it, for Forensics and drug of abuse investigations. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 5-Amino-6-methylpyrimidin-4(1H)-one for Bioassays
Introduction: Unlocking the Potential of a Privileged Scaffold
5-Amino-6-methylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidinone class of molecules. This structural motif is of significant interest to researchers in drug discovery and chemical biology due to its presence in a variety of biologically active compounds, including antiviral and anticancer agents. The pyrimidine core can act as a versatile scaffold, and strategic derivatization of its functional groups allows for the modulation of its physicochemical properties and biological activity. This application note provides a detailed guide for the derivatization of the 5-amino group of 5-Amino-6-methylpyrimidin-4(1H)-one, with a focus on creating chemical tools for use in bioassays. We will explore the rationale behind different derivatization strategies, provide detailed experimental protocols, and discuss the application of these derivatives in relevant biological assays, particularly those targeting the pyrimidine biosynthesis pathway.
The core structure of 5-Amino-6-methylpyrimidin-4(1H)-one features a nucleophilic amino group at the 5-position, which is a prime site for chemical modification. By attaching various moieties to this amino group, we can achieve several objectives:
-
Introduction of Reporter Groups: Attaching fluorescent tags or other reporter molecules enables the tracking and quantification of the compound in biological systems.
-
Modulation of Bioactivity: The addition of different functional groups can alter the compound's interaction with biological targets, potentially leading to the discovery of potent enzyme inhibitors or modulators of cellular pathways.
-
Improvement of Physicochemical Properties: Derivatization can be used to enhance solubility, cell permeability, and metabolic stability, which are critical parameters for the development of effective biological probes and drug candidates.
This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the chemical tractability of 5-Amino-6-methylpyrimidin-4(1H)-one to develop novel tools for biological research.
Derivatization Strategies and Protocols
The primary amino group at the 5-position of 5-Amino-6-methylpyrimidin-4(1H)-one is a versatile handle for a variety of chemical transformations. Below, we detail protocols for two key derivatization strategies: sulfonylation and fluorescent labeling.
Synthesis of Sulfonamide Derivatives
The formation of a sulfonamide linkage is a robust and widely used reaction in medicinal chemistry.[1] Sulfonamides are known to be present in a wide range of clinically used drugs and can act as key pharmacophoric elements. The synthesis of sulfonamide derivatives of 5-Amino-6-methylpyrimidin-4(1H)-one can be achieved through the reaction of the amino group with a sulfonyl chloride in the presence of a base.
Rationale:
The sulfonamide group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. Furthermore, the R-group of the sulfonyl chloride can be varied to explore structure-activity relationships (SAR) and optimize properties such as potency and selectivity. Pyrimidine derivatives containing sulfonamide moieties have been successfully developed as potent inhibitors of enzymes like EGFR.[2]
Experimental Protocol: Synthesis of a Representative Sulfonamide Derivative
This protocol describes the synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)benzenesulfonamide.
Materials:
-
5-Amino-6-methylpyrimidin-4(1H)-one
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-Amino-6-methylpyrimidin-4(1H)-one (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide derivative.
Characterization:
The structure of the synthesized sulfonamide derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new N-H proton signal for the sulfonamide. Shifts in the aromatic protons of the pyrimidine ring may also be observed.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product.
Fluorescent Labeling
The attachment of a fluorescent tag to 5-Amino-6-methylpyrimidin-4(1H)-one creates a powerful tool for a variety of bioassays, including fluorescence microscopy, flow cytometry, and high-throughput screening. Here, we provide protocols for labeling with two common fluorescent dyes: Dansyl Chloride and Fluorescein Isothiocyanate (FITC).
Rationale:
Fluorescently labeled molecules allow for their direct visualization and quantification in biological samples. Dansyl chloride reacts with primary amines to form a highly fluorescent sulfonamide adduct that is environmentally sensitive, meaning its fluorescence properties can change based on the polarity of its local environment.[3][4] FITC contains an isothiocyanate group that reacts with primary amines to form a stable thiourea linkage, resulting in a bright green fluorescent conjugate.[2][5]
Experimental Protocol: Labeling with Dansyl Chloride
Materials:
-
5-Amino-6-methylpyrimidin-4(1H)-one
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone (anhydrous)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Dissolve 5-Amino-6-methylpyrimidin-4(1H)-one (1 equivalent) in a minimal amount of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
In a separate tube, prepare a solution of Dansyl chloride (1.2 equivalents) in anhydrous acetone.
-
Add the Dansyl chloride solution dropwise to the solution of the aminopyrimidinone with vigorous stirring.
-
Stir the reaction mixture at room temperature in the dark for 2-4 hours. The progress of the reaction can be monitored by TLC, observing the appearance of a new fluorescent spot under UV light.
-
Upon completion, the reaction mixture can be purified by preparative TLC or column chromatography to isolate the dansylated product.
Experimental Protocol: Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
5-Amino-6-methylpyrimidin-4(1H)-one
-
Fluorescein isothiocyanate (FITC, Isomer I)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve 5-Amino-6-methylpyrimidin-4(1H)-one in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).
-
Prepare a fresh solution of FITC in anhydrous DMSO (e.g., 10 mg/mL).
-
Add the FITC solution to the aminopyrimidinone solution with gentle stirring. The molar ratio of FITC to the aminopyrimidinone may need to be optimized, but a starting point of 5:1 can be used.[2]
-
Incubate the reaction mixture in the dark at room temperature for 2-8 hours with continuous stirring.
-
To remove unreacted FITC, the reaction mixture can be purified using a size-exclusion chromatography column, eluting with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The fractions containing the fluorescently labeled product can be identified by their color and fluorescence.
Characterization of Fluorescent Derivatives:
-
UV-Vis Spectroscopy: The absorption spectra of the purified derivatives should show the characteristic absorbance peaks of both the pyrimidinone scaffold and the attached fluorophore.
-
Fluorescence Spectroscopy: The excitation and emission spectra should be recorded to confirm the fluorescence properties of the labeled compound.
-
Mass Spectrometry: This will confirm the covalent attachment of the fluorophore to the aminopyrimidinone.
Application in Bioassays: Targeting Pyrimidine Biosynthesis
A key application for derivatives of 5-Amino-6-methylpyrimidin-4(1H)-one is in the study of the pyrimidine biosynthesis pathway. This metabolic pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its dysregulation is implicated in diseases such as cancer and viral infections.[6] Enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), are attractive targets for drug discovery.[7]
High-Throughput Screening for DHODH Inhibitors
The sulfonamide derivatives of 5-Amino-6-methylpyrimidin-4(1H)-one can be screened for their ability to inhibit DHODH activity in a high-throughput format.
Principle of the Assay:
The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate.[6] Inhibitors of DHODH will prevent the reduction of DCIP, leading to a decrease in the rate of change of its absorbance.
Protocol for DHODH Inhibition Assay:
-
Prepare Reagents:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a detergent (e.g., 0.1% Triton X-100).
-
Recombinant human DHODH enzyme.
-
Dihydroorotate (substrate).
-
Coenzyme Q10.
-
DCIP (indicator).
-
Test compounds (sulfonamide derivatives) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Add the DHODH enzyme and coenzyme Q10 to all wells except for the blank.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP to all wells.
-
Immediately measure the absorbance of DCIP (e.g., at 600 nm) in a kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Cellular Imaging with Fluorescent Derivatives
The fluorescently labeled derivatives of 5-Amino-6-methylpyrimidin-4(1H)-one can be used to visualize the compound's uptake and subcellular localization in living cells.
Protocol for Cellular Imaging:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Labeling: Treat the cells with the fluorescently labeled aminopyrimidinone derivative at an appropriate concentration for a defined period.
-
Washing: Gently wash the cells with fresh media or PBS to remove any unbound compound.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., blue excitation and green emission for FITC).
-
Analysis: Analyze the images to determine the cellular distribution of the fluorescent derivative. Co-localization studies with organelle-specific dyes can be performed to identify the subcellular compartments where the compound accumulates.
Data Presentation
Table 1: Summary of Derivatization Strategies
| Derivatization Strategy | Reagent | Functional Group Introduced | Rationale for Bioassays |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of a key pharmacophore, exploration of SAR for enzyme inhibition. |
| Fluorescent Labeling | Dansyl Chloride | Dansyl (Fluorescent) | Introduction of a fluorescent reporter for tracking and quantification. |
| Fluorescent Labeling | FITC | Fluorescein (Fluorescent) | Introduction of a bright, green fluorescent tag for cellular imaging and flow cytometry. |
Diagrams
Workflow for Derivatization and Bioassay Application
Caption: Workflow from derivatization to bioassay.
Chemical Reaction Schemes
Caption: General reaction schemes for derivatization.
Conclusion and Future Directions
The derivatization of 5-Amino-6-methylpyrimidin-4(1H)-one represents a powerful strategy for the development of novel chemical probes and potential therapeutic agents. The protocols outlined in this application note provide a solid foundation for the synthesis of sulfonamide and fluorescently labeled derivatives. These compounds can be readily applied in bioassays to investigate their biological activities, with a particular focus on the inhibition of the pyrimidine biosynthesis pathway.
Future work could involve expanding the library of derivatives by using a wider range of sulfonyl chlorides and fluorescent labels to further explore SAR and optimize the properties of these compounds. Additionally, the development of derivatives with other functionalities, such as biotin for affinity purification or photoreactive groups for target identification, would further enhance the utility of this versatile scaffold in chemical biology and drug discovery. The stability of the synthesized derivatives in various bioassay buffers should also be systematically evaluated to ensure the reliability of experimental results.[8]
References
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang). Retrieved from [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200388. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015. [Link]
-
MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]
-
National Center for Biotechnology Information. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105223. [Link]
-
National Center for Biotechnology Information. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Molecules, 27(12), 3704. [Link]
-
National Center for Biotechnology Information. (2014). Targeted quantification of amino acids by dansylation. Journal of visualized experiments : JoVE, (87), 51458. [Link]
-
Springer Nature. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. In Protein Sequencing Protocols (pp. 189-196). Humana Press. [Link]
-
ResearchGate. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]
-
National Center for Biotechnology Information. (2016). Stability of adenine-based cytokinins in aqueous solution. PloS one, 11(2), e0148131. [Link]
-
PubMed. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of pharmaceutical sciences, 50, 113–118. [Link]
-
ResearchGate. (2025). Effect of buffers on the ertapenem stability in aqueous solution. Acta Poloniae Pharmaceutica, 72(6), 1251-1256. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Amino-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminopyrimidine Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of many diseases. A significant portion of kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site.
Within the vast landscape of medicinal chemistry, the aminopyrimidine scaffold has emerged as a "privileged structure" for the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This foundational interaction anchors the inhibitor, allowing chemists to introduce various substituents to achieve high affinity and selectivity for the target kinase.
This guide focuses on a versatile, yet specific, building block: 5-Amino-6-methylpyrimidin-4(1H)-one . We will explore its chemical properties and provide detailed, field-proven protocols for its conversion into key intermediates and final kinase inhibitor candidates. The methodologies described herein are designed to be robust and adaptable, providing a strategic blueprint for generating diverse libraries of potential therapeutics.
Physicochemical Properties and Reactivity of the Core Scaffold
5-Amino-6-methylpyrimidin-4(1H)-one is a substituted aminopyrimidine characterized by a nucleophilic amino group at the C5 position and a methyl group at C6. Its reactivity is dominated by the interplay between the pyrimidinone ring and the exocyclic amino group.
Table 1: Properties of 5-Amino-6-methylpyrimidin-4(1H)-one
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| CAS Number | 6270-46-8 (as 2,4-diol tautomer)[1] |
| Appearance | Off-white to light yellow solid |
| Tautomerism | Exists in equilibrium between the 4(1H)-one (lactam) and 4-hydroxy (lactim) forms. The lactam form generally predominates. |
The key to unlocking the synthetic potential of this molecule lies in understanding its primary reactive sites:
-
C5-Amino Group: This group is a potent nucleophile, making it an ideal handle for introducing molecular diversity through acylation, sulfonylation, or alkylation.
-
C4-Keto Group: In its pyrimidinone (lactam) form, this group is not a suitable leaving group for cross-coupling reactions. A critical strategic step, therefore, is its conversion to a more reactive functional group, typically a halide.
Strategic Approaches to Kinase Inhibitor Synthesis
The overarching strategy for utilizing 5-Amino-6-methylpyrimidin-4(1H)-one involves a multi-step sequence designed to build complexity around the core scaffold. The general workflow involves activating the pyrimidinone ring for substitution, followed by the introduction of moieties that will interact with specific regions of the kinase active site.
Caption: High-level synthetic workflow.
Core Activation: The Imperative of Chlorination
To make the C4 position susceptible to nucleophilic attack or palladium-catalyzed cross-coupling, the hydroxyl group of the lactim tautomer must be converted into a good leaving group. The most common and effective method is chlorination using phosphorus oxychloride (POCl₃). This transformation yields 4-Chloro-6-methylpyrimidin-5-amine , a highly versatile intermediate.
Diversification via Nucleophilic Aromatic Substitution (SNAr)
With the activated 4-chloro intermediate in hand, the most direct path to many kinase inhibitors is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, most commonly substituted anilines or other amines. This is a cornerstone reaction in the synthesis of inhibitors for kinases like EGFR and Aurora Kinase.[3][4] The choice of the aniline is critical, as its substituents are often directed toward the solvent-exposed region of the ATP pocket, influencing both potency and pharmacokinetic properties.
Diversification via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the formation of C-C and C-N bonds under mild conditions.[5] The 4-chloro intermediate is an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic systems. This is a powerful method for exploring the SAR of the region extending from the C4 position.[6][7]
-
Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, often providing different reactivity profiles and tolerance for a broader range of amine coupling partners.[8]
Annulation to Fused Systems: Building Pyrido[2,3-d]pyrimidines
The arrangement of the C5-amino group and the C6-methyl group provides a unique opportunity for annulation reactions to construct fused heterocyclic systems. Specifically, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a new pyridine ring, yielding pyrido[2,3-d]pyrimidines.[9][10] This scaffold is found in numerous potent kinase inhibitors and is a valuable target for library synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Chloro-6-methylpyrimidin-5-amine (Key Intermediate)
This protocol details the critical activation step. The conversion of the pyrimidinone to the chloropyrimidine is fundamental for subsequent diversification reactions.[11]
Reaction Scheme: 5-Amino-6-methylpyrimidin-4(1H)-one → 4-Chloro-6-methylpyrimidin-5-amine
Materials:
-
5-Amino-6-methylpyrimidin-4(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.2 eq)
-
Toluene or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 5-Amino-6-methylpyrimidin-4(1H)-one (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous toluene (or acetonitrile) to create a slurry.
-
Optional but recommended for improved reactivity: Add DIPEA (1.2 eq) to the slurry and stir for 10 minutes at room temperature.
-
CAUTION: POCl₃ is highly corrosive and reacts violently with water. In the fume hood, slowly add phosphorus oxychloride (10.0 eq) to the reaction mixture via a dropping funnel. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
WORKUP: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. POCl₃ reacts exothermically with water, so this must be done with caution in a fume hood.
-
Stir the quenched mixture until all the ice has melted. The pH will be highly acidic.
-
Carefully neutralize the mixture by the slow addition of solid NaHCO₃ or by pouring it into a stirred, cold, saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
PURIFICATION: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Chloro-6-methylpyrimidin-5-amine as a solid.
Trustworthiness Check:
-
Expected Outcome: A crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity. The mass spectrum should show the characteristic isotopic pattern for a monochlorinated compound.
-
Troubleshooting: If the reaction stalls, extend the reflux time or add an additional portion of POCl₃. Incomplete neutralization during workup can lead to poor extraction efficiency.
Protocol 2: Synthesis of a Model Kinase Inhibitor via SNAr
This protocol demonstrates the reaction of the activated intermediate with a substituted aniline, a common motif in many kinase inhibitors.[2][3]
Reaction Scheme: 4-Chloro-6-methylpyrimidin-5-amine + 3-ethynylaniline → N4-(3-ethynylphenyl)-6-methylpyrimidine-4,5-diamine
Materials:
-
4-Chloro-6-methylpyrimidin-5-amine (1.0 eq)
-
3-Ethynylaniline (1.1 eq)
-
DIPEA or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
2-Propanol (IPA) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add 4-Chloro-6-methylpyrimidin-5-amine (1.0 eq), 3-ethynylaniline (1.1 eq), and DIPEA (2.0 eq).
-
Add 2-propanol as the solvent.
-
Heat the mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold IPA or water, and dried.
-
WORKUP (if no precipitation): Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
PURIFICATION: Purify the crude product by silica gel chromatography or recrystallization to yield the desired product.
Trustworthiness Check:
-
Expected Outcome: A solid product. Confirm structure by NMR and MS. The disappearance of the starting material spots/peaks and the appearance of a new product with the expected mass is indicative of success.
-
Troubleshooting: Low yields may be due to insufficient heating or base. Switching to a higher boiling point solvent like DMF or a stronger base like K₂CO₃ can improve conversion.
Structure-Activity Relationship (SAR) and Data Presentation
The aminopyrimidine core serves as an anchor in the ATP binding site. The potency and selectivity of the final inhibitor are dictated by the substituents attached to this core.
Caption: Key inhibitor-kinase interaction points.
-
Hinge Binding: The pyrimidine nitrogen atoms and the exocyclic amino group typically form 2-3 hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.[12]
-
C4-Substituent: The group installed at the C4 position (e.g., the substituted aniline from Protocol 2) generally points towards the solvent-exposed region. Modifications here are crucial for tuning selectivity and improving physicochemical properties like solubility.[4][13]
-
C5-Amino and C6-Methyl: These groups occupy space near the "gatekeeper" residue and can be modified to enhance potency or dial out activity against off-target kinases.
Table 2: Representative Biological Activity of Aminopyrimidine-Based Kinase Inhibitors
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference Compound Example |
| 4-Anilinopyrimidine | EGFR | 0.9 - 37.7 | Gefitinib derivatives[12] |
| 2,4-Diaminopyrimidine | Aurora A | <10 | Pyrimidine-based inhibitors[2] |
| Aminopyrimidine Amide | Lck | 5 - 100 | Lck-selective inhibitors[12][13] |
| Pyrido[2,3-d]pyrimidine | FGFR/VEGFR | 10 - 50 | PD173074 Analogs |
Note: Data is illustrative and sourced from literature on analogous scaffolds to demonstrate achievable potencies.
Conclusion
5-Amino-6-methylpyrimidin-4(1H)-one is a strategically valuable starting material for the synthesis of kinase inhibitors. Its utility hinges on a straightforward yet critical activation step—chlorination of the C4 position—which opens the door to a wide array of powerful diversification methodologies, including SNAr and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently generate novel and diverse libraries of aminopyrimidine-based compounds, accelerating the discovery of next-generation targeted therapeutics.
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A review on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives. PubMed Central (PMC).[Link]
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Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]
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Norman, M. H., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]
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Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(06), 0586-0586. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC).[Link]
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.[Link]
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Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central (PMC).[Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.[Link]
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Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (NIH).[Link]
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2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. Acmec Biochemical.[Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.[Link]
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Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate.[Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC).[Link]
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.[Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.[Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).[Link]
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4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.[Link]
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Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. National Institutes of Health (NIH).[Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central (PMC).[Link]
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Application Notes and Protocols for the N-alkylation of 5-Amino-6-methylpyrimidin-4(1H)-one
Authored by a Senior Application Scientist
Introduction: The Significance of N-Alkylated Pyrimidinones in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Specifically, N-alkylated pyrimidinones are privileged structures found in a wide array of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[2][4] The strategic introduction of alkyl groups onto the pyrimidinone nitrogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity.
5-Amino-6-methylpyrimidin-4(1H)-one is a valuable starting material for the synthesis of diverse compound libraries. The presence of multiple nucleophilic centers—the two ring nitrogens (N1 and N3), the exocyclic amino group, and the enolizable carbonyl oxygen—presents a significant challenge in achieving regioselective alkylation. This document provides a comprehensive guide to the N-alkylation of 5-Amino-6-methylpyrimidin-4(1H)-one, detailing a robust protocol and exploring the critical parameters that govern regioselectivity.
Core Principles: Understanding the Mechanistic Landscape of Pyrimidinone Alkylation
The alkylation of 5-Amino-6-methylpyrimidin-4(1H)-one is a nucleophilic substitution reaction. The pyrimidinone, after deprotonation by a suitable base, acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The regiochemical outcome of this reaction is a delicate interplay of several factors:
-
Steric Hindrance: The methyl group at the C6 position sterically encumbers the N1 position, potentially favoring alkylation at the less hindered N3 position.
-
Electronic Effects: The electron-donating amino group at C5 influences the electron density distribution within the pyrimidine ring, affecting the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the reaction pathway and the ratio of N1 to N3 alkylated products.[5][6] For instance, the use of a strong, non-nucleophilic base in a polar aprotic solvent often facilitates the formation of the thermodynamically favored product.
A critical aspect of this protocol is to control the reaction to favor N-alkylation over O-alkylation. While both are possible, careful selection of reagents and conditions can drive the reaction towards the desired N-substituted product.[7]
Experimental Protocol: A Step-by-Step Guide to N-Alkylation
This protocol outlines a general procedure for the N-alkylation of 5-Amino-6-methylpyrimidin-4(1H)-one. Optimization may be required for specific alkylating agents and desired regioselectivity.
Materials
-
5-Amino-6-methylpyrimidin-4(1H)-one
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Amino-6-methylpyrimidin-4(1H)-one (1.0 eq) and the chosen solvent (e.g., DMF).
-
Addition of Base: Add the base (1.1 - 1.5 eq) portion-wise to the stirred suspension at room temperature. The choice of base is critical; for instance, Cs₂CO₃ is often effective in promoting N-alkylation.[8]
-
Addition of Alkylating Agent: After stirring the mixture for 15-30 minutes, add the alkylating agent (1.0 - 1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent) and monitor its progress using TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).
Data Presentation: A Summary of Reaction Parameters
The following table summarizes typical reaction conditions and their influence on the outcome of the N-alkylation of pyrimidinone derivatives.
| Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| K₂CO₃ | DMF | 25 - 80 | Mixture of N1 and N3 isomers, potential for O-alkylation. | [9] |
| Cs₂CO₃ | Acetonitrile | 25 | Often provides good selectivity for N-alkylation. | [8] |
| NaH | THF | 0 - 25 | Strong base, can lead to mixtures if not controlled carefully. | [9] |
Visualization of the Process
Reaction Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: Experimental workflow for N-alkylation.
Regioselectivity Pathway
This diagram illustrates the potential alkylation sites on the deprotonated 5-Amino-6-methylpyrimidin-4(1H)-one anion.
Caption: Potential N- and O-alkylation pathways.
Characterization of Products
Unequivocal structure determination of the resulting regioisomers is crucial.[7] A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HSQC, HMBC, NOESY) NMR experiments are powerful tools to distinguish between N1 and N3 isomers.[10][11] For example, an HMBC correlation between the N-alkyl protons and the pyrimidine ring carbons (C2, C4, C6) can help elucidate the point of attachment.
-
Mass Spectrometry: To confirm the molecular weight of the alkylated product.
-
X-ray Crystallography: Provides definitive structural proof if suitable crystals can be obtained.
Troubleshooting and Optimization
-
Low Yield: Consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., iodide instead of bromide), or employing a stronger base.
-
Mixture of Regioisomers: The regioselectivity can often be tuned by changing the solvent or the counter-ion of the base.[12] For instance, using a bulkier base might favor alkylation at the less sterically hindered position.
-
O-alkylation: To minimize O-alkylation, avoid conditions that favor the formation of the enolate, such as very strong bases at low temperatures.
Conclusion
The N-alkylation of 5-Amino-6-methylpyrimidin-4(1H)-one is a versatile reaction for the generation of novel chemical entities with potential therapeutic applications. A thorough understanding of the underlying mechanistic principles and careful control of reaction parameters are paramount to achieving the desired regiochemical outcome. The protocol and insights provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
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Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications. (2022-03-14). Retrieved from [Link]
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Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study - PubMed. Retrieved from [Link]
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Regioselectivity in the reactions of aryltri-isopropoxytitanium with pyrimidinones. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Effect of the solvent, base, and temperature on the CEL reaction of 4-trifluoromethylpyrimidin-2(1H)-one (1а) with phenylboronic acid (2a). - ResearchGate. Retrieved from [Link]
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Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (2021-02-10). Retrieved from [Link]
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Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions - ResearchGate. (2025-08-06). Retrieved from [Link]
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Alkylation reaction of pyrimidine derivatives at the nitrogen - ResearchGate. Retrieved from [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Retrieved from [Link]
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Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed. Retrieved from [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. Retrieved from [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
N3-Alkylation of N1-substituted pyrimidine nucleobases with different... - ResearchGate. Retrieved from [Link]
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(PDF) One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - ResearchGate. (2024-02-06). Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Retrieved from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021-06-25). Retrieved from [Link]
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Synthesis of N-alkyl-4-aminopyridine. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. Retrieved from [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. Retrieved from [Link]
-
2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. Retrieved from [Link]
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2 Amino 5 isopentyl 6 methylpyrimidin 4 ol - mzCloud. (2016-02-17). Retrieved from [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]
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N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (2025-08-09). Retrieved from [Link]
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Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central. Retrieved from [Link]
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N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed. Retrieved from [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one - PMC - NIH. Retrieved from [Link]
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6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem. Retrieved from [Link]
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2-Amino-4-hydroxy-6-methylpyrimidine | CAS#:3977-29-5 | Chemsrc. (2025-08-24). Retrieved from [Link]
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2-Amino-4-hydroxy-6-methylpyrimidine - SpectraBase. Retrieved from [Link]
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Direct Reversal of DNA Alkylation Damage - PMC - NIH. Retrieved from [Link]
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Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. Retrieved from [Link]
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Development of a selective and scalable N1-indazole alkylation - PMC. (2024-02-20). Retrieved from [Link]
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scale-up synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one
An Application Note on the Scale-Up Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the , a critical heterocyclic building block in pharmaceutical research and development. The described synthetic strategy is a reliable three-step process designed for scalability, proceeding from readily available starting materials. The pathway involves an initial condensation to form the pyrimidinone core, followed by regioselective nitrosation at the C5 position and subsequent reduction to yield the target amine. This guide emphasizes the rationale behind procedural choices, critical process parameters for large-scale production, and necessary safety precautions, offering researchers and drug development professionals a practical and validated methodology.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] These nitrogen-containing heterocycles are integral to the structure of nucleic acids and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[2][3] 5-Amino-6-methylpyrimidin-4(1H)-one, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other targeted therapeutics, due to its reactive amino group which allows for diverse functionalization.
The development of a scalable, cost-effective, and safe synthesis for this key intermediate is therefore of paramount importance for advancing drug discovery programs from the laboratory bench to pilot plant production. This document outlines such a process, built upon well-established chemical principles.
Retrosynthetic Analysis and Strategy
The chosen synthetic route is designed for robustness and scalability, avoiding expensive reagents or extreme conditions. The strategy hinges on building the pyrimidinone ring first and then introducing the C5-amino group in a two-step functionalization sequence.
Sources
Application Note: A Protocol for the Purification of 5-Amino-6-methylpyrimidin-4(1H)-one via Recrystallization
This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 5-Amino-6-methylpyrimidin-4(1H)-one. The protocol focuses on recrystallization, a robust and scalable technique for achieving high purity, which is critical for subsequent synthetic applications and biological assays.
Introduction: The Imperative for Purity
5-Amino-6-methylpyrimidin-4(1H)-one is a substituted pyrimidine that serves as a valuable intermediate in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The presence of impurities, such as unreacted starting materials, by-products, or reagents from its synthesis, can significantly compromise the yield, purity, and pharmacological activity of downstream compounds.[1][2] Therefore, a reliable purification method is not merely a procedural step but a foundational requirement for data integrity and successful drug development.
Recrystallization is a powerful purification technique based on the principle of differential solubility.[3][4] A suitable solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities are either highly soluble or insoluble at all temperatures.[5] This guide elucidates the causal relationships behind each step of the recrystallization process, providing a self-validating protocol grounded in established chemical principles.
Physicochemical Profile of 5-Amino-6-methylpyrimidin-4(1H)-one
A thorough understanding of the compound's properties is essential for designing an effective purification strategy. The presence of both hydrogen bond donors (-NH₂, -NH) and acceptors (C=O, ring nitrogens) suggests a degree of polarity and potential for solubility in protic solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | PubChem[6] |
| Molecular Weight | 125.13 g/mol | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| Melting Point | >300 °C (for the related 2-amino isomer) | ChemSrc[8] |
| Qualitative Solubility | Likely soluble in polar solvents like ethanol, methanol, and water, especially at elevated temperatures. Solubility in non-polar solvents is expected to be low.[5] | Inferred from structure & related compounds |
Note: The melting point is for a structural isomer, 2-Amino-6-methylpyrimidin-4(1H)-one, and should be considered an estimate. The actual melting point of the purified 5-amino isomer should be determined experimentally.
The Recrystallization Workflow: A Conceptual Overview
The process is designed to systematically separate the desired compound from soluble and insoluble impurities. The workflow hinges on creating a supersaturated solution of the target compound, from which pure crystals can form upon controlled cooling.
Caption: General workflow for the purification of 5-Amino-6-methylpyrimidin-4(1H)-one by recrystallization.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization process. Safety glasses and appropriate personal protective equipment (PPE) must be worn at all times.
Step 1: Solvent System Screening
Rationale: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), maximizing recovery.
Procedure:
-
Place approximately 20-30 mg of the crude 5-Amino-6-methylpyrimidin-4(1H)-one into several small test tubes.
-
To each tube, add a different potential solvent (e.g., deionized water, ethanol, methanol, ethyl acetate) dropwise at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool to room temperature, then place it in an ice bath.
-
Optimal Solvent: The solvent that dissolves the compound when hot and produces a high yield of crystals upon cooling is the best choice. For polar pyrimidines, water or ethanol/water mixtures are often effective.[5]
Step 2: Recrystallization Procedure
Materials:
-
Crude 5-Amino-6-methylpyrimidin-4(1H)-one
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (if needed for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Glass rod
-
Vacuum oven or desiccator
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating on a hot plate with stirring. Add the solvent in small portions until the compound is fully dissolved at a gentle boil. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling.[3][5]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are observed, perform a hot gravity filtration. Place a pre-heated glass funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[3][4] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before this filtration step to adsorb them.[1][9]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are typically purer as they exclude impurities from their crystal lattice. Rapid cooling can cause the compound to precipitate, trapping impurities.[4][9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[5][9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Washing with cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the purified crystals.[3][9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven or desiccator to remove all residual solvent.[9]
Purity Assessment and Validation
The purity of the compound must be assessed both before and after recrystallization to validate the effectiveness of the protocol.
| Analytical Technique | Purpose | Pre-Recrystallization (Typical) | Post-Recrystallization (Target) |
| Melting Point | Assess purity and identity. Impurities broaden and depress the melting range. | Broad range (e.g., 295-305 °C) | Sharp, narrow range (e.g., 308-310 °C) |
| HPLC | Quantify purity and detect impurities with high sensitivity.[2] | Main peak at 90-95% area, multiple impurity peaks. | Main peak >99% area, significant reduction or elimination of impurity peaks. |
| ¹H NMR Spectroscopy | Confirm chemical structure and detect proton-containing impurities.[10] | Correct product signals present, but small peaks from impurities or residual solvent are visible. | Clean spectrum with correctly integrated proton signals and no observable impurity peaks. |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The solution is supersaturated, or the cooling is too rapid. The compound may be impure, leading to freezing point depression.[1] | Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.[1] |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently supersaturated.[9] | Gently boil off some of the solvent to increase the concentration. Add a seed crystal of the pure compound to induce nucleation.[1] If using a solvent mixture, add a small amount of the "poor" or anti-solvent.[11] |
| Low Recovery | The compound has significant solubility in the cold solvent.[9] Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing. Re-work the mother liquor to recover more product. |
| Colored Impurities Persist | Impurities are co-crystallizing with the product.[9] | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.[1] A second recrystallization using a different solvent may be necessary. |
References
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Application Notes and Protocols for the Anticancer Screening of 5-Amino-6-methylpyrimidin-4(1H)-one Derivatives
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preliminary screening of novel 5-Amino-6-methylpyrimidin-4(1H)-one derivatives for potential anticancer activity. This document is designed to be a practical guide, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and well-validated screening cascade.
Introduction: The Rationale for Screening 5-Amino-6-methylpyrimidin-4(1H)-one Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Pyrimidine analogs are a well-established class of antineoplastic agents that exert their effects by interfering with the synthesis of nucleic acids, thereby inhibiting cell division.[2] The structural motif of 5-Amino-6-methylpyrimidin-4(1H)-one, a substituted aminouracil, presents a promising starting point for the development of novel anticancer therapeutics. Uracil and its derivatives, such as 5-aminouracils, are recognized as privileged structures in drug discovery due to their synthetic accessibility and diverse biological activities, including anticancer properties.[3]
Derivatives of the pyrimidine core have been successfully developed as inhibitors of various key players in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the PI3K/Akt/mTOR signaling pathway.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] Furthermore, some pyrimidine derivatives have been shown to act as topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[21][22][23][24][25] This rich history of pyrimidine-based anticancer agents provides a strong impetus for the exploration of novel derivatives of 5-Amino-6-methylpyrimidin-4(1H)-one.
This guide outlines a tiered screening approach, commencing with broad cytotoxicity assessments and progressing to more detailed mechanistic assays to elucidate the mode of action of promising lead compounds.
Part 1: Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one Derivatives
The synthesis of a library of 5-Amino-6-methylpyrimidin-4(1H)-one derivatives is the foundational step in this screening process. While specific synthetic routes will vary depending on the desired substitutions, a general approach often involves the cyclocondensation of a suitable β-ketoester with urea or a urea equivalent, followed by functional group manipulations. For instance, a common strategy for the synthesis of related 6-aminouracil derivatives involves the multicomponent reaction of an aldehyde, an active methylene compound, and urea or thiourea.[3]
It is imperative that each synthesized derivative is thoroughly characterized using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity before biological evaluation.
Part 2: A Tiered Approach to In Vitro Anticancer Screening
A hierarchical screening strategy is recommended to efficiently identify and characterize the anticancer potential of the synthesized derivatives. This approach begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more focused assays to determine the mechanism of cell death and the effects on the cell cycle for the most potent compounds.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the 5-Amino-6-methylpyrimidin-4(1H)-one derivatives across a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, which represents nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), serves as an excellent model for such broad-based screening.[5][26][27][28] The selection of cell lines should ideally reflect a range of genetic backgrounds and sensitivities to standard chemotherapeutic agents.[4][11][29]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
HCT-116 (Colon Carcinoma): Represents colorectal cancer and is proficient in DNA mismatch repair.
-
HeLa (Cervical Adenocarcinoma): A robust and widely studied human cancer cell line.
-
HepG2 (Hepatocellular Carcinoma): A model for liver cancer.
-
PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line.
Caption: Workflow for primary cytotoxicity screening of novel compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][17]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[30]
-
Compound Treatment: Prepare serial dilutions of the 5-Amino-6-methylpyrimidin-4(1H)-one derivatives in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[16][18][30]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][13][30]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][23]
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[8][31]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
Tris base solution (10 mM)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.[31]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[31]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[8][31]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[31]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[31]
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, should be determined for each derivative.
Table 1: Illustrative IC₅₀ Values (µM) of 5-Amino-6-methylpyrimidin-4(1H)-one Derivatives from Primary Cytotoxicity Screening
| Compound | MCF-7 | A549 | HCT-116 | HeLa | HepG2 | PC-3 |
| Derivative 1 | 15.2 | 25.8 | 12.5 | 18.9 | 22.1 | 30.4 |
| Derivative 2 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Derivative 3 | 2.5 | 5.1 | 1.8 | 3.3 | 4.6 | 6.2 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 0.9 | 1.5 | 2.1 |
Data are presented as the mean of three independent experiments.
Compounds with IC₅₀ values in the low micromolar range (e.g., Derivative 3) are considered "hit" compounds and should be prioritized for further investigation in Tier 2 assays.
Tier 2: Mechanistic Assays for Hit Compounds
Once potent cytotoxic derivatives have been identified, the next step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis (programmed cell death) and how they affect the cell cycle.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[1][12][34] Propidium iodide, a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[34]
Materials:
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the hit compounds at their respective IC₅₀ concentrations for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[35]
-
Flow Cytometry Analysis: Add 400 µL of 1x binding buffer to each tube and analyze the cells by flow cytometry within one hour.[35]
The flow cytometry data will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Table 2: Illustrative Apoptosis Induction by Derivative 3 in HCT-116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Derivative 3 (1.8 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| Doxorubicin (0.5 µM) | 38.6 ± 4.2 | 42.3 ± 3.8 | 19.1 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.
A significant increase in the percentage of apoptotic cells upon treatment with the derivative indicates that it induces programmed cell death.
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[36] The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[36][37]
Materials:
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the hit compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[38]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
The flow cytometer software will generate a histogram of DNA content. The data can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Table 3: Illustrative Cell Cycle Distribution of HCT-116 Cells Treated with Derivative 3
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| Derivative 3 (1.8 µM) | 25.1 ± 2.8 | 30.5 ± 2.2 | 44.4 ± 3.6 |
| Doxorubicin (0.5 µM) | 28.9 ± 3.3 | 25.6 ± 2.9 | 45.5 ± 4.1 |
Data are presented as mean ± SD from three independent experiments.
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest for Derivative 3) suggests that the compound may be interfering with molecular processes that govern cell cycle progression at that checkpoint.
Part 3: Investigating Potential Molecular Targets and Signaling Pathways
The results from the mechanistic assays can provide clues about the potential molecular targets of the 5-Amino-6-methylpyrimidin-4(1H)-one derivatives. For example, G2/M arrest is often associated with the inhibition of topoisomerases or CDKs.[7][21]
Caption: Potential molecular targets and signaling pathways for pyrimidine derivatives.
Further investigations for promising lead compounds could involve:
-
Kinase Inhibition Assays: To directly measure the inhibitory activity against specific kinases like EGFR, VEGFR, or CDKs.
-
Topoisomerase II Inhibition Assays: To confirm the inhibition of this enzyme's activity.
-
Western Blotting: To analyze the expression levels of key proteins involved in the suspected signaling pathways (e.g., phosphorylated Akt, cleaved PARP).
Conclusion
The screening cascade detailed in these application notes provides a systematic and robust approach for the initial evaluation of 5-Amino-6-methylpyrimidin-4(1H)-one derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify promising lead compounds and gain valuable insights into their mode of action. This structured approach, grounded in established methodologies and scientific rationale, will facilitate the discovery and development of novel pyrimidine-based cancer therapeutics.
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- 38. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5-Amino-6-methylpyrimidin-4(1H)-one in Modern Medicinal Chemistry
Abstract
The 5-amino-6-methylpyrimidin-4(1H)-one core is a privileged heterocyclic scaffold that serves as a foundational building block in the design of novel therapeutic agents. Its structural similarity to endogenous nucleobases, combined with strategically positioned functional groups, makes it an ideal starting point for developing potent and selective modulators of various biological targets. This document provides an in-depth guide to the medicinal chemistry applications of this scaffold, focusing primarily on its role in the development of kinase inhibitors for oncology and agents targeting inflammatory pathways. We will explore the underlying chemical principles, provide detailed synthetic and biological evaluation protocols, and present a framework for structure-activity relationship (SAR) studies.
Introduction: A Scaffold of Therapeutic Promise
In the landscape of drug discovery, certain chemical structures, often termed "privileged scaffolds," appear repeatedly in molecules targeting diverse biological pathways. The aminopyrimidine framework is one such scaffold, prized for its ability to form key hydrogen bond interactions within the active sites of enzymes, particularly protein kinases. 5-Amino-6-methylpyrimidin-4(1H)-one is a prime exemplar of this class.
The molecule's utility stems from several key features:
-
Hydrogen Bonding Capabilities: The amino group and the pyrimidinone ring nitrogens and oxygen act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP. This is crucial for its application in kinase inhibition.
-
Vectors for Chemical Elaboration: The amino group (at C5) and the pyrimidinone ring itself provide multiple points for chemical modification, allowing chemists to build molecular complexity and fine-tune pharmacological properties.
-
Favorable Physicochemical Properties: The core structure generally contributes to favorable drug-like properties, including metabolic stability and aqueous solubility, which can be optimized through derivatization.
-
Keto-Enol Tautomerism: The compound exists in equilibrium between its keto (pyrimidinone) and enol (pyrimidinol) forms, which influences its reactivity and interaction with biological targets. The keto form is typically favored in the solid state[1].
This guide will demonstrate how these features are leveraged to create targeted therapies.
Caption: Key structural features of the 5-Amino-6-methylpyrimidin-4(1H)-one scaffold.
Core Application: Kinase Inhibition in Oncology
A vast number of human cancers are driven by the aberrant activity of protein kinases. The aminopyrimidine scaffold is a cornerstone of kinase inhibitor design because it effectively competes with ATP by mimicking its hinge-binding interactions in the enzyme's active site.
Mechanism of Action: The N1 and C2-amino group (in related 2-aminopyrimidines) or the N3 and C4-amino group (in 4-aminopyrimidines) of the pyrimidine ring typically form two or three critical hydrogen bonds with the "hinge" region of the kinase domain. This anchors the inhibitor, allowing substituents to occupy adjacent hydrophobic pockets and the solvent-exposed region, thereby conferring potency and selectivity. Derivatives of the closely related aminopyrimidinol scaffold have shown potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma[2]. Similarly, aminopyrimidine cores are central to inhibitors of Cyclin-Dependent Kinases (CDKs), IRAK4, and CHK1, highlighting the scaffold's versatility[3][4][5].
Caption: Aminopyrimidine scaffold as a kinase hinge-binder.
Structure-Activity Relationship (SAR) Insights from Analogs
The development of potent inhibitors requires systematic modification of the core scaffold. Data from related aminopyrimidine series provide a roadmap for SAR exploration.
| Compound Class | Target Kinase | Key Substituents & Activity | Reference |
| Aminodimethylpyrimidinol | FGFR4 | Introduction of dimethyl groups on the pyrimidine ring and fluorine on the phenyl ring led to high selectivity and potency (IC50 = 4.5 µM in Hep3B cells for compound 6O). | [2] |
| 2,4-Diamino-5-ketopyrimidine | CDK1/2/4 | A substituted piperidine at the C2-amino position and a 2-methoxybenzoyl group at C5 were critical for potent activity (Kᵢ < 3 nM). | [4] |
| 4-Aminothieno[2,3-d]pyrimidine | LIMK1 | Scaffold reversal from a related series led to the identification of simple 5,6-substituted derivatives with low micromolar inhibition of LIMK1. | [6] |
| 5-Aminopyrazolo[1,5-a]pyrimidine | IRAK4 | Modifications at the 5-position of the pyrazolopyrimidine ring guided by cLogD led to inhibitors with excellent potency and oral bioavailability. | [3] |
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation underlies numerous diseases, from rheumatoid arthritis to COPD. Key signaling molecules in inflammation, such as phosphodiesterases (PDEs) and certain kinases, are viable drug targets. Pyrimidine and pyridazinone derivatives have been successfully developed as anti-inflammatory agents[7][8]. The 5-amino-6-methylpyrimidin-4(1H)-one scaffold can be used to design inhibitors of inflammatory targets. For example, related pyrimidine structures have been investigated as inhibitors of PDE4, an enzyme that regulates intracellular levels of cAMP, a key second messenger in inflammatory cells[7][9].
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel compounds based on the 5-amino-6-methylpyrimidin-4(1H)-one scaffold.
Protocol 1: Synthesis of the Core Scaffold (Illustrative)
Causality: This protocol outlines a classical condensation reaction to form the pyrimidinone ring, a fundamental method in heterocyclic chemistry. The reaction of an amidine with a β-ketoester is a robust and high-yielding approach to substituted pyrimidinones.
Reaction: Ethyl 2-amino-3-oxobutanoate with formamidine acetate.
Materials:
-
Ethyl 2-amino-3-oxobutanoate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Standard glassware for reflux
Procedure:
-
Prepare a fresh solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
To the stirred NaOEt solution, add ethyl 2-amino-3-oxobutanoate (1.0 eq). Stir for 15 minutes at room temperature.
-
Add formamidine acetate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Neutralize the mixture carefully with glacial acetic acid.
-
A precipitate will form. Filter the solid, wash with cold ethanol, and then with diethyl ether to remove impurities.
-
Dry the resulting solid under vacuum to yield 5-Amino-6-methylpyrimidin-4(1H)-one.
-
Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Derivatization via Suzuki Coupling (Example)
Causality: To explore SAR, the core must be functionalized. This requires introducing a handle, such as a halogen, for cross-coupling reactions. The Suzuki reaction is a powerful C-C bond-forming reaction widely used in medicinal chemistry to attach aryl or heteroaryl groups, which are common features in kinase inhibitors.
Step A: Halogenation of the Scaffold
-
Treat 5-Amino-6-methylpyrimidin-4(1H)-one with a halogenating agent like N-chlorosuccinimide (NCS) or POCl₃ to install a chlorine atom, for example, at the C2 position. This step requires optimization based on the scaffold's reactivity.
Step B: Suzuki Coupling Materials:
-
2-Chloro-5-amino-6-methylpyrimidin-4(1H)-one (starting material from Step A)
-
Desired Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/EtOH/Water)
Procedure:
-
In a reaction vessel, combine the chlorinated pyrimidinone (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Degas the solvent system (e.g., Dioxane/Water 4:1) by bubbling with N₂ or Ar for 20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the mixture to 90-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation & Purification: Purify the crude product by column chromatography on silica gel. Characterize the final compound by NMR and MS to confirm its identity and purity.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This protocol determines the potency of a synthesized compound against a specific kinase target by measuring its ability to inhibit ATP consumption. Luminescence-based assays are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.
Materials:
-
Kinase of interest (e.g., FGFR4)
-
Kinase-specific substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Add 2.5 µL of the diluted compound solution to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate assay buffer. Add 5 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Validation & Analysis: The amount of ATP remaining is directly proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for synthesis and screening of a focused library.
Conclusion
5-Amino-6-methylpyrimidin-4(1H)-one is more than a simple heterocycle; it is a versatile and powerful scaffold for the construction of targeted therapeutics. Its proven ability to serve as a hinge-binding element in kinase inhibitors makes it particularly valuable in oncology research. Furthermore, its potential in developing anti-inflammatory agents underscores its broad utility. By applying systematic synthetic strategies and robust biological evaluation protocols as outlined in this guide, researchers can effectively leverage this scaffold to discover and optimize novel drug candidates to address significant unmet medical needs.
References
-
Belmar, J., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules. Available at: [Link]
-
Khafagy, M. M., et al. (2009). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. Available at: [Link]
-
El-Deen, I. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lee, G., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, D., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports. Available at: [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. Available at: [Link]
-
PubChem. 5-Amino-6-chloro-2-methylpyrimidin-4(1H)-one. PubChem. Available at: [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Colliandre, L., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ge, Y., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]
-
Szymańska, E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]
-
Lee, J. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
Falcão, E. P. S., et al. (2006). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. European Journal of Medicinal Chemistry. Available at: [Link]
-
ChemSynthesis. 5-amino-6-methyl-2,4-pyrimidinediol. ChemSynthesis. Available at: [Link]
-
Keshk, R. M., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
-
Aoki, M., et al. (2000). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.
Introduction to the Synthesis
The synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one is a cornerstone for the development of a wide array of pharmaceutical compounds. A prevalent and efficient method involves a multi-step process beginning with the condensation of ethyl acetoacetate and thiourea to form a thiopyrimidine intermediate, followed by desulfurization. While seemingly straightforward, this pathway is prone to the formation of various side products that can complicate purification and reduce overall yield. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide: Side Products and Reaction Optimization
This section directly addresses specific issues you may encounter during your experiments, providing explanations for their occurrence and actionable protocols for resolution.
Question 1: My reaction yield is significantly lower than expected, and I have a complex mixture of products. What are the likely side products and how can I minimize their formation?
Answer: Low yields and product mixtures are common challenges in pyrimidine synthesis, often stemming from competing reaction pathways.[1]
Common Side Products and Their Formation:
-
Unreacted Starting Materials: Incomplete reactions can be a primary cause of low yield. This can be due to suboptimal reaction conditions, such as insufficient temperature or reaction time, or impure starting materials.[1]
-
Michael Adducts: These are intermediates that fail to cyclize properly, leading to a loss of the desired product.[2]
-
Oxidized Pyrimidines: The dihydropyrimidine product can sometimes be oxidized to the corresponding aromatic pyrimidine, especially if exposed to air for extended periods at elevated temperatures.[2]
-
N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea or thiourea, complicating purification.[1]
Troubleshooting and Optimization Protocol:
-
Ensure Purity of Starting Materials: Use high-purity ethyl acetoacetate and thiourea. Impurities can inhibit the reaction or lead to unwanted side reactions.[1]
-
Optimize Reaction Conditions:
-
Temperature: The cyclization step often requires heating. A moderate increase in temperature can improve the reaction rate, but excessive heat can lead to decomposition and byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Again, TLC is an invaluable tool for monitoring the disappearance of starting materials and the formation of the product.[1]
-
Catalyst: For the initial condensation, an acid catalyst is often employed. Ensure the catalyst is active and used in the appropriate concentration.[1]
-
-
Control Stoichiometry: Carefully control the molar ratios of your reactants to minimize the formation of N-acylurea byproducts.[1]
Question 2: I've successfully synthesized the thiopyrimidine intermediate, but the desulfurization step with Raney Nickel is giving me a mixture of products, including some that are fully reduced. How can I control the desulfurization to selectively yield 5-Amino-6-methylpyrimidin-4(1H)-one?
Answer: Raney Nickel is a powerful reducing agent, and its reactivity can sometimes lead to over-reduction of the pyrimidine ring if not properly controlled.[3][4] The hydrogen adsorbed on the Raney Nickel is the active reducing species.[5]
Potential Side Products in Desulfurization:
-
Tetrahydropyrimidinone Derivatives: Over-reduction can lead to the saturation of the pyrimidine ring.
-
Ring-Opened Products: In harsh conditions, the pyrimidine ring can undergo cleavage.
Workflow for Controlled Desulfurization:
Sources
Technical Support Center: A Troubleshooting Guide for Aminopyrimidine Synthesis
Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Aminopyrimidines are foundational components in numerous therapeutic agents, making their efficient and reliable synthesis paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My aminopyrimidine synthesis is resulting in a very low yield. What are the most likely causes?
A1: Low yields are a frequent issue and can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in your reactants, such as the β-dicarbonyl compound, guanidine, or chalcone, can lead to unwanted side reactions and inhibit the desired transformation.[3][4][5]
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. For instance, in Biginelli-type reactions, traditional Brønsted acids may be less effective than modern Lewis acids.[4][6]
-
Inefficient Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. Reactions may require optimization to proceed to completion.[3][4][7]
-
Competing Side Reactions: The formation of byproducts, such as those from Knoevenagel condensation or the Hantzsch dihydropyridine synthesis, can consume starting materials and reduce the yield of the desired aminopyrimidine.[3][5][6]
Q2: I'm observing an unexpected, often fluorescent, byproduct in my reaction. What is it and how can I prevent it?
A2: The most common fluorescent byproduct, particularly in reactions involving β-ketoesters and urea or guanidine derivatives, is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired aminopyrimidine synthesis pathway.[3][5]
Prevention Strategies:
-
Temperature Control: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3][5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the aminopyrimidine and Hantzsch pathways.[3][5]
-
Order of Addition: In some cases, adding the guanidine or urea derivative last to the reaction mixture can help minimize its decomposition.[3][5]
Q3: My crude product is proving very difficult to purify. What are common impurities and how can I improve the purification process?
A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials. Common culprits include N-acylurea byproducts in Biginelli reactions, uncyclized intermediates, and products from self-condensation of starting materials.[3][5]
Troubleshooting Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.
-
Column Chromatography: For complex mixtures, silica gel column chromatography is a standard purification technique. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened by Thin Layer Chromatography (TLC) to achieve optimal separation.
-
Acid-Base Extraction: The basic nature of the amino group on the pyrimidine ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the aminopyrimidine into the aqueous phase. The aqueous phase is then basified, and the product is back-extracted into an organic solvent.
-
Cation-Exchange Chromatography: For more challenging separations, cation-exchange chromatography can be a powerful tool for purifying aminopyrimidine derivatives.[8]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials in your reaction mixture via TLC or HPLC analysis, consider the following:
-
Catalyst Inactivity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, verify the concentration is appropriate.[3]
-
Insufficient Heating or Reaction Time: The reaction may require a longer duration or higher temperature to reach completion. Monitor the reaction's progress using TLC at regular intervals.[3] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[2]
-
Solvent Effects: The choice of solvent can impact the solubility of reactants and the overall reaction rate. Experiment with different solvents or consider solvent-free conditions, which have been shown to be effective in some cases.[1][3][9]
-
Purity of Guanidine/Amidine Salt: The quality of the guanidine or amidine salt is crucial. These reagents can be hygroscopic and may hydrolyze over time, leading to lower reactivity. Use freshly prepared or purified salts under anhydrous conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-disubstituted Pyrimidines via Condensation
This protocol describes a common method for synthesizing 2-aminopyrimidines from a β-dicarbonyl compound and guanidine.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 eq)
-
Guanidine hydrochloride or nitrate (1.1 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (1.1 eq)[3][10]
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a stirred solution of the base in the chosen solvent, add the guanidine salt. Stir the resulting mixture at room temperature for 30 minutes.
-
Add the β-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield in a Model Aminopyrimidine Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 4 | 85 |
| 2 | Potassium Carbonate | DMF | 100 | 6 | 72 |
| 3 | Sodium Hydroxide | Ethanol | Reflux | 4 | 65 |
| 4 | Triethylamine | Acetonitrile | Reflux | 12 | 45 |
This table provides illustrative data on how the choice of base and solvent can impact the yield of the desired aminopyrimidine product.
Visualizations
General Reaction Scheme and Troubleshooting Workflow
The following diagrams illustrate the general synthesis pathway for aminopyrimidines and a logical workflow for troubleshooting common issues.
Caption: Competing side reactions in aminopyrimidine synthesis.
References
-
Cui, X., Ma, J., Zeng, T., & Wang, X. (2021). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. Available at: [Link]
-
Das, B. M., Sahoo, A. K., Banjare, S. K., & Doddi, A. (n.d.). Optimization of the reaction conditions in the synthesis of 5a. ResearchGate. Available at: [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [11]ResearchGate. Available at: [Link]
-
Létinois, U., et al. (2020). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 24(10), 2138-2145. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development. Available at: [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
-
Lee, Y. C., Lee, B. I., & Lee, K. B. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 236–243. Available at: [Link]
-
Sci-Hub. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. HETEROCYCLES, 16(1), 49. Available at: [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-6-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis and optimization of 5-Amino-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Core Synthesis Pathway: An Overview
The synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one typically involves a cyclocondensation reaction. A common and efficient strategy is the reaction between a β-ketoester derivative, such as ethyl acetoacetate, and a source of the amidine functionality, like urea or thiourea, often under acidic or basic conditions. The classical Biginelli reaction provides a foundational understanding, although modifications are necessary to achieve the specific substitution pattern and oxidation state of the target molecule.[1][2]
The generalized pathway can be visualized as a multi-step, one-pot process where intermediates are formed and consumed in situ. Understanding these steps is critical for troubleshooting.
Caption: Generalized Biginelli-type reaction pathway for pyrimidinone synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
A1: Low yield is a frequent challenge in multicomponent reactions and can be attributed to several factors. The most common culprits are inefficient catalysis, competing side reactions, and incomplete cyclization of intermediates.[3]
Troubleshooting Steps:
-
Catalyst Inefficiency: The classical Biginelli reaction often uses strong Brønsted acids (e.g., HCl), but these can be harsh and may not be optimal for all substrates.[1]
-
Solution: Explore a range of catalysts. Lewis acids are often more effective and milder. Consider screening catalysts as shown in the table below. Ionic liquids have also emerged as highly efficient and reusable catalysts that can significantly improve yields.[1]
-
-
Competing Side Reactions: The most prevalent side reaction is the Knoevenagel condensation between the aldehyde (if used) and the β-ketoester, which consumes starting materials without leading to the desired pyrimidine.[3][4] Another possibility is the formation of N-acylurea byproducts.[4]
-
Solution: Carefully control the stoichiometry. A slight excess of urea/thiourea (e.g., 1.5 equivalents) can help push the equilibrium towards the desired product.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of byproducts.
-
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially if sterically hindered or if the reaction conditions are not energetic enough to overcome the activation barrier for the final dehydration step.[3]
Q2: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Hantzsch-type byproducts. How can I confirm and prevent them?
A2: Purification issues often stem from byproducts with similar polarities to the desired product.
-
N-Acylurea Byproducts: These arise from a competing reaction between the β-ketoester and urea.[4]
-
Identification: They can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention: Precise control over reactant stoichiometry and catalyst choice is crucial.[4]
-
Removal: Recrystallization is often effective for removing N-acylurea impurities.[4]
-
-
Hantzsch 1,4-Dihydropyridine (DHP) Byproducts: This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures). This byproduct is often fluorescent.[4]
-
Identification: A noticeable fluorescence in the crude product is a strong indicator.
-
Prevention: Avoid excessively high temperatures that can decompose urea. Ensure a controlled reaction temperature.
-
Removal: Column chromatography is typically required to separate DHP byproducts from the target pyrimidinone.
-
Caption: Troubleshooting workflow for low yield and impurity issues.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role in reactant solubility, reaction rate, and even the reaction pathway. Protic solvents like ethanol can participate in hydrogen bonding and assist in proton transfer steps. Polar aprotic solvents like THF or DMF are also effective. Recently, solvent-free conditions have gained popularity as they are environmentally friendly and can lead to shorter reaction times and higher yields, often by allowing for higher reaction temperatures.[1][3]
| Solvent | Typical Temperature | Advantages | Disadvantages |
| Ethanol | Reflux (~78°C) | Good solubility, common, inexpensive | Can lead to longer reaction times |
| Tetrahydrofuran (THF) | Reflux (~66°C) | Good solvent for many organics | Lower boiling point may limit reaction rate |
| Acetonitrile | Reflux (~82°C) | Polar aprotic, can accelerate some reactions | Can be more difficult to remove |
| Solvent-Free | 80-100°C | High concentration, often faster, eco-friendly | May require catalyst, potential for charring |
Optimized Experimental Protocol
This protocol is a starting point based on modern, efficient methods for pyrimidinone synthesis.[1] Researchers should always perform initial reactions on a small scale.
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., [Btto][p-TSA] ionic liquid, 0.15 mmol, or another suitable Lewis/Brønsted acid)[1]
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
Reaction Conditions: Heat the mixture with stirring at 80-90°C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 30-60 minutes.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture onto crushed ice (~20 g) and stir for 5-10 minutes. The solid product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any unreacted urea and catalyst.
-
Purification: Recrystallize the crude solid from hot ethanol to afford the pure dihydropyrimidinone product. If further modifications (e.g., oxidation) are needed to reach the final target, proceed with the dried intermediate.
References
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Google AI Search.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (n.d.). Google AI Search.
- An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - NIH. (n.d.). Google AI Search.
- The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. (n.d.). Google AI Search.
- Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00180C. (n.d.). Google AI Search.
- Synthesis of DHPMs 4 a–e using aromatic aldehydes, urea/thiourea 2 a–b, ethyl acetoacetate 3 and the catalytic system CuCl2/HCl.
- overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.). Google AI Search.
- Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. (n.d.). Google AI Search.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (n.d.). Google AI Search.
- Optimization of the reaction condition for the synthesis of 5aa - ResearchG
- 5-amino-6-methyl-2,4-pyrimidinediol - 6270-46-8, C5H7N3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Google AI Search.
- (PDF)
- 53557-50-9|6-Amino-5-methylpyrimidin-4(1H)-one - BLDpharm. (n.d.). Google AI Search.
Sources
- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Aminopyrimidinone Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of aminopyrimidinone compounds. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Introduction: The Purification Challenge
Aminopyrimidinone cores are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their purification is often non-trivial. The presence of a basic amino group and a weakly acidic (or neutral) pyrimidinone ring imparts distinct physicochemical properties that can complicate standard purification protocols. Common challenges include poor solubility in standard organic solvents, product stability issues, and difficulty in removing closely related impurities.[3][4] This guide provides a systematic approach to overcoming these hurdles.
General Purification Workflow
A successful purification strategy begins with a clear plan. The initial assessment of the crude product mixture is critical in determining the most effective primary purification technique.
Caption: General decision workflow for aminopyrimidinone purification.
FAQs: Solubility and Stability
Question: My aminopyrimidinone compound is poorly soluble in common chromatography and recrystallization solvents. What should I do?
Answer: This is a frequent issue. The hydrogen bonding capabilities and planar nature of the pyrimidinone ring can lead to strong crystal lattice energy and low solubility.
-
For Chromatography: Try more polar solvent systems. If your compound is insoluble in ethyl acetate/hexane, consider dichloromethane/methanol or even gradients including small amounts of acetonitrile. For highly polar compounds, reverse-phase chromatography (C18 silica with water/acetonitrile or water/methanol gradients) may be more effective.
-
For Recrystallization: A hot filtration step is crucial. Use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water). If a single solvent fails, a binary solvent system is an excellent alternative. Dissolve the compound in a minimal amount of a "good" (high-solubility) hot solvent, then slowly add a "bad" (low-solubility) hot solvent until the solution becomes faintly turbid. Slow cooling should then induce crystallization.[5]
Question: I suspect my compound is degrading during purification. How can I assess and prevent this?
Answer: Aminopyrimidinone stability can be pH and temperature-dependent.[6] The amino group can be susceptible to oxidation, and other functionalities on your specific molecule may be labile.
-
Assessment: Monitor purity at each stage using a rapid method like LCMS. If new impurity peaks appear after heating or exposure to acidic/basic conditions (e.g., on silica gel), degradation is likely occurring.
-
Prevention:
-
Temperature: Avoid prolonged heating during recrystallization. If using column chromatography, do not let the column run dry, as the heat generated can cause degradation.
-
pH: If your compound is acid-sensitive, consider using neutral alumina for chromatography instead of acidic silica gel. Alternatively, neutralize the silica gel by pre-rinsing the column with an eluent containing a small amount of a base like triethylamine (0.5-1%).[7]
-
Atmosphere: For compounds susceptible to oxidation, perform purification steps under an inert atmosphere (nitrogen or argon).[8]
-
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a powerful tool, but the basicity of aminopyrimidinones can cause problematic interactions with standard silica gel.[7]
Question: My compound is streaking or "tailing" badly on the TLC plate and the column, resulting in poor separation. Why is this happening?
Answer: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to slow, uneven elution.
To solve this, you must mask the acidity of the stationary phase. Add a small percentage of a basic modifier to your eluent system.[7]
-
Triethylamine (Et₃N): The most common choice. Start with 0.5% (v/v) and increase to 1-2% if needed.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a stock to add to your mobile phase (e.g., adding 1-2% of the stock to your eluent).
Question: My compound won't elute from the silica column, even with highly polar solvents like 100% methanol. What are my options?
Answer: This indicates very strong, potentially irreversible, binding to the silica.
-
Confirm Basicity: First, ensure you have added a basic modifier like triethylamine to your eluent as described above. This is the most common solution.
-
Switch Stationary Phase: If a basic modifier is ineffective, the interaction is too strong. Switch to a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Your polar, charged compound will likely elute quickly from a C18 column using a water/acetonitrile mobile phase, while greasy, non-polar impurities will be retained longer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | Inappropriate eluent system; Column overloaded. | Optimize the eluent using TLC first for better separation. Use a less polar solvent system or a shallower gradient. Reduce the amount of crude material loaded onto the column.[7] |
| Compound Streaks/Tails | Strong interaction of the basic amine with acidic silica gel. | Add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent to reduce tailing and improve peak shape.[7] |
| No Elution of Product | Compound is irreversibly adsorbed to the silica gel. | First, try eluting with a mobile phase containing a strong base (e.g., 2% triethylamine in methanol). If that fails, consider switching to a different stationary phase like neutral alumina or using reverse-phase (C18) chromatography. |
| Cracked/Channeled Column Bed | Improper column packing; Column ran dry. | Ensure the silica gel is packed as a uniform slurry. Always maintain the solvent level above the silica bed to prevent cracking.[7] |
Troubleshooting Guide 2: Crystallization & Recrystallization
Crystallization is an excellent method for purifying solid compounds, especially at a large scale.[1] Its success depends on the careful selection of a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
Question: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer: Oiling out occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This is often due to the solution being too concentrated or cooling too rapidly.
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This gives molecules time to orient into a crystal lattice.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Seed the Solution: Introduce a tiny, pure crystal of the desired compound to the solution as it cools. This provides a nucleation site for crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Solution is too supersaturated; Cooling too rapidly; Impurities inhibiting crystallization. | Add more solvent; Allow the solution to cool slowly to room temperature before placing it in an ice bath; Try seeding the solution with a pure crystal. |
| No Crystals Form | Compound is too soluble in the chosen solvent; Solution is too dilute. | Partially evaporate the solvent to increase concentration; Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity appears, then warm to clarify and cool slowly. |
| Poor Recovery | Compound has significant solubility even at low temperatures; Premature crystallization during hot filtration. | Cool the crystallization mixture in an ice bath or freezer for a longer period; Ensure the filtration funnel and receiving flask are pre-heated before hot filtration. |
| Product is still impure | Impurities have similar solubility and co-precipitate. | Re-crystallize from a different solvent system. If impurities persist, column chromatography is likely required.[5] |
Troubleshooting Guide 3: Acid-Base Extraction
This technique leverages the basicity of the amino group to separate the desired compound from non-basic impurities. The process involves using an acidic aqueous solution to protonate the aminopyrimidinone, pulling it out of the organic layer.
Caption: Workflow for purification via acid-base extraction.
Question: An emulsion formed during my extraction, and the layers won't separate. What should I do?
Answer: Emulsions are common when dealing with complex mixtures.
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.[7]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers. This minimizes emulsion formation from the start.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
References
-
Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024). MDPI. Available at: [Link]
-
Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. (n.d.). MDPI. Available at: [Link]
-
Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. (2012). ACS Publications. Available at: [Link]
-
Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
The use of cocrystallization as a method of studying hydrogen bond preferences of 2-aminopyrimidine. (n.d.). RSC Publishing. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Available at: [Link]
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). NIH. Available at: [Link]
-
Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023). NIH. Available at: [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PMC. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PMC - NIH. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Available at: [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Available at: [Link]
-
o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). ResearchGate. Available at: [Link]
-
Chromatography of Pyrimidine Reduction Products. (1956). ACS Publications. Available at: [Link]
-
2-Aminopyrimidine Safety Data Sheet. (n.d.). HPC Standards Inc. Available at: [Link]
-
Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). ACS Publications. Available at: [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed. Available at: [Link]
-
Challenges in downstream purification of advanced therapies. (2022). European Pharmaceutical Review. Available at: [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). JOCPR. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH. Available at: [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Available at: [Link]
-
Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (n.d.). Clinical Chemistry. Available at: [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010). PubMed. Available at: [Link]
-
Troubleshooting Molecular Biology Applications. (n.d.). QIAGEN. Available at: [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2026). MDPI. Available at: [Link]
-
Progress, applications, challenges and prospects of protein purification technology. (2022). PMC - NIH. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-Amino-6-methylpyrimidin-4(1H)-one
Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5-Amino-6-methylpyrimidin-4(1H)-one. As a polar, basic compound, this analyte is susceptible to strong secondary interactions with the stationary phase, which can compromise resolution, accuracy, and overall method reliability.
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing, moving from simple adjustments to more complex method modifications. Each recommendation is grounded in the fundamental principles of chromatography to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Tailing indicates undesirable interactions are occurring within the HPLC system.[1] It is typically measured by the USP tailing factor (T), where a value of 1 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing, with values exceeding 1.5 often being unacceptable for quantitative analysis.[2]
Q2: Why is 5-Amino-6-methylpyrimidin-4(1H)-one prone to peak tailing?
A2: The structure of 5-Amino-6-methylpyrimidin-4(1H)-one contains both an amine group and a pyrimidinone ring system. These features make it a polar and basic compound.[2][3][4] Basic compounds are particularly susceptible to strong interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][5][6] These secondary interactions, in addition to the primary reversed-phase retention mechanism, can lead to significant peak tailing.[1][2][6]
Q3: Can peak tailing affect my quantitative results?
A3: Yes. Severe peak tailing can lead to inaccurate peak integration, which directly impacts the precision and accuracy of your quantitative results.[6] It can also decrease the resolution between your analyte and nearby eluting impurities, potentially masking co-eluting species.[2][6]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
This troubleshooting guide is structured to address the most common causes of peak tailing for a polar basic compound like 5-Amino-6-methylpyrimidin-4(1H)-one. It is recommended to proceed through these steps sequentially, as they are arranged from the simplest and most common fixes to more involved method development strategies.
Step 1: Initial System and Method Assessment
Before making significant changes to your method, it's crucial to rule out common system-level issues.
Is the peak tailing observed for all peaks or just 5-Amino-6-methylpyrimidin-4(1H)-one?
-
All Peaks Tailing: This often points to a physical problem in the system.
-
Column Void or Damage: A void at the head of the column or a collapsed bed can cause poor peak shape for all compounds.[7][8][9] Consider replacing the column.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and detector can lead to peak broadening and tailing.[5][7] Ensure you are using narrow internal diameter tubing (e.g., 0.005").[5]
-
Leaking Fittings: A loose fitting can also cause peak distortion.
-
-
Only 5-Amino-6-methylpyrimidin-4(1H)-one Tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase or system components. Proceed to the next steps.
Step 2: Optimizing the Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[10][11][12]
What is the current pH of your mobile phase?
The primary cause of peak tailing for basic compounds is the interaction with ionized, acidic silanol groups on the silica surface.[1][2][3] By lowering the mobile phase pH, these silanol groups become protonated and less likely to interact with your protonated basic analyte.[2][6][9]
Recommended Action: Adjust the mobile phase pH to a value between 2.5 and 3.0.[2][6] This will ensure that the silanol groups are fully protonated, minimizing secondary interactions.[2]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a pH of 2.5-3.0, formic acid or phosphate buffer are suitable choices.
-
Preparation: Prepare the aqueous portion of your mobile phase. Add the buffer components and adjust the pH using a calibrated pH meter.
-
Filtration: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm filter before use.
-
Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
| Parameter | Initial Condition (Example) | Recommended Change | Rationale |
| Mobile Phase pH | 5.0 | 2.7 | Suppress ionization of silanol groups.[2][6] |
| Buffer | Acetate | Formate or Phosphate | Appropriate buffering capacity at low pH. |
dot graph TD { subgraph "Mechanism of Silanol Interaction and pH Effect" A["Analyte (Basic, Positively Charged)"] B["Stationary Phase (Ionized Silanol, Negatively Charged)"] C["Strong Secondary Interaction (Peak Tailing)"] D["Mobile Phase (pH < 3)"] E["Stationary Phase (Protonated Silanol, Neutral)"] F["Reduced Secondary Interaction (Improved Peak Shape)"]
} caption: "Effect of Mobile Phase pH on Silanol Interactions."
Step 3: Incorporating a Competitive Amine
If lowering the pH is not sufficient or desirable for your separation, adding a competitive amine to the mobile phase can be highly effective.
How it Works: A small, basic additive, such as triethylamine (TEA), is added to the mobile phase.[1] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[1] This reduces the opportunity for secondary interactions that cause peak tailing.
Recommended Action: Add a low concentration of triethylamine (TEA) to your mobile phase. A typical starting concentration is 10-25 mM.[13]
Experimental Protocol: Adding a Competitive Amine
-
Preparation: To the aqueous portion of your mobile phase, add the desired amount of TEA.
-
pH Adjustment: After adding TEA, adjust the pH to your desired setpoint.
-
Filtration and Equilibration: Filter the mobile phase and equilibrate the column as described in Step 2.
Step 4: Column Selection and Hardware Considerations
The choice of HPLC column and the inertness of your system hardware can significantly impact peak shape for sensitive analytes.
What type of column are you using?
-
Older, Type A Silica Columns: These columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.[1]
-
Modern, High-Purity, Type B Silica Columns: These columns are manufactured to have fewer and less acidic silanol groups. Many are also "end-capped," a process that chemically derivatizes most of the remaining silanols.[2][7] Using a modern, end-capped C18 or a column with a polar-embedded phase is highly recommended for polar basic compounds.[5][14]
Have you considered potential metal chelation?
The pyrimidinone structure of your analyte has the potential to chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[1][6] This interaction can be a significant cause of peak tailing.[6][15]
Recommended Actions:
-
Column Choice: If you are not already, switch to a modern, high-purity, end-capped C18 column. For highly polar basic compounds, consider columns with alternative stationary phases like those with polar-embedded groups or hybrid silica technology.[1][14][16]
-
System Passivation: If metal chelation is suspected, passivating the HPLC system can help. This involves flushing the system with an acid, such as nitric acid or phosphoric acid, to remove metal oxides and create a more inert surface.[17][18][19]
-
Use of a Chelating Agent: Adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to metal ions in the system, preventing them from interacting with your analyte.[18][20]
Experimental Protocol: System Passivation (Consult your instrument manual before proceeding)
-
Remove Column: Replace the column with a union.
-
Initial Flush: Flush the system with HPLC-grade water.
-
Passivation Solution: Flush the system with a solution of 6N nitric acid for 30 minutes at a low flow rate (e.g., 1 mL/min).[19] Always handle strong acids with appropriate safety precautions.
-
Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral.
-
Solvent Flush: Flush with isopropanol and then your mobile phase before reinstalling the column.
dot graph TD { subgraph "Troubleshooting Logic for Peak Tailing" A["Start: Peak Tailing Observed"] --> B{"All peaks tailing?"}; B -- "Yes" --> C["Check for System Issues (Void, Leaks, Extra-column volume)"]; B -- "No" --> D{"Adjust Mobile Phase pH to 2.5-3.0"}; D --> E{"Peak shape improved?"}; E -- "Yes" --> F["End: Problem Solved"]; E -- "No" --> G{"Add Competitive Amine (e.g., TEA) to Mobile Phase"}; G --> H{"Peak shape improved?"}; H -- "Yes" --> F; H -- "No" --> I{"Evaluate Column and Hardware"}; I --> J{"Consider High-Purity, End-Capped Column"}; I --> K{"Suspect Metal Chelation?"}; K -- "Yes" --> L["Perform System Passivation or Add Chelating Agent"]; J --> M{"Re-evaluate"}; L --> M; end } caption: "Systematic Troubleshooting Workflow."
Summary of Recommendations
| Troubleshooting Step | Action | Primary Mechanism |
| 1. System Assessment | Check for physical issues like column voids or leaks. | Addresses non-chemical causes of peak distortion. |
| 2. Mobile Phase pH | Lower the mobile phase pH to 2.5-3.0. | Suppresses silanol ionization, reducing secondary interactions.[2][6] |
| 3. Competitive Additive | Add a competitive amine (e.g., 10-25 mM TEA). | Masks active silanol sites on the stationary phase.[1] |
| 4. Column & Hardware | Use a modern, end-capped column. Passivate the system if metal chelation is suspected. | Minimizes available sites for secondary interactions (silanols and metals).[2][6][15] |
By systematically working through these troubleshooting steps, you can effectively diagnose the root cause of peak tailing for 5-Amino-6-methylpyrimidin-4(1H)-one and develop a robust and reliable HPLC method.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Retrieved from [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (n.d.). Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.). Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). Retrieved from [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]
-
Methods for the Passivation of HPLC Instruments and Columns | LCGC International. (2023, June 2). Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]
-
How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1). Retrieved from [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Successful passivation of an HPLC system - Analytics-Shop. (n.d.). Retrieved from [Link]
-
Passivation of stainless steel-based HPLC and IC instruments - Diduco. (n.d.). Retrieved from [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. (2025, August 5). Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
-
5-Amino-6-chloro-2-methylpyrimidin-4(1H)-one - PubChem. (n.d.). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved from [Link]
- WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
-
6-Amino-1H-pyrimidin-4-one - PubChem. (n.d.). Retrieved from [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - ResearchGate. (n.d.). Retrieved from [Link]
-
14405-13-1[2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one] - Acmec Biochemical. (n.d.). Retrieved from [Link]
-
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one - PubChem. (n.d.). Retrieved from [Link]
-
5-amino-6-methyl-2,4-pyrimidinediol - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
2-Amino-6-methylpyrimidin-4-one - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. (n.d.). Retrieved from [Link]
-
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
preventing byproduct formation in pyrimidinone synthesis
Welcome to the Technical Support Center for Pyrimidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing byproduct formation and optimizing reaction outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a low yield and the crude product is a sticky oil, not the expected solid. What's the most likely cause?
A low yield accompanied by an oily crude product often points to significant byproduct formation. The primary culprits are typically Knoevenagel condensation between the aldehyde and the β-ketoester, or self-condensation of the aldehyde. These side products are often less crystalline and interfere with the precipitation of your desired dihydropyrimidinone (DHPM). Inefficient catalysis or suboptimal temperature can exacerbate this issue.
Q2: I'm observing a highly fluorescent, yellow byproduct in my reaction. What is it and how can I avoid it?
This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures. To prevent this, consider lowering the reaction temperature and carefully selecting a catalyst that favors the Biginelli pathway.
Q3: Can I use aliphatic aldehydes in the Biginelli reaction? My yields are consistently poor.
Yes, but aliphatic aldehydes are more challenging than aromatic ones. They are more susceptible to self-condensation (an Aldol reaction) and can result in lower yields of the desired pyrimidinone. Success with these substrates often requires careful optimization of the catalyst and reaction conditions to favor the desired three-component coupling over competing pathways.
Q4: What is the single most important factor to control for minimizing byproducts?
Catalysis is paramount. In the absence of an effective catalyst, product formation is difficult, and side reactions often dominate. The right catalyst, whether a Brønsted or Lewis acid, accelerates the formation of the key N-acyliminium ion intermediate, which is the rate-limiting step. By speeding up this step, you effectively outcompete the side reactions that consume your starting materials.[1][2]
Mechanistic Insights: The Origin of Byproducts
Understanding the competing reaction pathways is critical for effective troubleshooting. The desired Biginelli reaction competes with several other pathways for the same starting materials.
Caption: Competing reaction pathways in pyrimidinone synthesis.
The central goal of optimization is to accelerate the blue pathway (Biginelli) to such an extent that the red and yellow pathways (side reactions) become kinetically insignificant. The choice of catalyst, solvent, and temperature are your primary tools for achieving this control.
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow for their resolution.
Problem 1: Low Yield and/or Significant Knoevenagel Byproduct
The Knoevenagel condensation is a frequent and troublesome side reaction between the aldehyde and the β-ketoester, leading to an α,β-unsaturated dicarbonyl compound.[3]
Symptoms:
-
Low isolated yield of the desired crystalline DHPM.
-
Presence of a major byproduct confirmed by TLC, LC-MS, or NMR that lacks the urea moiety.
-
The crude product may be oily or difficult to crystallize.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Knoevenagel byproduct formation.
Causality:
-
Catalyst Choice: Strong Lewis acids like InBr₃ or Yb(OTf)₃ are highly effective at activating the aldehyde towards nucleophilic attack by urea, forming the N-acyliminium ion faster than the β-ketoester enol can attack the aldehyde (the Knoevenagel pathway).[4][5]
-
Stoichiometry: Using a slight excess of urea pushes the initial equilibrium (aldehyde + urea ⇌ N-acyliminium ion) to the right, increasing the concentration of the key intermediate for the Biginelli reaction.
-
Solvent & Temperature: While higher temperatures increase overall reaction rates, they can disproportionately accelerate side reactions. Certain solvents can influence the keto-enol tautomerization of the β-dicarbonyl reactant, which in turn affects the reaction yield.[6][7][8] Bio-derivable p-cymene has been shown to be a useful solvent for improving efficiency.[6][7][8]
Problem 2: Formation of Uncyclized or N-Acylurea Intermediates
Sometimes the reaction stalls after the initial coupling, leaving open-chain ureides or forming N-acylurea byproducts, which complicate purification.[9][10]
Symptoms:
-
Multiple spots on TLC close to the baseline.
-
Mass spectrometry data shows a mass corresponding to the sum of all three reactants (uncyclized intermediate) or the β-ketoester and urea.
-
Purification by recrystallization is ineffective.
Mitigation Strategies:
-
Increase Catalyst Strength/Loading: The final cyclization-dehydration step is acid-catalyzed. Insufficient acid strength may cause the open-chain intermediate to accumulate.
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the ring-closing step. Monitor by TLC to avoid decomposition.
-
Ensure Anhydrous Conditions: Water can hydrolyze key intermediates. Ensure reagents and solvents are dry.
-
Purification: N-acylurea impurities can often be removed effectively by recrystallization, as they may have different solubility profiles than the desired DHPM product.
Data-Driven Optimization: Catalyst and Solvent Effects
The selection of catalyst and solvent is not arbitrary. As the following data illustrates, these choices have a dramatic impact on reaction efficiency and time.
Table 1: Comparative Study of Catalysts for the Synthesis of DHPMs (Reaction: Benzaldehyde, Ethyl Acetoacetate, Urea)
| Entry | Catalyst (mol%) | Condition | Time (min) | Yield (%) | Reference |
| 1 | None | Ethanol, Reflux | 540 | <10 | [Based on general findings][11] |
| 2 | HCl (10) | Ethanol, Reflux | 240 | 75 | [Traditional Conditions] |
| 3 | InBr₃ (10) | Ethanol, Reflux | 420 | 90 | Fu, et al. (2002) via[4] |
| 4 | Yb(OTf)₃ (10) | Solvent-free, 100°C | 30 | 96 | Ma, Y. et al., J. Org. Chem. (2000)[5] |
| 5 | [BCMIM][Cl] (5) | Solvent-free, 80°C | 16 | 96 | [12] |
| 6 | PEG-HClO₄ (0.06g) | Solvent-free, 70°C | 3 | 98 | [13] |
This table is a synthesis of data from multiple sources to illustrate trends.
Key Takeaways:
-
Modern Lewis acids (Entries 3, 4) and novel catalytic systems (Entries 5, 6) dramatically reduce reaction times and improve yields compared to traditional Brønsted acids or uncatalyzed reactions.
-
Solvent-free conditions are often highly effective, simplifying workup and reducing waste.[5]
Validated Experimental Protocol: Optimized Biginelli Synthesis
This protocol is designed as a self-validating system to maximize yield and minimize byproduct formation.
Materials:
-
Aldehyde (10 mmol, 1.0 equiv)
-
β-Ketoester (10 mmol, 1.0 equiv)
-
Urea (15 mmol, 1.5 equiv)
-
Catalyst (e.g., Yb(OTf)₃, 1 mol%, 0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Reagent Purity Check: Before starting, ensure all reagents are of high purity. Impurities can inhibit the reaction. If necessary, purify reagents by distillation (aldehydes, ketoesters) or recrystallization (urea).
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 20 mL of ethanol) followed by the catalyst (e.g., Yb(OTf)₃, 62 mg, 0.1 mmol).
-
Heating and Monitoring: Heat the reaction mixture to reflux. After 30 minutes, begin monitoring the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Self-Validation Step: The goal is to see the consumption of the limiting reagent (aldehyde or ketoester) and the appearance of a new, major product spot. The reaction is complete when the starting material spot has disappeared. This prevents overheating and unnecessary formation of thermal degradation byproducts.
-
-
Product Isolation: Once the reaction is complete (typically 1-4 hours depending on the substrate and catalyst), cool the mixture to room temperature. A precipitate of the DHPM product should form.
-
Workup:
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.
-
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrimidinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
-
Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2013). ResearchGate. [Link]
-
Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a. (n.d.). ResearchGate. [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. (n.d.). ResearchGate. [Link]
-
Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. [Link]
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). NIH. [Link]
-
Efficiency Comparison of Various Catalysts for the. (n.d.). ResearchGate. [Link]
-
Hantzsch reaction and mechanism for dihydropyridines synthesis. (n.d.). ResearchGate. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. [Link]
-
Comparison of catalytic activity of different catalysts on the model reaction a. (n.d.). ResearchGate. [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction. (n.d.). ResearchGate. [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]
-
The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. (2015). ResearchGate. [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. (n.d.). ResearchGate. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
-
Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. (n.d.). PubMed. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Solubility of Pyrimidine Derivatives
Here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for one of the most common hurdles in the development of pyrimidine-based compounds: poor aqueous solubility.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when working with pyrimidine derivatives.
Q1: Why do so many of my pyrimidine derivatives exhibit low water solubility?
A1: The low water solubility of pyrimidine derivatives often stems from a combination of their inherent physicochemical properties. Many promising drug candidates, including those with a pyrimidine core, possess high molecular weight and high lipophilicity (LogP), which naturally leads to reduced solubility in aqueous media.[2] Furthermore, the planar and often symmetrical nature of the pyrimidine ring system can promote strong intermolecular interactions within the crystal lattice. This high crystal lattice energy makes it thermodynamically unfavorable for water molecules to break apart the crystal and solvate the individual molecules, resulting in poor solubility.[2][3]
Q2: What are the main strategies to improve the aqueous solubility of pyrimidine compounds?
A2: There are two primary avenues for enhancing the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies .[2]
-
Chemical Modification: This approach involves permanently altering the molecular structure of the active pharmaceutical ingredient (API). Key techniques include salt formation, creating prodrugs, or introducing polar functional groups.[4][5] The goal is to create a new chemical entity with more favorable solubility characteristics.
-
Formulation Strategies: This approach focuses on the drug delivery system without changing the chemical structure of the API.[2] This includes techniques like creating solid dispersions, using co-solvents, complexation with cyclodextrins, and nanotechnology-based approaches like liposomes or nanoparticles.[6][7][8][9]
The choice between these two depends heavily on the stage of drug development and the specific properties of the compound.
Q3: How does pH significantly affect the solubility of pyrimidine compounds?
A3: The pH of the aqueous medium is a critical factor, particularly for pyrimidine derivatives with ionizable functional groups (i.e., acidic or basic centers).[2][10] The solubility of such compounds is pH-dependent.[5]
-
For pyrimidines that are weak bases (e.g., containing an amino group), their solubility will generally increase as the pH of the solution becomes more acidic. In an acidic environment, the basic nitrogen atom becomes protonated, forming a more soluble cationic salt.[1][5]
-
Conversely, for pyrimidines with acidic functional groups (e.g., a hydroxyl group), solubility increases in more basic (alkaline) conditions, which deprotonates the acidic group to form a more soluble anionic salt.[5][11]
Therefore, adjusting the pH of a formulation can be a straightforward and highly effective method to enhance solubility for in vitro assays and formulation development.[2]
Q4: When should I choose a chemical modification strategy versus a formulation-based approach?
A4: The decision is strategic and depends on several factors:
-
Development Stage: In early discovery, formulation approaches like using co-solvents (e.g., DMSO) are common for initial in vitro screening.[5] Chemical modifications, like creating prodrugs or new analogs, are often explored during lead optimization to fundamentally improve the molecule's properties.[8][12]
-
Compound Properties: If a compound has a suitable ionizable handle (a pKa in the range of 2-10), pH adjustment and salt formation are excellent first options.[5][13] If the compound is neutral, non-ionizable, and highly crystalline, formulation strategies like amorphous solid dispersions or nanotechnology are more appropriate.[7][14]
-
Target Product Profile: For an intravenous (IV) formulation, achieving true thermodynamic solubility is often required. For an oral solid dosage form, enhancing the dissolution rate via particle size reduction or solid dispersions might be sufficient to achieve the desired bioavailability.[15] A prodrug strategy may be chosen if the goal is to improve both solubility and membrane permeability.[16][17]
Below is a decision-making workflow to help guide your strategy selection.
Part 4: Summary of Solubility Enhancement Strategies
The following table provides a comparative overview of the primary strategies discussed.
| Strategy | Principle of Operation | Advantages | Disadvantages |
| pH Adjustment | Converts the drug into its more soluble ionized (salt) form in an aqueous medium. [5] | Simple, effective for ionizable compounds, low cost. | Only applicable to ionizable drugs; risk of precipitation upon pH change (e.g., in GI tract). |
| Salt Formation | Creates a solid, crystalline salt form of an ionizable drug with improved dissolution and solubility properties. [13] | Can significantly improve solubility and dissolution; well-established regulatory path. | Only for ionizable drugs; risk of converting back to less soluble free form; hygroscopicity issues. [13] |
| Prodrugs | A bioreversible moiety is attached to the parent drug to enhance solubility; it is cleaved in vivo to release the active drug. [4][16] | Can improve solubility and permeability simultaneously; overcomes issues with modifying the active pharmacophore. [12][17] | Requires additional synthesis and metabolism studies; cleavage efficiency can vary between individuals. |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. [7][14] | Significant solubility enhancement for poorly soluble, crystalline drugs; suitable for oral dosage forms. | Can be physically unstable (recrystallization); requires specialized manufacturing equipment (e.g., spray dryer, extruder). [2] |
| Cyclodextrins | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclic oligosaccharide, forming a soluble inclusion complex. [9][18] | High solubilizing efficiency for many hydrophobic drugs; can also improve stability. [9][19] | Can be expensive; potential for nephrotoxicity with some cyclodextrins for parenteral use; competition for the cavity can affect drug release. [18] |
| Nanotechnology | Reduces particle size to the nanometer range (nanosuspensions) or encapsulates the drug in carriers like liposomes or solid lipid nanoparticles (SLNs). [6][20] | Increases surface area for dissolution; can be used for targeted delivery; suitable for multiple administration routes. [20][21] | Complex manufacturing and characterization; long-term stability and toxicity need careful evaluation. |
References
- Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Benchchem.
- Solubility and stability testing of novel pyrimidine derivatives. Benchchem.
- Pyrimidine. Solubility of Things.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. NIH.
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
- Common pitfalls in handling pyrimidine-based compounds. Benchchem.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. Benchchem.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.
- Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate.
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. Google Patents.
- Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. Benchchem.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
- (PDF) Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
- Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH.
- Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. ACS Omega - ACS Publications.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed.
- Strategies to address low drug solubility in discovery and development. PubMed.
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC.
- Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PubMed Central.
- How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. ResearchGate.
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catalyst selection for efficient synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one
Technical Support Center: Catalyst Selection for Pyrimidinone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Focusing on a Representative Synthesis
The synthesis of substituted pyrimidinones is a cornerstone of medicinal chemistry. While the specific molecule 5-Amino-6-methylpyrimidin-4(1H)-one is noted, publicly available, well-documented catalytic protocols for its synthesis are sparse. However, the synthesis of its widely studied isomer, 2-Amino-6-methylpyrimidin-4(1H)-one , provides an exemplary and thoroughly vetted model for understanding the principles of catalyst selection in this class of reactions.[1][2][3] This guide will focus on this robust and illustrative synthesis—the base-catalyzed condensation of ethyl acetoacetate and guanidine—to provide a comprehensive, practical, and technically sound resource for professionals in the field. The principles and troubleshooting strategies discussed are broadly applicable to related pyrimidinone syntheses.
Section 1: Foundational Synthesis Pathway & Catalyst Role
The synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one is a classic cyclocondensation reaction.[1] Understanding the reaction pathway is crucial for effective catalyst selection and troubleshooting.
Q1: What is the fundamental reaction for synthesizing 2-Amino-6-methylpyrimidin-4(1H)-one?
The most common and efficient method is the condensation of ethyl acetoacetate with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a strong base.[1] This reaction is a variation of the well-known Biginelli reaction.[4] The base serves as the catalyst by deprotonating the guanidine salt to generate the free, nucleophilic guanidine base required for the reaction.
Q2: What is the mechanistic role of the base catalyst in this synthesis?
The base catalyst is fundamental to the reaction's success and proceeds through several key steps:
-
Deprotonation: The strong base, typically sodium ethoxide (NaOEt), deprotonates the guanidine hydrochloride salt to generate free guanidine, a potent nucleophile.
-
Nucleophilic Attack (Acylation): The free guanidine attacks the electrophilic ester carbonyl of ethyl acetoacetate, leading to the displacement of the ethoxy group and forming an N-acylated guanidine intermediate.
-
Intramolecular Condensation: A nitrogen atom from the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Cyclization & Dehydration: This attack forms a cyclic hemiaminal intermediate, which readily dehydrates (loses a water molecule) to form the stable aromatic pyrimidinone ring.
The catalyst's primary role is to ensure a sufficient concentration of the active nucleophile (free guanidine) to initiate the reaction cascade.
Caption: Base-catalyzed reaction mechanism for pyrimidinone synthesis.
Section 2: Catalyst Selection and Performance
The choice of catalyst is a critical parameter that directly influences reaction efficiency, yield, and purity. While sodium ethoxide is traditional, other bases can be employed.
Q3: Which catalysts are most effective for this synthesis, and how do they compare?
Strong bases are required to deprotonate the guanidine salt effectively. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, is the most common and reliable choice. Other bases can be used, but their effectiveness may vary depending on their strength and solubility in the reaction medium.
| Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (hr) | Typical Yield (%) | Notes & Considerations |
| Sodium Ethoxide (NaOEt) | Absolute Ethanol | Reflux (~78°C) | 4 - 8 | 75 - 90 | The gold standard. Requires anhydrous conditions as water will hydrolyze the ethoxide and ester.[1] |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 6 - 12 | 60 - 75 | Less efficient due to potential hydrolysis of the ethyl acetoacetate starting material. Can be an option if anhydrous conditions are difficult to maintain. |
| Potassium Carbonate (K₂CO₃) | DMF, Ethanol | 80 - 100°C | 12 - 24 | 40 - 60 | Weaker base, leading to slower reaction rates and lower yields. May require higher temperatures.[5] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile, THF | Room Temp - 60°C | 12 - 24 | 50 - 70 | A strong, non-nucleophilic organic base. Can be advantageous for sensitive substrates but is more expensive. |
Data compiled from established protocols for Biginelli-type reactions.[1][6]
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section addresses common issues in a question-and-answer format.
Q4: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often traced back to catalyst or reagent integrity.
-
Inactive Catalyst: The most likely cause is the deactivation of the sodium ethoxide catalyst by moisture. Ensure you are using absolute (anhydrous) ethanol and that the sodium metal is fresh and not overly oxidized. The reaction should be protected from atmospheric moisture with a drying tube.
-
Incomplete Reaction: The reaction may require longer reflux times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before proceeding with the workup.
-
Improper pH during Workup: The product is precipitated by acidifying the reaction mixture. If the pH is too low (strongly acidic), the product may become protonated and remain soluble. The optimal pH for precipitation is typically between 6 and 7.[1] Add the acid slowly and monitor with a pH meter or pH paper.
Q5: I've obtained an oily product that won't crystallize. How can I fix this?
Oily products usually indicate the presence of impurities that inhibit crystallization.
-
Unreacted Starting Materials: Unreacted ethyl acetoacetate can contaminate the product. An acid-base extraction can be effective. Dissolve the crude oil in a dilute acid (e.g., 1M HCl), wash with an organic solvent like ethyl acetate to remove the neutral ester, and then carefully re-precipitate the product by adding a base (e.g., 1M NaOH) to reach a pH of 6-7.[1]
-
Incorrect Crystallization Solvent: If the product is pure but oily, you may be using the wrong solvent. Recrystallization from hot water or an ethanol/water mixture is typically effective for this compound.[1] Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Q6: My final product is discolored (yellow or brown). What is the cause and how can I purify it?
Discoloration often points to side reactions or decomposition.
-
Side Reactions: At high temperatures, prolonged reaction times can lead to the formation of colored polymeric byproducts. Avoid excessive heating and monitor the reaction to stop it once the starting materials are consumed.
-
Purification: Recrystallization is the best method for removing colored impurities. For stubborn discoloration, you can add a small amount of activated charcoal to the hot solution before filtering and allowing it to cool.
Caption: Troubleshooting decision tree for low product yield.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use a pre-made sodium ethoxide solution instead of preparing it in situ?
While commercially available sodium ethoxide solutions can be used, they are often less active than freshly prepared solutions due to gradual hydrolysis from atmospheric moisture. For best results and reproducibility, preparing the catalyst in situ from sodium and absolute ethanol is highly recommended.
Q8: Are there any "green" or milder catalysts for this reaction?
The development of greener catalytic systems for Biginelli-type reactions is an active area of research.[7][8][9] While the classic condensation with guanidine often requires strong basic conditions, some modern protocols for related reactions utilize solid acid catalysts, ionic liquids, or even solvent-free microwave-assisted conditions.[8][9] However, for this specific transformation, base catalysis remains the most direct and high-yielding method.
Q9: What are the primary safety precautions when working with sodium metal and sodium ethoxide?
-
Sodium Metal: Is highly reactive with water and can ignite on contact. It should always be handled under an inert liquid (like mineral oil) and in a dry environment. Use forceps to handle it, and never touch it with bare hands.
-
Sodium Ethoxide: Is a strong base and is caustic. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Any residual sodium metal must be quenched safely. This is typically done by slowly adding a less reactive alcohol, like isopropanol, followed by ethanol, and finally, very cautiously, water.
Section 5: Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one.
Materials:
-
Sodium metal
-
Absolute (200 proof) ethanol
-
Guanidine hydrochloride
-
Ethyl acetoacetate
-
Glacial acetic acid or 1M Hydrochloric Acid
-
Deionized water
Protocol:
-
Catalyst Preparation (Sodium Ethoxide): In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq.) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely until it is fully dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.) and stir until it dissolves completely.
-
Addition of Ester: Slowly add ethyl acetoacetate (1.0 eq.) to the reaction mixture via an addition funnel over 15-20 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C). Maintain the reflux for 4-6 hours. Monitor the consumption of starting materials by TLC (a typical eluent is 10:1 Dichloromethane:Methanol).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring and cooling in an ice bath, slowly add glacial acetic acid or 1M HCl to acidify the solution to a pH of approximately 6-7. A white precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure 2-Amino-6-methylpyrimidin-4(1H)-one.[1]
References
-
Gleason, J. L., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]
-
ResearchGate (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
-
ResearchGate (n.d.). Optimization of reaction conditions. [Link]
-
Royal Society of Chemistry (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Journal of Moldova (n.d.). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
-
Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204–1209. [Link]
-
Overman, L. E., et al. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. National Institutes of Health. [Link]
-
Reddit (2022). The synthesis of Pyrimidinone or pyrimidine derivatives. r/OrganicChemistry. [Link]
-
Overman, L. E., et al. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health. [Link]
-
Impact Factor (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
ResearchGate (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Alzchem Group (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
ResearchGate (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]
-
National Institutes of Health (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
Cheméo (2025). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
PubChem (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]
-
INEOS OPEN (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
Sci-Hub (2009). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8- tetrahydropyrido[3,2-d]pyrimidine from 2. [Link]
-
National Institutes of Health (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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- 4. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. cjm.ichem.md [cjm.ichem.md]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 5-Amino-6-methylpyrimidin-4(1H)-one Quantification
Welcome to a detailed guide on the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Amino-6-methylpyrimidin-4(1H)-one. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable analytical method for this specific compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure your method is not only compliant but also scientifically sound.
Introduction: The "Why" Behind Method Validation
5-Amino-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that can serve as a critical intermediate or appear as an impurity in the synthesis of various pharmaceutical agents. Accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] In the regulated pharmaceutical industry, validating analytical methods is a mandatory requirement from bodies like the FDA and is guided by the International Council for Harmonisation (ICH).[3][4][5] This guide will primarily reference the principles outlined in the ICH Q2(R1) guideline.[6][7]
Part 1: Choosing the Right Tool: A Comparison of Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, it's essential to understand its place among other analytical techniques. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Pros | Cons | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance. | Robust, reproducible, cost-effective, widely available.[3] | Moderate sensitivity, potential for interference from co-eluting compounds. | Routine QC, purity analysis, and content uniformity where high sensitivity is not required. |
| LC-MS/MS | HPLC separation followed by mass spectrometry detection. | High sensitivity and selectivity, provides structural information.[8][9] | Higher cost, more complex instrumentation and method development. | Trace level impurity analysis, bioanalytical studies, and characterization of unknowns.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and semi-volatile analytes. | Not suitable for non-volatile or thermally labile compounds like many pyrimidine derivatives. | Analysis of residual solvents or volatile impurities. |
| UV-Vis Spectroscopy | Measures the absorbance of UV-Visible light by the analyte in a solution. | Simple, fast, and inexpensive. | Low specificity; susceptible to interference from any other absorbing species in the sample. | Quick, preliminary concentration estimates of pure substances. |
For the routine quantification of 5-Amino-6-methylpyrimidin-4(1H)-one in a drug substance or product, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers the optimal balance of performance, cost, and reliability. Its ability to separate polar and non-polar compounds makes it well-suited for pyrimidine derivatives.[10]
Part 2: The Core of Validation: A Deep Dive into ICH Q2(R1) Parameters
Method validation is a holistic process where each parameter demonstrates a different aspect of the method's performance. The relationship between these parameters ensures a comprehensive assessment.
Caption: Interrelationship of HPLC method validation parameters.
Key Validation Parameters Explained:
-
Specificity (Selectivity): This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In practice, this means developing a separation where the peak for 5-Amino-6-methylpyrimidin-4(1H)-one is well-resolved from all other peaks.
-
Linearity: This demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a given range. A linear relationship is crucial for accurate quantification.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][11] For a drug substance assay, the range is typically 80% to 120% of the test concentration.[6][11]
-
Accuracy: This measures the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a standard) and calculating the percentage of recovery.[12]
-
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Part 3: A Step-by-Step Validation Protocol
This section provides a practical workflow for validating an HPLC method for 5-Amino-6-methylpyrimidin-4(1H)-one.
Caption: General experimental workflow for HPLC method validation.
Experimental Details
1. Suggested Chromatographic Conditions (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
B: Acetonitrile
-
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 275 nm)
-
Injection Volume: 10 µL
2. System Suitability Testing (SST)
Before any validation run, the system's performance must be verified.[13][14] This is a non-negotiable step that ensures the equipment is functioning correctly on the day of analysis.[13][14]
-
Procedure: Inject a standard solution (e.g., at 100% of the target concentration) five or six times.[15]
-
Parameters & Acceptance Criteria:
Parameter Acceptance Criterion Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.[4][15] Theoretical Plates (N) > 2000 Measures column efficiency and the sharpness of the peak.[4][15] %RSD of Peak Area ≤ 2.0% (often ≤ 1.0% for assays) Demonstrates the precision of the injector and detector.[2][15] | %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition.[15] |
3. Validation Experiments: Step-by-Step
-
Specificity:
-
Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte.
-
Inject a sample containing the analyte and any known impurities or excipients.
-
Acceptance: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a diode-array detector is recommended.
-
-
Linearity:
-
Prepare at least five standard solutions across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).[6]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo matrix with known amounts of the analyte.[12]
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance: The mean recovery should be within 98.0% to 102.0% at each level.[12]
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.[3]
-
Analyze all six samples.
-
Acceptance: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Precision (Intermediate):
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Compare the results from both sets.
-
Acceptance: The cumulative %RSD for all 12 samples (6 from day 1, 6 from day 2) should be ≤ 2.0%.
-
Part 4: Data Summary and Acceptance Criteria
All results should be compiled into clear summary tables.
Table 1: Summary of Validation Data and Acceptance Criteria
| Parameter | Test | Acceptance Criteria | Example Result | Pass/Fail |
| Specificity | No interference at analyte RT | No peaks in blank, pure peak | No interference observed | Pass |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% - 120% of target conc. | Meets accuracy/precision/linearity | N/A | Pass |
| Accuracy | % Recovery (at 3 levels) | 98.0% - 102.0% | 99.5%, 100.2%, 101.1% | Pass |
| Precision | %RSD for Repeatability | ≤ 2.0% | 0.8% | Pass |
| Precision | %RSD for Intermediate Precision | ≤ 2.0% | 1.1% | Pass |
| LOQ | S/N Ratio ≥ 10 | S/N ≥ 10, acceptable precision | S/N = 12, %RSD = 4.5% | Pass |
| Robustness | %RSD after parameter changes | ≤ 2.0% | 1.5% | Pass |
Conclusion
A thoroughly validated HPLC method is a cornerstone of reliable pharmaceutical analysis. It provides confidence that the quantitative results generated are accurate and reproducible, ensuring product quality and patient safety. By understanding the scientific principles behind each validation parameter and executing a well-designed protocol, researchers can develop robust analytical methods fit for their intended purpose in a regulated environment.
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
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AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
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Labmate Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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SlideShare. analytical method validation and validation of hplc. [Link]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
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TutorChase. Describe the differences between qualitative and quantitative organic analysis. [Link]
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PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]
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PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
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SIELC Technologies. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. [Link]
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SlideShare. analytical techniques for estimation of organic compounds. [Link]
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MDPI. Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems. [Link]
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ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]
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Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Study of 5-Amino-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of kinase inhibitor discovery, the emergence of novel chemical entities necessitates rigorous comparative analysis against established benchmarks. This guide provides a comprehensive framework for the characterization of a novel compound, exemplified by 5-Amino-6-methylpyrimidin-4(1H)-one, against a panel of well-characterized, FDA-approved kinase inhibitors. As a senior application scientist, my aim is to equip you with not just the protocols, but the strategic thinking behind a robust comparative study, ensuring scientific integrity and accelerating your research endeavors.
While specific inhibitory data for 5-Amino-6-methylpyrimidin-4(1H)-one is not yet publicly available, this guide will proceed by outlining a hypothetical comparative study. This framework will enable researchers who have synthesized this or a similar novel compound to effectively position it within the existing kinase inhibitor landscape. The selected comparators—Imatinib, Dasatinib, and Sorafenib—represent different generations and classes of kinase inhibitors, offering a broad spectrum for comparison.
The Rationale for Comparator Selection
The choice of reference compounds is critical for a meaningful comparative study. A well-selected panel should encompass inhibitors with varying mechanisms of action and target profiles.[1][2][3] This allows for a comprehensive understanding of the novel compound's potency, selectivity, and potential therapeutic niche.
-
Imatinib: A first-generation tyrosine kinase inhibitor (TKI), primarily targeting BCR-ABL, c-Kit, and PDGFR.[1][4][5] Its selection provides a baseline for comparison against a well-established and relatively specific inhibitor.
-
Dasatinib: A second-generation TKI with broader target specificity, inhibiting BCR-ABL (including many imatinib-resistant mutants), Src family kinases, c-Kit, and PDGFR.[1][5] Comparing against Dasatinib will help elucidate the novel compound's potency and its potential to overcome resistance mechanisms.
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases (BRAF and c-Raf) and several receptor tyrosine kinases (VEGFR, PDGFR). Its inclusion allows for the assessment of the novel compound's activity against serine/threonine kinases and its potential anti-angiogenic effects.
Experimental Workflow for Comparative Analysis
A thorough comparative study involves a multi-pronged approach, progressing from initial biochemical assays to cell-based and potentially in vivo models. The following workflow provides a logical progression for characterizing 5-Amino-6-methylpyrimidin-4(1H)-one.
Figure 1: A stepwise experimental workflow for the comparative analysis of a novel kinase inhibitor.
PART 1: Biochemical Characterization
The initial phase focuses on the direct interaction between the inhibitor and its target kinase(s) in a purified, cell-free system.
Kinase Panel Screening
Objective: To determine the initial kinase selectivity profile of 5-Amino-6-methylpyrimidin-4(1H)-one.
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human kinases.
-
Submit 5-Amino-6-methylpyrimidin-4(1H)-one for screening at a single high concentration (e.g., 10 µM) against the panel.
-
The assay typically measures the remaining kinase activity in the presence of the inhibitor, often using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.
-
Results are usually expressed as a percentage of inhibition relative to a control (DMSO).
Rationale: This high-throughput screen provides a rapid and broad overview of the compound's selectivity. Identifying a set of "hit" kinases with significant inhibition allows for more focused follow-up studies.
IC50 Determination
Objective: To quantify the potency of 5-Amino-6-methylpyrimidin-4(1H)-one against the "hit" kinases identified in the initial screen and compare it to the reference inhibitors.
Methodology:
-
For each identified target kinase, perform a dose-response assay.
-
Prepare serial dilutions of 5-Amino-6-methylpyrimidin-4(1H)-one and the comparator inhibitors (Imatinib, Dasatinib, Sorafenib).
-
Incubate the kinase, substrate, and ATP with the varying concentrations of the inhibitors.
-
Measure kinase activity using a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| 5-Amino-6-methylpyrimidin-4(1H)-one | Kinase X | [Insert Value] |
| Kinase Y | [Insert Value] | |
| Imatinib | BCR-ABL | 250 |
| c-Kit | 100 | |
| Dasatinib | BCR-ABL | <1 |
| Src | 0.5 | |
| Sorafenib | BRAF | 22 |
| VEGFR2 | 90 |
Mechanism of Action Studies
Objective: To determine if 5-Amino-6-methylpyrimidin-4(1H)-one is an ATP-competitive inhibitor.
Methodology:
-
Select a primary target kinase for 5-Amino-6-methylpyrimidin-4(1H)-one.
-
Perform kinase activity assays with a fixed concentration of the inhibitor and varying concentrations of ATP.
-
Generate Michaelis-Menten plots and Lineweaver-Burk plots.
-
An increase in the apparent Km of ATP with no change in Vmax is indicative of competitive inhibition.
Rationale: Understanding the mechanism of action is crucial for structure-activity relationship (SAR) studies and for predicting potential off-target effects. Most small molecule kinase inhibitors are ATP-competitive.[2][3]
PART 2: Cellular Characterization
This phase assesses the activity of the inhibitor in a more biologically relevant context, within living cells.
Cell Viability and Proliferation Assays
Objective: To determine the effect of 5-Amino-6-methylpyrimidin-4(1H)-one on the growth of cancer cell lines and compare its potency to the reference inhibitors.
Methodology:
-
Select a panel of cancer cell lines with known dependencies on the target kinases of the comparator inhibitors (e.g., K562 for BCR-ABL, A375 for BRAF).
-
Culture the cells in the presence of increasing concentrations of 5-Amino-6-methylpyrimidin-4(1H)-one and the comparator inhibitors for a defined period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Data Presentation:
| Compound | Cell Line | Target Pathway | GI50 (µM) [Hypothetical Data] |
| 5-Amino-6-methylpyrimidin-4(1H)-one | [Cell Line A] | [Pathway] | [Insert Value] |
| [Cell Line B] | [Pathway] | [Insert Value] | |
| Imatinib | K562 | BCR-ABL | 0.3 |
| Dasatinib | K562 | BCR-ABL/Src | 0.005 |
| Sorafenib | A375 | BRAF/MEK/ERK | 2.8 |
Target Phosphorylation Assays
Objective: To confirm that the observed cellular effects are due to the inhibition of the intended target kinase.
Methodology:
-
Treat the selected cell lines with 5-Amino-6-methylpyrimidin-4(1H)-one and comparator inhibitors at concentrations around their GI50 values for a short duration (e.g., 1-4 hours).
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of the target kinase or its downstream substrates.
-
Use phospho-specific antibodies to probe for the activated form of the target and total protein antibodies as loading controls.
Figure 2: A simplified signaling pathway illustrating the point of inhibition by a kinase inhibitor.
Conclusion
This guide provides a foundational framework for the comparative analysis of a novel kinase inhibitor, 5-Amino-6-methylpyrimidin-4(1H)-one. By systematically evaluating its biochemical and cellular activities against well-characterized inhibitors, researchers can gain critical insights into its potency, selectivity, and potential as a therapeutic agent. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear communication of findings within the drug discovery community.
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Kannaiyan, R., & Mahadevan, D. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Drug Discovery, 13(10), 945-972. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Bhullar, K. S., et al. (2018). Kinase inhibitors: a new generation of powerful cancer therapeutics. Expert Opinion on Investigational Drugs, 27(4), 385-399. [Link]
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Roskoski, R., Jr. (2019). Small molecule inhibitors of the JAK3 tyrosine kinase. Pharmacological Research, 142, 1-16. [Link]
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Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(9), 722-740. [Link]
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Acmec Biochemical. (n.d.). 14405-13-1[2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Jneid, B., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 962375. [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-amino-6-methyl-2,4-pyrimidinediol. Retrieved from [Link]
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Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5873-5877. [Link]
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Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. [Link]
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Al-Ostoot, F. H., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29285-29312. [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
-
Andrews, D. M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1797-1804. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Amino-6-methylpyrimidin-4(1H)-one Based Inhibitors
For drug development professionals, the quest for a potent inhibitor is only half the battle. The true challenge lies in achieving selectivity. An inhibitor that indiscriminately targets multiple proteins can lead to a cascade of off-target effects, confounding experimental results and, in a clinical context, causing significant toxicity.[1][2] The 5-Amino-6-methylpyrimidin-4(1H)-one scaffold has emerged as a promising starting point for developing kinase inhibitors due to its ability to mimic the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[2] However, this very feature necessitates a rigorous and multi-tiered approach to definitively characterize its selectivity profile.
This guide provides a comprehensive, workflow-centric approach to assessing the selectivity of this inhibitor class, moving from broad, high-throughput biochemical screens to nuanced, physiologically relevant cellular assays. We will explore the causality behind each experimental choice, provide actionable protocols, and compare the potential outcomes for this scaffold against established benchmarks.
Chapter 1: The First Pass – High-Throughput Biochemical Kinome Profiling
The initial step in any selectivity assessment is to understand the inhibitor's landscape of interactions across the human kinome. The goal is not to obtain precise affinity values, but to rapidly identify the primary targets and, more importantly, flag potential off-target liabilities.[3][4] Biochemical assays, where the inhibitor, a purified kinase, its substrate, and ATP are combined in vitro, are the workhorse for this stage due to their high-throughput nature and clear, direct readout of enzyme inhibition.[3][5]
There are several established platforms for this, with two of the most common being radiometric assays and mobility shift assays.
-
Radiometric Assays: This classic method uses radioactively labeled ATP (e.g., [γ-³³P]-ATP). Kinase activity is measured by the amount of radioactive phosphate transferred to a substrate peptide or protein, which is then captured on a filter.[4][6][7] A reduction in radioactivity in the presence of the inhibitor indicates successful target inhibition.
-
Mobility Shift Assays: These non-radiometric assays leverage microfluidic chips to separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[8] The ratio of the two substrate forms provides a quantitative measure of kinase activity.
The choice between them often comes down to a lab's infrastructure and preference, though mobility shift assays can offer higher data quality and avoid the complications of handling radioactive material.[8] For our initial screen, we would test the 5-Amino-6-methylpyrimidin-4(1H)-one based inhibitor at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases (ideally >300) to cast the widest possible net.[3][9]
Illustrative Data: Single-Point Kinome Screen
To contextualize the results, the data should be compared against both a notoriously non-selective inhibitor like Staurosporine and a highly selective clinical drug.
| Kinase Target | % Inhibition @ 1 µM | ||
| Compound "PYR-X" (Hypothetical) | Staurosporine (Non-Selective) | Alternative Selective Inhibitor | |
| Primary Target (e.g., JAK2) | 98% | 99% | 95% |
| Off-Target 1 (e.g., JAK1) | 65% | 98% | 15% |
| Off-Target 2 (e.g., FLT3) | 42% | 95% | 5% |
| Off-Target 3 (e.g., CDK2) | 15% | 92% | <5% |
| Off-Target 4 (e.g., SRC) | 8% | 90% | <5% |
| ... (300+ other kinases) | <10% | >70% for many | <10% |
This initial screen immediately tells us that while "PYR-X" is potent against its intended target, it has potential off-target activity against JAK1 and FLT3 that must be investigated further. This is a critical decision point for any medicinal chemistry campaign.
Experimental Workflow: Biochemical Kinase Profiling
Caption: Workflow for a typical radiometric biochemical kinase assay.
Chapter 2: Quantifying Potency and Selectivity
With a list of primary targets and potential off-targets, the next step is to quantify the inhibitor's potency against this focused set of kinases. This moves beyond a single-point screen to generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50).[3]
This is a crucial step for establishing a selectivity window. An inhibitor is only useful if there is a significant concentration range where it inhibits the primary target without affecting the off-targets. A 10-point dose-response curve is preferred for accuracy.[3]
Key Experimental Protocol: Radiometric IC50 Determination
Objective: To determine the IC50 value of a 5-Amino-6-methylpyrimidin-4(1H)-one based inhibitor against its primary target and key off-targets identified in the initial screen.
Materials:
-
Purified recombinant kinases (e.g., JAK2, JAK1, FLT3).
-
Specific substrate peptides for each kinase.
-
Test Inhibitor, 10 mM stock in 100% DMSO.
-
Reference Inhibitor (e.g., Staurosporine).
-
Kinase assay buffer.
-
[γ-³³P]-ATP.
-
12% Phosphoric acid.
-
P81 phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare a serial dilution series of the test inhibitor in a 96-well plate. Start from a high concentration (e.g., 100 µM) and perform 10-point, 3-fold serial dilutions in assay buffer. Include wells for a "no inhibitor" (DMSO only) positive control and "no enzyme" background control.
-
Enzyme Preparation: Dilute the stock kinase to the desired working concentration in kinase assay buffer.
-
Reaction Initiation: Add the diluted kinase to each well of the compound plate and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding the ATP/substrate mixture (containing [γ-³³P]-ATP and the specific substrate peptide) to all wells.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding phosphoric acid to each well.
-
Substrate Capture: Transfer the reaction mixture from each well to the corresponding well of a P81 filter plate. Allow the substrate to bind to the phosphocellulose membrane for 30 minutes.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background (no enzyme) from all values. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Illustrative Data: Comparative IC50 Values
| Kinase Target | "PYR-X" IC50 (nM) | Alternative Inhibitor IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) for "PYR-X" |
| JAK2 (On-Target) | 15 | 25 | - |
| JAK1 (Off-Target) | 225 | >10,000 | 15x |
| FLT3 (Off-Target) | 600 | >10,000 | 40x |
| CDK2 (Off-Target) | >10,000 | >10,000 | >667x |
This quantitative data provides a much clearer picture. "PYR-X" has a 15-fold selectivity for JAK2 over JAK1 and a 40-fold selectivity over FLT3. While not perfectly clean, this may be an acceptable window for a research tool compound, whereas the alternative inhibitor shows a much cleaner profile.
Chapter 3: From Test Tube to Cell – Assessing Target Engagement
Biochemical assays are an essential but artificial system.[1] Cellular ATP concentrations are in the millimolar range, far higher than the micromolar concentrations often used in biochemical assays.[10] This can create a significant discrepancy between in vitro IC50 and in cellulo efficacy, as the inhibitor must compete with a much larger pool of endogenous ATP.[1][6] Therefore, it is critical to confirm that the inhibitor can bind to its intended target in a live-cell environment.
Cell-based target engagement assays bridge this gap. They measure the direct physical interaction between an inhibitor and its target protein within the complexity of the cell.[5] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.
Caption: General workflow for a functional cell-based kinase assay.
By performing this assay, we directly link the binding of the 5-Amino-6-methylpyrimidin-4(1H)-one inhibitor to the functional modulation of the intended biological pathway, providing the highest level of evidence for on-target activity in a cellular context.
Conclusion and Forward Look
Assessing the selectivity of a new inhibitor class, such as those based on the 5-Amino-6-methylpyrimidin-4(1H)-one scaffold, is a systematic, multi-stage process. It begins with a broad biochemical screen to map the interaction landscape, progresses to quantitative IC50 determination to define selectivity windows, and culminates in cell-based assays to confirm target engagement and functional pathway modulation under more physiologically relevant conditions.
The hypothetical data presented for "PYR-X" illustrates a common scenario: a promising lead with good on-target potency but with some off-target activities that need to be understood and potentially engineered out through further medicinal chemistry. By following this rigorous assessment workflow, researchers can build a comprehensive selectivity profile, enabling them to make informed decisions, interpret their biological data with confidence, and ultimately develop safer, more effective chemical probes and therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Amino-6-methylpyrimidin-4(1H)-one Analogs
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of novel chemical entities, using 5-Amino-6-methylpyrimidin-4(1H)-one and its synthetic analogs as a case study. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Understanding the selectivity profile of any new analog is paramount, as off-target activity can lead to unforeseen toxicity or, alternatively, present opportunities for beneficial polypharmacology.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust approach to compound profiling.
The Core Scaffold and Rationale for Analog Development
The parent compound, 5-Amino-6-methylpyrimidin-4(1H)-one, serves as our foundational structure. Its pyrimidinone core is a well-established bioisostere for the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of many protein kinases.[5] While it may exhibit primary activity against a specific kinase (e.g., Cyclin-Dependent Kinase 2, a critical cell cycle regulator), the conserved nature of the ATP-binding site across the human kinome makes cross-reactivity a significant probability.[6]
To explore and modulate this cross-reactivity, we have designed three representative analogs based on common structure-activity relationship (SAR) principles.[7]
-
Parent Compound (C-001): 5-Amino-6-methylpyrimidin-4(1H)-one
-
Analog 1 (A-101): Features a tert-butyl substitution on the amino group, designed to probe steric hindrance at the active site.
-
Analog 2 (A-102): Incorporates a phenyl group at the 6-position instead of the methyl group, exploring the impact of a larger aromatic substituent.
-
Analog 3 (A-103): Replaces the amino group at the 5-position with a nitro group, altering the electronic properties and hydrogen bonding capacity of the molecule.[8]
Caption: Chemical structures of the parent compound and conceptual analogs.
A Phased Approach to Cross-Reactivity Profiling
A robust profiling strategy employs a funnel-like approach, starting with broad, high-throughput biochemical assays and moving towards more physiologically relevant cell-based assays for validation. This ensures efficient use of resources while building a comprehensive understanding of a compound's behavior.
Caption: A multi-phased workflow for comprehensive cross-reactivity analysis.
Phase 1 & 2: Biochemical Profiling & Dose-Response
The initial step involves screening the parent compound and its analogs against a large, representative panel of purified kinases. This provides a broad, unbiased view of the kinome-wide interaction landscape.
Causality Behind Experimental Choice: Biochemical assays, which measure direct enzymatic inhibition, are chosen for the primary screen due to their high throughput and reproducibility.[9] Using a single, high concentration of the test compound (e.g., 1 µM) allows for rapid identification of potential off-targets. Hits from this initial screen are then subjected to full dose-response curves to determine their potency (IC50).
Comparative Kinase Inhibition Data
The following table summarizes hypothetical data from a 400-kinase panel screen, highlighting the primary target (CDK2) and significant off-targets.
| Compound | Primary Target: CDK2 IC50 (nM) | Off-Target 1: GSK3β IC50 (nM) | Off-Target 2: SRC IC50 (nM) | Selectivity Score (S10)¹ |
| Parent (C-001) | 50 | 850 | >10,000 | 0.025 |
| Analog A-101 | 2,500 | >10,000 | >10,000 | 0 |
| Analog A-102 | 45 | 4,500 | 9,800 | 0.01 |
| Analog A-103 | 8,900 | 9,500 | >10,000 | 0 |
| ¹Selectivity Score (S10) is the percentage of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity. |
Interpretation:
-
The Parent compound (C-001) shows good potency against CDK2 but also inhibits GSK3β at a sub-micromolar concentration, indicating a potential for cross-reactivity.
-
Analog A-101 , with its bulky tert-butyl group, loses activity against all tested kinases, suggesting that the amino group binding pocket has limited steric tolerance.
-
Analog A-102 maintains potency against CDK2 and shows improved selectivity against GSK3β, indicating that the larger aromatic ring may favor interactions specific to the CDK2 active site.
-
Analog A-103's loss of activity highlights the critical role of the 5-amino group, likely as a key hydrogen bond donor, for binding to the kinase hinge region.
Phase 3: Cellular Target Engagement Validation
Biochemical assays are invaluable but occur in an artificial system. It is critical to validate that a compound engages its intended target (and off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[10][11]
Principle of CETSA: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[12] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble, non-denatured target protein remaining is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures—a "thermal shift."[13]
Caption: Principle of CETSA: ligand binding increases protein thermal stability.
Comparative CETSA Data
Based on the biochemical screen, we would perform CETSA in a relevant cell line (e.g., K562) to confirm engagement of CDK2 and GSK3β.
| Compound | Target Protein | Thermal Shift (ΔTm in °C)¹ | Interpretation |
| Parent (C-001) | CDK2 | + 4.2 | Strong cellular engagement |
| GSK3β | + 2.1 | Confirmed cellular off-target | |
| Analog A-102 | CDK2 | + 4.5 | Strong cellular engagement |
| GSK3β | + 0.3 | Negligible cellular engagement | |
| ¹ΔTm is the change in the melting temperature of the protein in the presence of the compound versus a vehicle control. A larger shift implies stronger binding/stabilization. |
Trustworthiness through Orthogonal Validation: The CETSA results confirm the hypothesis from the biochemical data. The parent compound engages both targets in cells, while the more selective Analog A-102 primarily engages only CDK2. This concordance between a biochemical inhibition assay and a biophysical cellular engagement assay provides high confidence in the cross-reactivity profile.[14]
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol describes how to determine the in-cell potency of a compound for its target, providing a cellular IC50 equivalent.[14]
Objective: To quantify the target engagement of the Parent Compound (C-001) with CDK2 in K562 cells.
Materials:
-
K562 cells and appropriate culture medium.
-
Parent Compound (C-001) stock solution in DMSO.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes and a thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Anti-CDK2 primary antibody, appropriate secondary antibody.
-
Western blotting equipment and reagents.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of approximately 1-2 million cells/mL.
-
Harvest and resuspend cells in fresh media at 10 million cells/mL.
-
Prepare serial dilutions of C-001 in media (e.g., from 100 µM to 1 nM, plus a DMSO vehicle control).
-
Aliquot 100 µL of cell suspension into separate tubes for each compound concentration.
-
Add the corresponding drug dilution and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Determine the optimal heating temperature from a full thermal profile (for this example, we'll use 52°C, a temperature that denatures ~50% of unbound CDK2).
-
Place all tubes in a thermal cycler and heat at 52°C for 3 minutes.
-
Immediately cool the tubes at room temperature for 3 minutes.[14]
-
-
Cell Lysis:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by thawing at room temperature).[14] This is a gentle method that avoids detergents which could disrupt protein complexes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[14]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-CDK2 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the resulting chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for CDK2 at each compound concentration.
-
Plot the normalized band intensity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration at which 50% of the maximum protein stabilization is achieved).
-
Conclusion
This guide outlines a systematic, multi-faceted approach to evaluating the cross-reactivity of 5-Amino-6-methylpyrimidin-4(1H)-one analogs. By integrating broad biochemical screening with biophysical cellular validation, researchers can build a high-confidence profile of a compound's selectivity. The hypothetical data presented for our analog series demonstrates how subtle chemical modifications can dramatically alter a compound's interaction with the human kinome. This rigorous, evidence-based approach is essential for advancing safe and effective molecules in drug discovery pipelines.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 5-Amino-6-methylpyrimidin-4(1H)-one Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Crucible of Translation
The 5-amino-6-methylpyrimidin-4(1H)-one core is a privileged scaffold in medicinal chemistry. As a derivative of uracil, a fundamental nucleobase, this heterocyclic system serves as a versatile building block for compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The journey of a promising pyrimidine-based compound from a laboratory curiosity to a clinical candidate is a rigorous process of validation. The critical juncture in this journey is the transition from a controlled, artificial in vitro environment to the complex, dynamic setting of a living organism, or in vivo.[2]
This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for 5-Amino-6-methylpyrimidin-4(1H)-one compounds. It is designed not as a rigid set of instructions, but as a strategic overview, explaining the causality behind experimental choices and highlighting the critical factors that govern the successful translation of preclinical data. Our objective is to bridge the gap between benchtop assays and whole-animal studies, offering a clear perspective on how to interpret, correlate, and troubleshoot the results obtained from both domains.
Part 1: The In Vitro Proving Ground: Assessing Potency and Mechanism
In vitro studies are the foundational step in drug discovery, designed for high-throughput screening and detailed mechanistic investigation in a cost-effective and controlled manner.[2] For pyrimidine derivatives, these assays are crucial for identifying initial hits, understanding their mode of action, and establishing a baseline for potency.
Key In Vitro Methodologies
The biological activity of 5-Amino-6-methylpyrimidin-4(1H)-one compounds is frequently assessed through a battery of targeted assays:
-
Antiproliferative and Cytotoxicity Assays: These are the first-line tests to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard. It measures the metabolic activity of cells, which correlates with cell viability. Derivatives are often tested against a panel of cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and Hep3B (liver), to determine potency (IC50) and selectivity.[3][4][5]
-
Kinase Inhibition Assays: Many pyrimidine analogs function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6] Cell-free kinase assays are used to measure the direct inhibitory effect of a compound on a specific kinase, such as FGFR4 or PLK4, providing a precise IC50 value for target engagement.[4][7]
-
Cellular Mechanism of Action Assays:
-
Cell Cycle Analysis: Flow cytometry is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M), which is a common mechanism for anticancer agents.[3]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining can confirm if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable outcome for cancer therapeutics.[3][7][8]
-
Experimental Workflow: In Vitro Screening Cascade
The following diagram outlines a typical workflow for the initial in vitro evaluation of novel pyrimidine compounds.
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of pyrimidine compounds.
Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Summary: In Vitro Efficacy of Exemplary Pyrimidine Derivatives
The table below presents a summary of in vitro data for representative pyrimidine-based compounds, synthesized from published research, to illustrate typical results.
| Compound ID | Target Kinase | IC50 (Kinase Assay) | Predominant Cancer Cell Line | IC50 (MTT Assay) | Reference |
| 6O | FGFR4 | 75.3 nM | Hep3B (Hepatocellular Carcinoma) | 4.5 µM | [4] |
| 5f | PLK4 | 0.8 nM | MCF-7 (Breast Cancer) | 0.48 µM | [7] |
| R547 (39) | CDK2 | 3.0 nM | HCT116 (Colorectal Carcinoma) | 0.08 µM | [9] |
| B1 | PARP1 | 63.81 nM | HCT-15 (Colorectal Carcinoma) | 2.89 µM | [10] |
Part 2: The In Vivo Gauntlet: Assessing Efficacy in a Living System
In vivo studies are indispensable for evaluating how a compound behaves within a complex physiological system. These experiments provide critical insights into a drug's overall efficacy, safety, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), which cannot be replicated in vitro.[2][6]
Key In Vivo Methodologies
-
Xenograft Models: This is the most common model for oncology studies. Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[6] This model allows for the direct assessment of a compound's anti-tumor activity on human cancers. Tumor growth inhibition (TGI) is the primary endpoint.[6][9]
-
Syngeneic Models: For compounds expected to interact with the immune system, murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential for evaluating immunomodulatory effects.[6]
-
Chick Chorioallantoic Membrane (CAM) Model: The CAM model is a rapid and cost-effective intermediate step to assess a compound's effect on tumor growth and angiogenesis (blood vessel formation) in vivo.[3][4]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the ADME properties of the drug, establishing how it is processed by the body.[6] PD studies link the drug's concentration in the body to its biological effect, often by measuring biomarkers related to the drug's target.[2]
Experimental Workflow: In Vivo Xenograft Efficacy Study
The diagram below illustrates the key phases of a typical subcutaneous xenograft study.
Caption: Key factors that create the gap between in vitro potency and in vivo therapeutic efficacy.
-
Pharmacokinetics (ADME): This is the most common reason for failure. A compound may be potent but has poor oral absorption, is rapidly metabolized by the liver (low metabolic stability), cannot penetrate the tumor tissue effectively, or is quickly cleared from the body. [2][6]Early in vitro ADME screens, such as mouse liver microsome (MLM) stability assays, are crucial for selecting compounds with favorable PK properties. [7][11]* Off-Target Effects and Toxicity: A living organism has countless potential off-targets not present in a cancer cell line. A compound may induce toxicity at doses below those required for an anti-tumor effect, resulting in a narrow therapeutic window. [6]* The Tumor Microenvironment (TME): In vitro 2D cell cultures are a poor representation of a solid tumor, which is a complex organ consisting of cancer cells, fibroblasts, immune cells, and an extracellular matrix. This environment can create physical barriers to drug penetration and promote drug resistance.
-
Target Engagement in a Complex System: Simply reaching the tumor is not enough; the drug must engage its target at a sufficient concentration for a sufficient duration. Pharmacodynamic (PD) biomarkers are essential for confirming that the drug is hitting its target in vivo. [2][6]
Conclusion and Strategic Recommendations
The evaluation of 5-Amino-6-methylpyrimidin-4(1H)-one compounds requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays are unparalleled for high-throughput screening and mechanistic studies, they represent an idealized system. In vivo models, despite their complexities and costs, provide the ultimate test of a compound's therapeutic potential.
Key Takeaways for Researchers:
-
Frontload ADME/Tox: Integrate in vitro ADME and toxicity profiling early in the discovery process to deprioritize compounds with poor drug-like properties.
-
Embrace Complexity: When possible, move from 2D cell cultures to more complex models like 3D spheroids or organoids to better predict in vivo responses.
-
Connect PK to PD: A successful in vivo study does more than measure tumor size. It connects the pharmacokinetic profile to pharmacodynamic markers of target engagement to demonstrate that the compound is working as intended.
-
Interpret Discrepancies: A disconnect between in vitro and in vivo data is not a failure, but a critical piece of information. It points toward challenges in bioavailability, metabolism, or off-target effects that must be addressed through medicinal chemistry optimization.
The 5-Amino-6-methylpyrimidin-4(1H)-one scaffold remains a promising starting point for novel therapeutics. By thoughtfully navigating the bridge between in vitro and in vivo evaluation, the scientific community can more effectively translate these promising molecules into impactful medicines.
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Chu, X. J., et al. (2025). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Aminopyrimidine Isomers for Drug Discovery Professionals
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a diverse array of biological targets with high affinity.[1] This guide offers an in-depth technical comparison of the three primary aminopyrimidine isomers—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine. We will delve into their distinct biological activities, particularly in the context of kinase inhibition and anticancer research, supported by experimental data and detailed protocols. Our objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that differentiate these isomers, guiding future drug design and development efforts.
The Architectural Advantage: Why Aminopyrimidines?
The versatility of the aminopyrimidine core stems from its structural resemblance to the adenine base of ATP, the universal substrate for kinases.[2] This mimicry allows aminopyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of various kinases and modulating their activity.[2] The strategic placement of the amino group on the pyrimidine ring—at the 2, 4, or 5-position—profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial arrangement. These differences are fundamental to the distinct biological activities and target specificities observed for each isomer.
Comparative Biological Landscape of Aminopyrimidine Isomers
While direct head-to-head comparative studies of the three isomers under identical conditions are not extensively documented, a wealth of literature on their derivatives allows for a robust comparative analysis of their established biological roles.
2-Aminopyrimidine: The Kinase Inhibitor Powerhouse
The 2-aminopyrimidine scaffold is arguably the most extensively studied isomer in drug discovery, particularly in the realm of oncology. Its derivatives are renowned for their broad-spectrum kinase inhibitory activity and form the backbone of several FDA-approved drugs.[3][4][5]
Key Biological Activities:
-
Anticancer: 2-Aminopyrimidine derivatives have demonstrated potent anticancer activity against a wide range of human tumor cell lines, including breast, colon, and glioblastoma.[6][7] Many of these compounds function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[8] For instance, the groundbreaking drug Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl kinase.[1][4]
-
Antimicrobial: This isomer class has also garnered significant attention for its broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens.[3]
-
Enzyme Inhibition: Beyond kinases, 2-aminopyrimidine derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in certain cancers and inflammatory conditions.[5][9][10]
Featured Derivative Data: β-Glucuronidase Inhibition
A study on twenty-seven 2-aminopyrimidine derivatives highlighted the significant impact of substitutions on the core structure for β-glucuronidase inhibition.[9][10]
| Compound ID | Description | IC50 (µM) | Reference Standard (D-saccharic acid 1,4-lactone) IC50 (µM) |
| 24 | 2-aminopyrimidine derivative | 2.8 ± 0.10 | 45.75 ± 2.16 |
Table 1: Inhibitory activity of a potent 2-aminopyrimidine derivative against β-glucuronidase.[9][10]
4-Aminopyrimidine: A Versatile Scaffold with Diverse Applications
The 4-aminopyrimidine isomer, while also a valuable scaffold for kinase inhibitors, has demonstrated a broader range of biological activities, including applications in neurodegenerative diseases and as antibacterial agents.
Key Biological Activities:
-
Anticancer: Analogs of 4-aminopyrimidine have shown promise as anticancer agents by inhibiting pathways such as the PI3K/Akt/mTOR kinase pathway, which is crucial for breast cancer cell growth.[11]
-
Neuroprotective: 4-Aminopyridine (also known as fampridine) is an approved drug for improving walking in patients with multiple sclerosis.[12] It acts as a potassium channel blocker, enhancing nerve signal conduction.[12] This highlights a distinct mechanistic profile compared to the kinase-centric action of many 2-aminopyrimidine derivatives.
-
Anti-Alzheimer's Potential: Derivatives of 4-aminopyrimidine have been designed and evaluated as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease research.[11]
5-Aminopyrimidine: An Emerging Building Block
The 5-aminopyrimidine isomer is less explored as a primary pharmacophore compared to its 2- and 4-amino counterparts. However, it serves as a crucial building block in the synthesis of more complex, biologically active molecules.[13]
Key Biological Activities:
-
Synthetic Intermediate: 5-Aminopyrimidine is frequently utilized in the synthesis of various pyrimidine derivatives with potential antiviral and anticancer activities.[13]
-
Agrochemicals: This isomer is also employed in the development of herbicides and fungicides, demonstrating its utility beyond pharmaceuticals.[13]
Mechanistic Insights: Signaling Pathways and Experimental Workflows
A deeper understanding of the biological activities of aminopyrimidine isomers requires an examination of the cellular pathways they modulate and the experimental methods used to assess their effects.
Key Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[2] Many aminopyrimidine-based kinase inhibitors target EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is crucial for evaluating the cytotoxic effects of potential anticancer compounds.[14]
Caption: Workflow of the MTT assay for assessing cell viability.
Conclusion and Future Directions
The positional isomerism of the amino group on the pyrimidine ring fundamentally dictates the biological activity profile of aminopyrimidine derivatives. The 2-aminopyrimidine scaffold is a well-established and powerful core for kinase inhibitors, particularly in oncology. The 4-aminopyrimidine isomer presents a more diverse range of applications, including neuroprotective effects, while the 5-aminopyrimidine isomer serves as a valuable synthetic intermediate.
Future research should focus on systematic, direct comparative studies of these isomers to elucidate more subtle structure-activity relationships. The synthesis and evaluation of novel derivatives, particularly of the less-explored 5-aminopyrimidine, could unveil new therapeutic opportunities. For drug development professionals, a nuanced understanding of these isomeric differences is paramount for the rational design of potent, selective, and safe therapeutics.
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A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening 5-Amino-6-methylpyrimidin-4(1H)-one Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, technical comparison of methodologies for screening the activity of 5-Amino-6-methylpyrimidin-4(1H)-one, a member of the pyrimidinone class of compounds known for a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] This document will focus on a plausible application for this compound class: the assessment of cytotoxic (anticancer) activity. We will delve into the technical nuances of a widely used cytotoxicity assay, compare it with viable alternatives, and provide a comprehensive framework for its validation.
Introduction: The Rationale for a Validated Cytotoxicity Bioassay
Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include antiviral, anti-inflammatory, and anticancer activities.[1][2] Given this precedent, a primary step in characterizing a novel pyrimidinone derivative like 5-Amino-6-methylpyrimidin-4(1H)-one is to screen for its effect on cancer cell viability.
The selection of an appropriate bioassay is critical. The ideal assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and, most importantly, provide biologically relevant information. Here, we will use the MTT assay as our primary example due to its long-standing and widespread use in academic and industrial research for assessing cell viability and cytotoxicity.[4][5]
The MTT Assay: A Detailed Experimental Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][4] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2][5] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[2]
Experimental Workflow
The following is a detailed, step-by-step protocol for performing an MTT assay to determine the cytotoxic effects of 5-Amino-6-methylpyrimidin-4(1H)-one on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
5-Amino-6-methylpyrimidin-4(1H)-one (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
DMSO (for solubilization)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in DMEM with 10% FBS.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Amino-6-methylpyrimidin-4(1H)-one in serum-free DMEM.
-
Remove the media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizing the MTT Assay Workflow
Caption: A decision tree to guide the selection of an appropriate cytotoxicity assay.
Validation of the Bioassay: A Self-Validating System
A robust bioassay must be validated to ensure its performance is reliable and reproducible. [8]Key validation parameters include specificity, linearity, accuracy, precision, and robustness. [9][10]
Key Validation Parameters
-
Specificity: The ability of the assay to measure the desired response without interference from other components in the sample.
-
Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration. [10]* Accuracy: The closeness of the measured value to the true value. [9][10]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. [10]* Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. [11]
Statistical Metrics for Assay Performance
For HTS, statistical parameters are essential to quantify assay quality.
-
Signal-to-Background Ratio (S/B): A simple measure of the separation between the positive and negative controls. [3] * Formula: S/B = Mean(Signal) / Mean(Background)
-
Z'-Factor: A more robust metric that accounts for the variability in both the signal and background, providing a measure of the separation between the control distributions. [12][13][14] * Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Validation Workflow
Caption: A schematic of the workflow for the comprehensive validation of a cell-based bioassay.
Hypothetical Validation Data
The following table presents hypothetical data from a validation study of the MTT assay for screening 5-Amino-6-methylpyrimidin-4(1H)-one.
| Parameter | Metric | Result | Acceptance Criteria | Status |
| Linearity | R² of cell number vs. absorbance | 0.995 | > 0.98 | Pass |
| Precision | Intra-assay %CV | 4.5% | < 10% | Pass |
| Inter-assay %CV | 7.8% | < 15% | Pass | |
| Accuracy | % Recovery of spiked control | 98.2% | 85-115% | Pass |
| Robustness | Insignificant effect of ±10 min incubation time | p > 0.05 | p > 0.05 | Pass |
| Assay Performance | Z'-Factor | 0.68 | > 0.5 | Pass |
| Signal-to-Background Ratio | 12.5 | > 5 | Pass |
Conclusion
The validation of a bioassay for screening the activity of a novel compound like 5-Amino-6-methylpyrimidin-4(1H)-one is a multi-faceted process that is essential for the integrity of the screening data. By selecting an appropriate assay, such as the MTT assay, and rigorously validating its performance through the assessment of key parameters and statistical metrics, researchers can confidently identify and characterize promising lead compounds. This guide provides a framework for making informed decisions about assay selection and a comprehensive approach to validation, ensuring that the generated data is both accurate and reliable.
References
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
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ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
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Anticancer Research. (n.d.). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Signal Processing Group. (2023). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
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BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]
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A Head-to-Head Comparison of Pyrimidinone-Based Therapeutic Agents: A Guide for Researchers
The pyrimidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key hydrogen bonds with kinase hinge regions. This guide provides a head-to-head comparison of prominent pyrimidinone-based therapeutic agents, categorized by their primary targets: Janus Kinases (JAKs), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Bruton's Tyrosine Kinase (BTK). We will delve into their mechanisms, comparative efficacy, and the experimental data that underpins their clinical use.
Section 1: Janus Kinase (JAK) Inhibitors
Janus kinases are intracellular tyrosine kinases that mediate signaling for a host of cytokines and growth factors crucial to immune function and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms. Pyrimidinone-based JAK inhibitors (Jakinibs) function as ATP-competitive inhibitors, blocking downstream signaling.
Mechanism of Action: The JAK-STAT Pathway
Cytokine binding to its receptor induces dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then trans-phosphorylate each other, becoming fully activated. Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Jakinibs interrupt this cascade at the initial JAK activation step.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Comparative Selectivity and Potency
The clinical differentiation between Jakinibs often begins with their selectivity for the four JAK isoforms (JAK1, JAK2, JAK3, TYK2). This selectivity profile dictates the breadth of cytokine signaling they inhibit and can influence their efficacy and safety profiles. For instance, JAK1 is broadly involved in inflammation, JAK2 in erythropoiesis, and JAK3 in lymphopoiesis.
| Agent | Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | JAK1/JAK3 | 15 - 100 | 20 - 71 | 1 - 55 | 472 | Pan-JAK, but favors JAK1/3 |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | Potent JAK1/2 inhibition |
| Upadacitinib | JAK1 | 43 | 210 | 2300 | 4400 | Highly JAK1 selective |
| Ruxolitinib | JAK1/JAK2 | 2.8 - 3.3 | 2.8 - 3.3 | 428 | 19 | Potent JAK1/2 inhibition |
| Filgotinib | JAK1 | 10 | 28 | 810 | 1160 | JAK1 selective |
Note: IC50 values can vary based on assay conditions. Data synthesized from multiple sources.[1][2][3][4][5][6][7]
Pharmacokinetic Profile Comparison
Pharmacokinetic (PK) properties determine dosing schedules and potential for drug-drug interactions. All listed Jakinibs are orally administered and primarily metabolized by cytochrome P450 enzymes.[4][8][9][10]
| Agent | T½ (Half-life) | Bioavailability | Metabolism | Key Considerations |
| Tofacitinib | ~3 hours | ~74% | CYP3A4, CYP2C19 | Twice-daily dosing required. |
| Baricitinib | ~12 hours | ~79% | CYP3A4 | Once-daily dosing. |
| Upadacitinib | 2-4 hours | ~60% | CYP3A4 | Once-daily dosing (extended-release formulation). |
| Ruxolitinib | ~3 hours | ~95% | CYP3A4, CYP2C9 | Twice-daily dosing. |
| Filgotinib | ~7 hours | High | Esterases, CYP3A4 | Has an active metabolite with a longer half-life. |
Clinical Efficacy and Safety: A Meta-View
Direct head-to-head trials are limited, but meta-analyses and real-world studies provide a comparative landscape, primarily in rheumatoid arthritis (RA). The American College of Rheumatology 20% (ACR20) response rate is a standard measure of efficacy.
| Agent/Study Finding | Efficacy (ACR20 vs. Placebo) | Key Adverse Events of Note |
| Tofacitinib | RR: 2.16 - 2.48[2] | Higher risk of infection at 10mg dose[2], VTE risk. |
| Baricitinib | RR: 1.73 - 1.85[2] | Increased risk for herpes zoster[2], VTE risk. |
| Upadacitinib | RR: 1.90 - 1.96[2] | Higher rates of adverse events vs. placebo[2], VTE risk. |
| Filgotinib | Equivalent to others in some analyses[11] | Generally well-tolerated profile in studies. |
| Comparative | A 2020 meta-analysis found all three (Tofacitinib, Baricitinib, Upadacitinib) significantly improve RA control over placebo, with overlapping confidence intervals for efficacy.[2][12] A real-world study suggested Upadacitinib had the highest probability of achieving remission.[13] | Class-wide risks include serious infections, malignancy, and venous thromboembolism (VTE). |
Section 2: Cyclin-Dependent Kinase 4 & 6 (CDK4/6) Inhibitors
CDK4 and CDK6 are key regulators of the cell cycle. In hormone receptor-positive (HR+) breast cancer, estrogen signaling often drives the expression of Cyclin D, which complexes with and activates CDK4/6. This leads to unchecked cell proliferation. Pyrimidinone-based CDK4/6 inhibitors restore cell cycle control.
Mechanism of Action: The Cell Cycle Checkpoint
The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the transcription factor E2F, allowing it to initiate the transcription of genes required for the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK4/6, these agents prevent Rb phosphorylation, maintaining it in its active, E2F-bound state and inducing a G1 cell cycle arrest.[14][15]
Caption: The CDK4/6-Rb pathway and the G1 arrest mechanism of CDK4/6 inhibitors.
Comparative Selectivity and Potency
While all three approved agents target CDK4 and CDK6, there are differences in their relative potency and kinase selectivity. Abemaciclib notably shows greater potency for CDK4 over CDK6 and inhibits other kinases at higher concentrations, which may contribute to its distinct clinical profile.[15][16][17]
| Agent | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Potency Ratio | Key Off-Target Activity |
| Palbociclib | 11 | 16 | ~1:1.5 | Highly selective for CDK4/6 |
| Ribociclib | 10 | 39 | ~1:4 | Highly selective for CDK4/6 |
| Abemaciclib | 2 | 10 | ~1:5 | Inhibits CDK1, CDK2, CDK9, GSK3β at higher concentrations[15] |
Data synthesized from multiple sources.[15][16][17]
Pharmacokinetic Profile Comparison
The PK profiles of CDK4/6 inhibitors differ significantly, impacting dosing schedules and toxicity. Abemaciclib's ability to cross the blood-brain barrier is a key differentiator being explored for brain metastases.[14][18][19]
| Agent | T½ (Half-life) | Metabolism | Dosing Schedule | CNS Penetration |
| Palbociclib | ~29 hours | CYP3A4, SULT2A1 | 125 mg once daily (3 weeks on, 1 week off) | Limited |
| Ribociclib | ~33 hours | CYP3A4 | 600 mg once daily (3 weeks on, 1 week off) | Limited |
| Abemaciclib | ~18 hours | CYP3A4 | 150 mg twice daily (continuous) | Yes[19] |
Clinical Efficacy and Safety
All three agents have demonstrated significant improvements in progression-free survival (PFS) in HR+/HER2- advanced breast cancer. However, differences in overall survival (OS) data and toxicity profiles guide clinical decision-making.[20]
| Agent/Trial | Median PFS (1st Line) | Median OS (1st Line) | Hallmark Toxicity |
| Palbociclib (PALOMA-2) | 24.8 months | 53.9 months[20] | Neutropenia (most common) |
| Ribociclib (MONALEESA-2) | 25.3 months | 63.9 months[20] | Neutropenia, QTc prolongation |
| Abemaciclib (MONARCH 3) | 28.2 months | 67.1 months[20] | Diarrhea (most common) |
Note: Cross-trial comparisons should be interpreted with caution due to differences in patient populations and study design. Abemaciclib is the only CDK4/6 inhibitor approved as a monotherapy and for adjuvant use in high-risk early breast cancer.[15][20]
Section 3: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of B-cells. In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active. Pirtobrutinib is a next-generation, non-covalent (reversible) pyrimidinone-based BTK inhibitor designed to overcome resistance to earlier covalent inhibitors.
Mechanism of Action: B-Cell Receptor Signaling
Antigen binding to the B-cell receptor initiates a signaling cascade involving multiple kinases. A key step is the activation of BTK, which subsequently activates downstream pathways like PLCγ2 and NF-κB, promoting cell survival and proliferation. Covalent inhibitors (e.g., ibrutinib) form a permanent bond with a cysteine residue (C481) in the BTK active site. Pirtobrutinib binds reversibly to the ATP-binding site, allowing it to inhibit both wild-type BTK and BTK with C481 mutations that confer resistance to covalent inhibitors.[21][22]
Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.
Cell Cycle Analysis via Flow Cytometry
This experiment validates the mechanism of action for CDK4/6 inhibitors by quantifying the G1 phase arrest they induce.
Causality: Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA (2n, between 2n and 4n, and 4n, respectively). A DNA-intercalating fluorescent dye like propidium iodide (PI) will stain cells stoichiometrically. Flow cytometry can then measure the fluorescence intensity of thousands of individual cells, generating a histogram that reveals the proportion of the population in each phase. An effective CDK4/6 inhibitor will cause an accumulation of cells in the G1 peak. [23][24] Self-Validating System: The experiment includes an untreated control group (vehicle, e.g., DMSO) to establish the baseline cell cycle distribution. A positive control, such as a known cell cycle inhibitor, can also be used. The analysis software provides statistical validation of the cell population gating. [25] Methodology:
-
Cell Culture and Treatment: Plate HR-positive breast cancer cells (e.g., MCF-7) at an appropriate density. Allow cells to adhere overnight. Treat cells with the desired concentrations of the CDK4/6 inhibitor (and a vehicle control) for 24-48 hours.
-
Cell Harvest: Trypsinize and collect the cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix cells overnight at -20°C. This permeabilizes the cells to allow dye entry.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI (e.g., at 488 nm) and collecting the emission signal (e.g., >610 nm). Collect at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control to determine the magnitude of G1 arrest. [24][26][27]
References
A complete list of all sources cited within this guide.
-
Groenland, S. L., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics. [Link]
-
Chen, X., et al. (2021). Physiologically Based Pharmacokinetic Modeling of Central Nervous System Pharmacokinetics of CDK4/6 Inhibitors to Guide Selection of Drug and Dosing Regimen for Brain Cancer Treatment. Clinical Pharmacology & Therapeutics. [Link]
-
Groenland, S. L., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Utrecht University Repository. [Link]
-
Al-Salama, Z. T. (2024). Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Oncology News Central. Pirtobrutinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
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Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pirtobrutinib?. Patsnap Synapse. [Link]
-
Scirè, C. A., et al. (2024). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI. [Link]
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Coombs, C. C. (2021). The pharmacokinetics of pirtobrutinib. VJHemOnc. [Link]
-
Patient Power. (2024). How is Pirtobrutinib Different From Other BTK Inhibitors?. Patient Power. [Link]
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Qu-et-al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. PubMed. [Link]
-
NCI. (2022). CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. National Center for Biotechnology Information. [Link]
-
Spring, L. M., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research. [Link]
-
He, Y., et al. (2020). Efficacy and Safety of Tofacitinib, Baricitinib, and Upadacitinib for Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. ProQuest. [Link]
-
Groenland, S. L., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. ResearchGate. [Link]
-
Coombs, C. C. (2021). The pharmacokinetics of pirtobrutinib. YouTube. [Link]
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Veeravalli, S., et al. (2024). Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. Taylor & Francis Online. [Link]
-
Klein, M. E., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. [Link]
-
Gomez, E. B., et al. (2022). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood. [Link]
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Brown, J. R., et al. (2025). Pirtobrutinib Versus Ibrutinib in Treatment-Naïve and Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma. Journal of Clinical Oncology. [Link]
-
Genovese, M. C., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]
-
Docwire News. (2020). Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or Peficitinib? Study Compares Five Rheumatoid Arthritis Monotherapies. Docwire News. [Link]
-
Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]
-
Soumerai, J. (2023). Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. YouTube. [Link]
-
Zhang, Y., et al. (2023). Mean plasma concentration–time curves of pirtobrutinib in rats after... ResearchGate. [Link]
-
He, Y., et al. (2020). (PDF) Efficacy and Safety of Tofacitinib, Baricitinib, and Upadacitinib for Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
-
Wikipedia. Janus kinase inhibitor. Wikipedia. [Link]
-
Vállez-García, D., et al. (2023). Are all JAK inhibitors for the treatment of rheumatoid arthritis equivalent? An adjusted indirect comparison of the efficacy of tofacitinib, baricitinib, upadacitinib, and filgotinib. Clinical Rheumatology. [Link]
-
Remsing Rix, L. L., et al. (2018). IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]
-
Qu-et-al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Luxembourg Institute of Health Research Portal. [Link]
-
Oncology News Central. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different?. Oncology News Central. [Link]
-
Haselager, M. V., et al. (2022). Pirtobrutinib Targets BTK C481S in Ibrutinib-Resistant CLL but Second-Site BTK Mutations Lead to Resistance. ResearchGate. [Link]
-
McInnes, I. B., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
Gomez, E. B., et al. (2023). (PDF) Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. ResearchGate. [Link]
-
Duronio, R. J., & Xiong, Y. (2013). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. National Center for Biotechnology Information. [Link]
-
CLL Society. (2023). Efficacy and Safety of Acalabrutinib Versus Zanubrutinib. CLL Society. [Link]
-
Brown, J. R. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. VJHemOnc. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
Sources
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- 19. Physiologically Based Pharmacokinetic Modeling of Central Nervous System Pharmacokinetics of CDK4/6 Inhibitors to Guide Selection of Drug and Dosing Regimen for Brain Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. patientpower.info [patientpower.info]
- 22. researchgate.net [researchgate.net]
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- 26. researchportal.lih.lu [researchportal.lih.lu]
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A Comparative Guide to the Specificity and Sensitivity of Analytical Methods for 5-Amino-6-methylpyrimidin-4(1H)-one
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of heterocyclic compounds such as 5-Amino-6-methylpyrimidin-4(1H)-one is paramount. This pyrimidinone derivative may act as a key starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the choice of analytical methodology directly impacts the reliability of research and the safety of therapeutic products. This guide provides an in-depth comparison of analytical methods for the determination of 5-Amino-6-methylpyrimidin-4(1H)-one, with a focus on specificity and sensitivity, supported by experimental data from closely related compounds to illustrate expected performance.
The Analytical Challenge
5-Amino-6-methylpyrimidin-4(1H)-one is a polar molecule, which can present challenges for retention and separation in traditional reversed-phase liquid chromatography. Furthermore, its analysis may be required in complex matrices, necessitating methods with high specificity to distinguish it from structurally similar compounds, isomers, and degradation products. This guide will explore chromatographic and spectroscopic techniques, evaluating their strengths and weaknesses for this analytical task.
Chromatographic Methods: The Cornerstone of Quantification
High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are the workhorses for the quantitative analysis of non-volatile and semi-volatile organic molecules in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric compounds like 5-Amino-6-methylpyrimidin-4(1H)-one. The pyrimidine ring system provides sufficient UV absorbance for sensitive detection.
Expertise & Experience in Method Development: The key to a successful HPLC method for this polar analyte lies in the selection of the stationary phase and mobile phase conditions to achieve adequate retention and separation from potential impurities. While standard C18 columns may offer limited retention, polar-embedded or polar-endcapped C18 columns can enhance retention of polar compounds in highly aqueous mobile phases.
Illustrative HPLC Method Parameters for a Related Pyrimidinone:
| Parameter | Condition |
| Column | Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Specificity: The specificity of an HPLC-UV method is demonstrated by its ability to resolve the analyte peak from all potential interfering peaks. This is typically assessed through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method is considered specific if the analyte peak remains pure and is well-separated from any degradant peaks.
Sensitivity: The sensitivity of an HPLC-UV method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For a typical HPLC-UV method for a small molecule like a pyrimidinone derivative, the following performance can be expected:
-
LOD: ~0.01 µg/mL
-
LOQ: ~0.03 µg/mL
These values are highly dependent on the molar absorptivity of the analyte at the chosen wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Expertise & Experience in Method Development: The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. The mobile phase should be compatible with the ionization source, typically Electrospray Ionization (ESI) for polar molecules. Formic acid is a common additive to promote protonation in positive ion mode.
Illustrative LC-MS/MS Method Parameters for a Structurally Similar Amino-pyrimidine Compound: [1]
| Parameter | Condition |
| LC System | UPLC/HPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined for 5-Amino-6-methylpyrimidin-4(1H)-one (e.g., [M+H]+ → fragment ion) |
Specificity: The specificity of LC-MS/MS in MRM mode is inherently high. The selection of a unique precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment of the analyte) provides two levels of mass filtering, significantly reducing the likelihood of interference from other compounds in the matrix.
Sensitivity: LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV. Based on data for similar small amine-containing heterocyclic molecules, the expected sensitivity is in the low ng/mL to pg/mL range.[1]
-
LOD: ~0.1 ng/mL
-
LOQ: ~0.5 ng/mL
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis by LC-MS/MS.
Spectroscopic Methods: For Structural Elucidation and Identification
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural confirmation and identification of 5-Amino-6-methylpyrimidin-4(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR are fundamental for confirming the identity of the synthesized compound and for identifying impurities.
Specificity: NMR is highly specific, as the chemical shifts and coupling constants of the nuclei are unique to the molecular structure. It can readily distinguish between isomers.
Sensitivity: The primary limitation of NMR is its relatively low sensitivity compared to mass spectrometry. Typically, sample amounts in the milligram range are required.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule. The FTIR spectrum of 5-Amino-6-methylpyrimidin-4(1H)-one would show characteristic absorption bands for N-H, C=O, and C=C bonds.
Specificity: FTIR provides a molecular fingerprint, but it may not be able to distinguish between structurally very similar molecules.
Sensitivity: FTIR is less sensitive than chromatographic methods and is primarily used for the analysis of pure substances.
Comparison of Analytical Methods
| Method | Specificity | Sensitivity (Typical LOQ) | Throughput | Application |
| HPLC-UV | Good | ~30 ng/mL | High | Routine purity testing, content uniformity |
| LC-MS/MS | Excellent | ~0.5 ng/mL | High | Bioanalysis, trace impurity analysis |
| NMR | Excellent | > 1 µg/mL | Low | Structural elucidation, identification |
| FTIR | Moderate | > 1 µg/mL | High | Functional group identification |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol is a representative method for the purity analysis of 5-Amino-6-methylpyrimidin-4(1H)-one.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of 5-Amino-6-methylpyrimidin-4(1H)-one reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a stock solution of 100 µg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution at a similar concentration to the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in the "Illustrative HPLC Method Parameters" table.
-
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte at 100 µg/mL and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and assess the purity of the main peak.
-
-
Validation:
-
Perform method validation according to ICH guidelines, evaluating linearity, accuracy, precision, LOD, and LOQ.
-
Workflow for HPLC Method Development and Validation
Caption: A systematic workflow for HPLC method development and validation.
Conclusion
The choice of an analytical method for 5-Amino-6-methylpyrimidin-4(1H)-one is dictated by the specific requirements of the analysis. For routine quality control and purity assessment, a well-validated HPLC-UV method offers a balance of performance, robustness, and accessibility. When high sensitivity and specificity are critical, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS/MS is the superior technique. Spectroscopic methods like NMR and FTIR are essential for unequivocal structural confirmation. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy to ensure the quality and integrity of their work.
References
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-6-methylpyrimidin-4(1H)-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment. This information is synthesized from established safety protocols for analogous chemical structures and general regulatory guidelines.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-6-methylpyrimidin-4(1H)-one was publicly available at the time of this writing. The following guidance is based on data for structurally similar aminopyrimidine compounds. It is imperative to consult the specific SDS provided by your supplier and confer with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
Hazard Assessment and Core Safety Principles
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]
Due to these potential hazards, a cautious approach to handling and disposal is warranted. The primary principle is to prevent environmental release and minimize personnel exposure.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | To protect against splashes of solutions or airborne dust particles that could cause serious eye irritation.[1][4] |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or punctures before use. | To prevent skin contact and potential irritation.[4] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | To prevent inhalation of airborne particles, which may cause respiratory irritation.[1] |
Handling Best Practices:
-
Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]
-
Keep away from strong oxidizing agents, as they are incompatible with many aminopyrimidine derivatives.[4][6]
-
Wash hands thoroughly after handling.[4]
Disposal Pathway Decision Framework
The selection of the correct disposal pathway is critical. The following diagram outlines the decision-making process, which prioritizes regulatory compliance and safety.
Caption: Disposal decision workflow for 5-Amino-6-methylpyrimidin-4(1H)-one.
Step-by-Step Disposal Procedures
The recommended and most robust disposal method for nitrogenous heterocyclic compounds is incineration by a licensed waste management facility.[7] This process destroys the molecule, converting it into ash, flue gas, and heat, and modern facilities can use the heat to generate energy.[7][8]
DO NOT dispose of this chemical down the drain or in regular solid waste. [6][9] Sewer disposal is prohibited for many laboratory chemicals and can harm aquatic ecosystems and interfere with wastewater treatment processes.
Procedure for Solid Waste
-
Container Selection: Choose a designated, leak-proof, and sealable solid chemical waste container. The container must be compatible with the chemical.
-
Labeling: As soon as the first particle of waste is added, label the container clearly with:
-
"Hazardous Waste" (or as directed by your EHS office)
-
The full chemical name: "5-Amino-6-methylpyrimidin-4(1H)-one"
-
CAS Number (if available)
-
The primary hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Accumulation:
-
Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.
-
Keep the container closed at all times except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal: Once the container is full or you are finished with the process, seal it securely. Arrange for pickup by your institution's licensed hazardous waste disposal service.
Procedure for Contaminated Labware and Debris
-
Gross Decontamination: Scrape or wipe off as much of the solid chemical as is safely possible into your solid waste container.
-
Cleaning: Wash the labware thoroughly with soap and water.[10] For more rigorous decontamination, a rinse with a suitable solvent (such as ethanol or acetone, if compatible with the labware material) can be performed in a fume hood prior to the soap and water wash. All solvent rinses must be collected as hazardous waste.
-
Disposal of Debris: Items that cannot be effectively decontaminated (e.g., weigh boats, contaminated paper towels, gloves) should be placed in the solid chemical waste container.
Emergency Procedures: Spills and Exposure
Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.
-
Don PPE: Wear the appropriate PPE as listed in Section 2.
-
Containment: Gently cover the spill with an absorbent material (e.g., paper towels or a chemical spill kit absorbent) to prevent the dust from becoming airborne.[11]
-
Cleanup: Carefully sweep up the absorbed material and spilled solid.[5][6] Use non-sparking tools if a flammable solvent was also involved. Place all contaminated materials into a labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][6] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Always show the Safety Data Sheet (if available) to the responding medical personnel.[5]
Regulatory Context
The United States Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[12] A chemical can be considered hazardous waste if it is specifically "listed" (F, K, P, or U lists) or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[12]
Without specific testing, it is unclear if 5-Amino-6-methylpyrimidin-4(1H)-one would be classified as a characteristic hazardous waste. It is not expected to be ignitable, corrosive, or reactive under normal conditions.[4][6] Toxicity would need to be determined by the Toxicity Characteristic Leaching Procedure (TCLP).[12] Given the lack of a specific listing, the most prudent course of action is to manage it as a hazardous waste unless confirmed otherwise by your EHS department.
References
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PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1980). Salvage of circulating pyrimidine nucleosides in the rat. PubMed. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Amino-6-methylpyrimidin-4(1H)-one
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-6-methylpyrimidin-4(1H)-one. As a Senior Application Scientist, my objective is to offer a framework that is not just procedural, but also deeply rooted in the principles of chemical causality and risk mitigation.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Structurally related aminopyrimidines are classified with the following hazards:
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent direct contact with the skin, eyes, and respiratory tract.[1] The operational plan must be built on a foundation of minimizing exposure through a combination of engineering controls, administrative controls, and appropriate PPE.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 5-Amino-6-methylpyrimidin-4(1H)-one.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[1] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[2] | To prevent skin contact and irritation.[1] Gloves should be inspected for tears or contamination and changed frequently, with recommendations varying from every 30 to 60 minutes.[5] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1] | To prevent accidental skin exposure.[1] A protective disposable gown made of low-permeability fabric is also a suitable option.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For situations with high dust potential or during spill cleanup, a NIOSH-approved respirator may be necessary.[1] | To avoid the inhalation of dust, which can lead to respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for ensuring user safety and the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational and that the sash is at the appropriate working height.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary PPE and inspect it for any damage.
-
Prepare a designated waste container for chemically contaminated sharps and consumables.
2. Handling and Use:
-
When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to minimize dust generation.
-
Handle the compound with care, avoiding the creation of dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly closed when not in use.[8]
3. Spill and Emergency Procedures:
-
In case of a small spill, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[8] Avoid generating dust.
-
For skin contact, immediately wash the affected area with plenty of water for at least 15 minutes.[8]
-
In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[8]
-
If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
Disposal Plan: Responsible End-of-Life Management
All waste materials contaminated with 5-Amino-6-methylpyrimidin-4(1H)-one should be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, labeled, and sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not empty into drains.[8]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow based on the handling task for 5-Amino-6-methylpyrimidin-4(1H)-one.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents is the cornerstone of successful and sustainable research. By understanding the potential hazards associated with 5-Amino-6-methylpyrimidin-4(1H)-one and implementing the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
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- BenchChem. (n.d.). Personal protective equipment for handling 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.
- Thermo Fisher Scientific. (2015). 2-Amino-4-hydroxy-6-methylpyrimidine Safety Data Sheet.
- Sigma-Aldrich. (2025). 1-Amino-2-phenoxy-4-hydroxyanthraquinone Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
